7-Bromobenz[a]anthracene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30995. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNWCDRODWMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186461 | |
| Record name | 7-Bromobenzanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32795-84-9 | |
| Record name | 7-Bromobenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromobenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32795-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Bromobenzanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-benz(a)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-BROMOBENZANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8V4Q1J7L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromobenz[a]anthracene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromobenz[a]anthracene, a halogenated polycyclic aromatic hydrocarbon (PAH). As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the handling, synthesis, and application of this compound, grounded in established scientific principles.
Core Compound Identification and Properties
This compound is a derivative of benz[a]anthracene, a tetracyclic aromatic hydrocarbon. The introduction of a bromine atom at the 7-position significantly influences its chemical reactivity and biological activity.
CAS Number: 32795-84-9[1][2][3][4]
Chemical and Physical Data Summary
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₁Br | [1][2][4] |
| Molecular Weight | 307.18 g/mol | [1][2][3] |
| IUPAC Name | 7-bromobenzo[a]anthracene | [3] |
| Synonyms | 10-brom-1,2-benzanthracen, 7-Bromotetraphene, NSC 30995 | [1][2][3] |
| Appearance | Yellow plates (form of the parent compound, 7-Methylbenz[a]anthracene) | [5] |
| Melting Point | 151-152 °C (recrystallized from Benzene) | [2] |
| Boiling Point | 482.9 ± 14.0 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents like benzene. | [2][6] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [2] |
| XLogP3 | 6.4 - 6.68 | [2][3] |
Synthesis Strategies: A Mechanistic Perspective
While a single, universally adopted synthesis for this compound is not prominently documented, its structure lends itself to established synthetic routes for substituted PAHs. The choice of strategy depends on the available starting materials and the desired scale. A plausible and common approach involves the bromination of the parent benz[a]anthracene molecule.
Proposed Synthesis Workflow: Electrophilic Aromatic Substitution
The most direct route to this compound is the electrophilic bromination of benz[a]anthracene. The regioselectivity of this reaction is critical. The meso-anthracenic positions (7 and 12) of the benz[a]anthracene core are the most reactive sites for electrophilic attack due to the ability to stabilize the intermediate sigma complex (arenium ion) across the extended π-system.[7]
Core Reaction: Benz[a]anthracene + Br₂ → this compound + HBr
Causality of Experimental Choices:
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is chosen to dissolve the non-polar PAH starting material without participating in the reaction.
-
Catalyst: While bromination can proceed without a catalyst, a Lewis acid like iron(III) bromide (FeBr₃) is often used to polarize the Br-Br bond, creating a more potent electrophile (Br⁺) and increasing the reaction rate.
-
Temperature: The reaction is typically performed at or below room temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.
-
Purification: Recrystallization from a suitable solvent, such as benzene or ethanol, is a standard method for purifying the solid product.[2]
Caption: Proposed workflow for the synthesis of this compound.
Analytical Characterization
Confirming the identity and purity of synthesized this compound is paramount. A multi-technique approach is recommended for unambiguous characterization.
Step-by-Step Analytical Protocol:
-
Sample Preparation: Dissolve a small amount of the purified solid in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or a volatile solvent (e.g., dichloromethane) for GC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the sample into a GC-MS system equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).
-
The retention time will provide information on purity, while the mass spectrum will confirm the molecular weight (m/z 306/308 due to bromine isotopes) and fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra. The ¹H NMR will show a complex pattern of signals in the aromatic region, and the integration will correspond to the 11 protons. The ¹³C NMR will confirm the presence of 18 distinct carbon environments.
-
-
Melting Point Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point range close to the literature value (151-152 °C) is indicative of high purity.[2]
-
Caption: Analytical workflow for the characterization of this compound.
Applications and Research Significance
This compound is primarily utilized as a building block in organic synthesis and as a research chemical.
-
Organic Synthesis Intermediate: The bromine atom serves as a versatile functional handle for introducing other groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex aromatic compounds for pharmaceutical and fine chemical applications.[4]
-
Materials Science: As a derivative of a conjugated PAH, it can act as a precursor for developing novel luminescent materials. The bromine atom can be used to tune the electronic properties and emission wavelengths, making it a candidate for applications in Organic Light-Emitting Diodes (OLEDs).[8]
-
Toxicology and Carcinogenesis Research: Due to its demonstrated carcinogenicity in animal models, this compound is a valuable tool for studying the mechanisms of chemical carcinogenesis.[4] Research indicates it is a potent carcinogen, with its ultimate carcinogenic metabolites, bay-region diol epoxides, forming DNA adducts that can initiate tumors.[4]
Safety, Handling, and Toxicology
GHS Hazard Classification: Based on aggregated data, this compound is classified with the following hazards:
Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning[2][3]
Handling and Personal Protective Equipment (PPE)
Given its hazardous nature and potential carcinogenicity, strict safety protocols must be followed.
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[9]
-
Body Protection: A lab coat is mandatory. Wear additional protective clothing as necessary to prevent skin exposure.[10]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][10]
Disposal
Dispose of waste containing this compound in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.[2][10]
Conclusion
This compound is a compound of significant interest due to its versatile role as a synthetic intermediate and its notable biological activity. Its handling requires stringent safety measures due to its toxicity and potential carcinogenicity. This guide provides the foundational knowledge for researchers to work with this compound safely and effectively, from synthesis and characterization to its application in advanced research fields.
References
-
7-Bromobenz(a)anthracene . PubChem, National Center for Biotechnology Information. [Link]
-
7-(Bromomethyl)benz(a)anthracene . PubChem, National Center for Biotechnology Information. [Link]
-
Benz(a)anthracene, 7,12-bis(bromomethyl)- . PubChem, National Center for Biotechnology Information. [Link]
-
This compound (C18H11Br) . PubChemLite. [Link]
-
Recent advances in the syntheses of anthracene derivatives . Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 2,3,6,7-tetrabromoanthracene . Beilstein Journal of Organic Chemistry, via PMC, NIH. [Link]
-
Safety Data Sheet: Bromobenzene . Carl ROTH. [Link]
-
Synthesis of Anthracene: Mechanism . Chemistry Stack Exchange. [Link]
-
Synthesis of Anthracene || 7 Methods . YouTube. [Link]
-
7-Methylbenz(a)anthracene . PubChem, National Center for Biotechnology Information. [Link]
-
Anthracene . Sciencemadness Wiki. [Link]
-
Benz[a]anthracene . NIST Chemistry WebBook. [Link]
-
Table 1.1, Analytical methods for the measurement of anthracene . NCBI Bookshelf. [Link]
-
Bromination of Anthracene . Scribd. [Link]
Sources
- 1. testing.chemscene.com [testing.chemscene.com]
- 2. echemi.com [echemi.com]
- 3. 7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 32795-84-9 [chemicalbook.com]
- 5. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
physical and chemical properties of 7-Bromobenz[a]anthracene
An In-Depth Technical Guide to 7-Bromobenz[a]anthracene: Physicochemical Properties, Reactivity, and Experimental Considerations
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their unique electronic properties and as intermediates in organic synthesis. As a derivative of benz[a]anthracene, this molecule serves as a valuable building block in the development of more complex aromatic systems for materials science and pharmaceutical research.[1] Its structure, featuring a bromine substituent on the fused four-ring aromatic core, imparts specific reactivity that can be exploited for further chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity profile, and essential protocols for its safe handling and use in a research setting.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound define its behavior in various experimental conditions. These properties are crucial for designing synthetic routes, selecting appropriate solvents, and understanding its environmental and toxicological profile.
Quantitative Data Summary
The key physicochemical data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₁Br | [2][3] |
| Molecular Weight | 307.18 g/mol | [2][4] |
| CAS Number | 32795-84-9 | [2][3] |
| Melting Point | 151-152 °C | [2][5] |
| Boiling Point | 482.9 ± 14.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Appearance | Crystalline solid | [6] |
| Solubility | Insoluble in water.[7] Soluble in organic solvents like benzene.[2][8] | |
| XLogP3 | 6.68 | [2] |
| Refractive Index | 1.783 | [2] |
Spectral Information
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectral data is available and is fundamental for confirming the carbon skeleton and the position of the bromine substituent.[3]
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which provides information on the compound's molecular weight and fragmentation pattern, confirming its identity.[3] Predicted collision cross-section values for various adducts are also calculated, aiding in advanced mass spectrometry analyses.[9]
Chemical Reactivity and Synthesis
Reactivity Profile
The chemical behavior of this compound is dictated by the interplay between the electron-rich benz[a]anthracene core and the properties of the bromo-substituent.
-
Aromatic Core Reactivity : Polycyclic aromatic hydrocarbons like anthracene and its derivatives are generally more reactive than benzene.[10] Electrophilic substitution reactions (e.g., nitration, halogenation) are common, with the central ring (positions 9 and 10 in anthracene) being particularly susceptible to both substitution and addition reactions.[8][10] This increased reactivity is due to the lower loss in stabilization energy required to form the intermediate carbocation compared to benzene.[10]
-
Influence of the Bromo-Substituent : The bromine atom at the 7-position is a key functional handle. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes this compound a versatile precursor for synthesizing more complex, functionalized PAHs.
Caption: A plausible workflow for synthesizing this compound.
Toxicology and Safe Handling Protocols
Hazard Profile
This compound is classified as a hazardous substance.
-
Acute Effects : It is harmful if swallowed and causes serious eye irritation. [2][3]* Environmental Hazards : The compound may cause long-lasting harmful effects to aquatic life. [2][3]* Carcinogenicity : Studies in newborn mice have shown that this compound is a potent carcinogen, inducing hepatocellular adenomas and carcinomas. [1]Its carcinogenicity is linked to its metabolic activation to bay-region diol epoxides, which form DNA adducts. [1]
Experimental Protocol: Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
1. Engineering Controls:
-
Work exclusively in a certified chemical fume hood to avoid inhalation of dust or aerosols. [11]* Ensure that an eyewash station and safety shower are readily accessible. [11] 2. Personal Protective Equipment (PPE):
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Use chemical safety goggles or a face shield. [2]* Lab Coat : A flame-retardant lab coat is recommended. 3. Handling Procedures:
-
Avoid generating dust. [2]* Use non-sparking tools to prevent ignition. [11]* Do not eat, drink, or smoke in the handling area. [2]* Wash hands thoroughly after handling. [2] 4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area. [2]* Keep away from heat, sparks, and open flames. [11]* Store separately from strong oxidizing agents. [11] 5. Spill & Disposal:
-
Spills : For small spills, dampen the solid material with an inert solvent (e.g., acetone), collect it with absorbent material, and place it in a sealed container for disposal. [7]* Disposal : Dispose of waste contents and containers at an approved waste disposal facility in accordance with local, state, and federal regulations. [2]
Caption: Workflow for safe handling and emergency response.
Conclusion
This compound is a well-characterized polycyclic aromatic hydrocarbon with defined physical properties and a versatile chemical reactivity profile. Its significance lies primarily in its role as a synthetic intermediate, where the bromine atom provides a strategic point for molecular elaboration. However, its potent carcinogenicity and environmental hazards necessitate rigorous adherence to safety protocols. This guide provides the foundational knowledge required for researchers to handle and utilize this compound effectively and safely in the pursuit of novel materials and therapeutics.
References
-
This compound | Chixin Biotech - ECHEMI.
-
This compound | 32795-84-9 - Sigma-Aldrich.
-
7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem, National Center for Biotechnology Information.
-
This compound | 32795-84-9 - ChemicalBook.
-
7-(Bromomethyl)benz(a)anthracene | C19H13Br | CID 90666 - PubChem, National Center for Biotechnology Information.
-
This compound (C18H11Br) - PubChemLite.
-
32795-84-9 | this compound - ChemScene.
-
SAFETY DATA SHEET - Bromobenzene - Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
This compound 98.0+%, TCI America™ - Fisher Scientific.
-
BENZ[A]ANTHRACENE - CAMEO Chemicals, NOAA.
-
Synthesis of Anthracene: Mechanism - Chemistry Stack Exchange.
-
Synthesis of Anthracene: Mechanism - ECHEMI.
-
Synthesis of 2,3,6,7-tetrabromoanthracene - Beilstein Journal of Organic Chemistry via PMC, NIH.
-
Hazardous Substance Fact Sheet - Benz(a)Anthracene, 7,12-Dimethyl- - NJ.gov.
-
7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem, National Center for Biotechnology Information.
-
Benz[a]anthracene, 7-methyl- - NIST WebBook.
-
Aromatic Reactivity - MSU Chemistry.
-
Anthracene - Sciencemadness Wiki.
-
Reactivity profile of anthracenes - ResearchGate.
-
Anthracene - Wikipedia.
-
Substitution Reactions of Polynuclear Aromatic Hydrocarbons - Chemistry LibreTexts.
-
Chemical Properties of Anthracene (CAS 120-12-7) - Cheméo.
-
Benz[a]anthracene - NIST WebBook.
-
1H NMR spectra of Anthracene - ResearchGate.
-
Anthracene - SpectraBase.
Sources
- 1. This compound | 32795-84-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. testing.chemscene.com [testing.chemscene.com]
- 5. This compound | 32795-84-9 [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 9. PubChemLite - this compound (C18H11Br) [pubchemlite.lcsb.uni.lu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 7-Bromobenz[a]anthracene: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromobenz[a]anthracene, a halogenated polycyclic aromatic hydrocarbon (PAH). As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis, analysis, and applications, particularly in the fields of carcinogenesis research and materials science.
Introduction and Significance
This compound belongs to the benz[a]anthracene family, a class of PAHs known for their potent biological activity and utility as building blocks in organic synthesis. The introduction of a bromine atom at the 7-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate for creating more complex aromatic structures and a subject of study in toxicology and drug development.[1] Its rigid, planar structure and extended π-system also give rise to interesting photophysical properties, suggesting potential applications in materials science.
Molecular Structure and Physicochemical Properties
The core of this compound is a tetracyclic aromatic system composed of four fused benzene rings in an angular arrangement. The bromine atom is substituted on the meso-position of the anthracene-like core, a site of significant reactivity.
Chemical Identifiers
-
IUPAC Name: 7-bromobenzo[a]anthracene[2]
-
CAS Number: 32795-84-9[2]
-
Molecular Formula: C₁₈H₁₁Br[2]
-
SMILES: C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Br[2]
-
InChIKey: LGRNWCDRODWMOH-UHFFFAOYSA-N[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 307.18 g/mol | ChemScene[3] |
| 307.19 g/mol | Sigma-Aldrich[4] | |
| 307.2 g/mol | PubChem[2] | |
| Exact Mass | 307.00441 Da | PubChem[2] |
| Melting Point | 152 °C | Sigma-Aldrich[4] |
| Appearance | Crystalline solid | N/A |
| Purity (Typical) | ≥98% | Sigma-Aldrich[4] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the electrophilic bromination of the parent hydrocarbon, benz[a]anthracene. The 7-position is kinetically favored for electrophilic attack.
Synthetic Workflow: Electrophilic Bromination
The diagram below illustrates the general workflow for the synthesis of this compound from its parent compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the bromination of anthracenes.[5][6]
-
Dissolution: In a flask equipped with a stirrer and dropping funnel, dissolve benz[a]anthracene in a suitable inert solvent, such as carbon tetrachloride.
-
Bromination: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. Vigorous stirring is essential.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Warming: After the addition of bromine is complete, gently warm the mixture to ensure the reaction goes to completion.
-
Cooling and Filtration: Allow the mixture to cool, which should induce the precipitation of the crude product.
-
Washing: Filter the crude this compound and wash it with a small amount of cold solvent to remove unreacted bromine and other soluble impurities.
Experimental Protocol: Purification
Purification is critical to remove isomeric byproducts and unreacted starting material. Recrystallization is a highly effective method.[7][8]
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures (e.g., toluene, benzene, or a mixed solvent system).
-
Dissolution: Dissolve the crude product in a minimal amount of the boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under a vacuum to remove residual solvent.
For higher purity, column chromatography using silica gel or alumina with a non-polar eluent system (e.g., hexane/dichloromethane gradient) can be employed.[8]
Analytical Characterization
Structural confirmation and purity assessment are typically performed using a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons in the aromatic system. PubChem indicates the availability of ¹³C NMR spectral data for this compound.[2]
-
Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is an excellent method for assessing the purity of this compound. A typical method would involve a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.[9]
Applications in Research and Development
Carcinogenesis and Toxicology Research
Like many PAHs, benz[a]anthracene and its derivatives are subjects of intense toxicological study. This compound has been evaluated for its tumorigenicity. Studies in newborn mice have shown that it is a potent carcinogen, leading to the formation of hepatocellular adenomas and carcinomas.[1] The mechanism is believed to involve metabolic activation to bay-region diol epoxides, which then form DNA adducts, initiating tumor formation.[1] This makes it a critical tool for studying the mechanisms of chemical carcinogenesis.
Intermediate in Organic and Materials Synthesis
This compound serves as a versatile building block in organic synthesis. The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups and build larger, more complex molecules. This is particularly useful in the development of novel materials for organic electronics. The benz[a]anthracene core provides a robust, conjugated scaffold, and functionalization allows for the fine-tuning of electronic and photophysical properties, such as the emission wavelength in organic light-emitting diodes (OLEDs).
Safety and Handling
This compound must be handled with extreme caution due to its toxicological profile.
-
Hazard Classifications: It is classified as harmful if swallowed (H302), causes serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a compound of significant interest due to its dual role as a potent carcinogen and a versatile synthetic intermediate. A thorough understanding of its molecular structure, properties, and safe handling procedures is essential for researchers in toxicology, medicinal chemistry, and materials science. Its well-defined reactivity and photophysical characteristics ensure its continued relevance in both fundamental research and the development of advanced functional materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72849, 7-Bromobenz(a)anthracene. Retrieved January 16, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90666, 7-(Bromomethyl)benz(a)anthracene. Retrieved January 16, 2026, from [Link].
-
University of California, Davis. (2014). High Performance Liquid Chromatography. Retrieved January 16, 2026, from [Link].
-
PubChemLite. (n.d.). This compound (C18H11Br). Retrieved January 16, 2026, from [Link].
-
The Royal Society of Chemistry. (n.d.). Experimental details. Retrieved January 16, 2026, from [Link].
-
University of California, Los Angeles. (n.d.). Recrystallization – Part 1. Retrieved January 16, 2026, from [Link].
-
Beilstein-Institut. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link].
-
National Center for Biotechnology Information. (2008). Synthesis of 2,3,6,7-tetrabromoanthracene. PubMed Central. Retrieved January 16, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17347, 7-Methylbenz(a)anthracene. Retrieved January 16, 2026, from [Link].
-
LookChem. (n.d.). Purification of Anthracene. Retrieved January 16, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). Benz[a]anthracene, 7-methyl-. Retrieved January 16, 2026, from [Link].
-
Wikipedia. (n.d.). Benz[a]anthracene. Retrieved January 16, 2026, from [Link].
-
SIELC Technologies. (n.d.). Separation of Anthracene on Newcrom R1 HPLC column. Retrieved January 16, 2026, from [Link].
-
Scribd. (n.d.). Bromination of Anthracene. Retrieved January 16, 2026, from [Link].
-
Organic Syntheses. (n.d.). 9,10-dibromoanthracene. Retrieved January 16, 2026, from [Link].
Sources
- 1. This compound | 32795-84-9 [chemicalbook.com]
- 2. 7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. This compound | 32795-84-9 [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Purification of Anthracene - Chempedia - LookChem [lookchem.com]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
A Technical Guide to the Solubility of 7-Bromobenz[a]anthracene in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 7-Bromobenz[a]anthracene, a halogenated polycyclic aromatic hydrocarbon (PAH), in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of this compound's behavior in solution.
Introduction: Understanding the Molecular Landscape of this compound
This compound belongs to the extensive family of polycyclic aromatic hydrocarbons (PAHs), compounds characterized by their structure of fused aromatic rings. The introduction of a bromine atom to the benz[a]anthracene core significantly influences its physicochemical properties, including its solubility. As a large, non-polar molecule, its solubility is fundamentally governed by the principle of "like dissolves like," indicating a preference for non-polar organic solvents over polar ones.
Physicochemical Properties: Predicting Solubility Behavior
A thorough understanding of the physicochemical properties of this compound is crucial for predicting its solubility in various organic solvents. The key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₁Br | [4] |
| Molecular Weight | 307.19 g/mol | |
| Melting Point | 152 °C | |
| Calculated XLogP3 | 6.4 | [4] |
| Appearance | Solid | [5] |
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The most telling property is the calculated XLogP3 of 6.4, a measure of lipophilicity.[4] This high value strongly indicates that this compound is highly non-polar and will exhibit very poor solubility in water and other polar solvents. Conversely, it is expected to be significantly more soluble in non-polar organic solvents.
Theoretical Framework for Solubility
The dissolution of a crystalline solid like this compound in a solvent is a two-step process:
-
Lattice Energy Overcome : The energy holding the molecules together in the crystal lattice must be overcome.
-
Solvation : The individual molecules are then surrounded by solvent molecules.
For a substance to dissolve, the energy released during solvation must be comparable to or greater than the lattice energy. Given the non-polar nature of this compound, solvents that can effectively interact with its large aromatic system through van der Waals forces and pi-pi stacking will be the most effective.
Based on these principles, we can predict a general trend in solubility for this compound in common organic solvents:
-
High Solubility Expected : Aromatic solvents (e.g., toluene, benzene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform) are likely to be good solvents due to their ability to engage in favorable pi-pi interactions and their non-polar character.
-
Moderate Solubility Expected : Ethers (e.g., diethyl ether, tetrahydrofuran) and some esters may show moderate solvating power.
-
Low to Very Low Solubility Expected : Alcohols (e.g., ethanol, methanol) are generally poor solvents for large, non-polar PAHs.[6] While the parent benz[a]anthracene has been noted to have difficulty dissolving even in boiling alcohol, the presence of the bromo group may slightly alter this, though significant solubility is not anticipated.
-
Insoluble : Water and other highly polar protic solvents will not be effective in dissolving this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published quantitative data, experimental determination is necessary. The "shake-flask" method is a reliable and widely used technique for determining the thermodynamic solubility of poorly soluble compounds.[1][7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions :
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Centrifuge the vials to further ensure the separation of the solid from the supernatant.
-
-
Sample Collection and Preparation :
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter compatible with the organic solvent (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification :
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the diluted sample.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
Common Challenges and Troubleshooting
-
Incomplete Equilibration : If the equilibration time is too short, the measured solubility will be lower than the true thermodynamic solubility. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
Solvent Evaporation : Ensure vials are tightly sealed, especially when working with volatile organic solvents.
-
Temperature Fluctuations : Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.
-
Adsorption to Surfaces : PAHs can adsorb to glass and plastic surfaces. It is recommended to use silanized glassware to minimize this effect.
-
Compound Purity : The purity of the this compound will affect the accuracy of the solubility measurement. Ensure the compound is of high purity.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently documented in readily accessible literature, a strong predictive understanding can be formulated based on its physicochemical properties and the established behavior of related polycyclic aromatic hydrocarbons. Its high lipophilicity, as indicated by its calculated XLogP3 value, points towards favorable solubility in non-polar organic solvents, particularly those with aromatic character. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This understanding is critical for researchers and drug development professionals in designing experiments, formulating solutions, and interpreting data involving this compound.
References
- Gawlik, B. M., et al. (2004). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 13(3), 265-271.
-
Wikipedia. Polycyclic aromatic hydrocarbon. Available at: [Link]
-
PubChem. 7-Bromobenz(a)anthracene. Available at: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
PubChem. 7-(Bromomethyl)benz(a)anthracene. Available at: [Link]
-
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
ResearchGate. Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Available at: [Link]
-
PubMed. Prediction study on the distribution of polycyclic aromatic hydrocarbons and their halogenated derivatives in the atmospheric particulate phase. Available at: [Link]
-
Wikipedia. Polycyclic aromatic hydrocarbon. Available at: [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
-
ResearchGate. Prediction Study on the Distribution of Polycyclic Aromatic Hydrocarbons and Their Halogenated Derivatives in the Atmospheric Particulate Phase. Available at: [Link]
-
PubChem. 7-Methylbenz(a)anthracene. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubility experimental methods.pptx [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
The Enigmatic Threat: A Technical Guide to the Carcinogenic Potential of Brominated Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Brominated polycyclic aromatic hydrocarbons (Br-PAHs) represent an emerging class of environmental contaminants with structural similarities to their well-studied parent compounds, polycyclic aromatic hydrocarbons (PAHs). While the carcinogenicity of many PAHs is firmly established, the toxicological profile of their brominated counterparts remains a subject of intensive investigation. This technical guide provides a comprehensive overview of the current understanding of the carcinogenic potential of Br-PAHs, delving into their mechanisms of action, metabolic activation, DNA adduct formation, and the experimental methodologies used for their assessment. By synthesizing key research findings, this document aims to equip researchers and drug development professionals with the critical knowledge needed to navigate the challenges posed by these complex molecules.
Introduction: The Rise of a New Environmental Concern
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. Their carcinogenic properties have been extensively documented, leading to regulatory scrutiny and public health advisories. The introduction of bromine atoms onto the PAH scaffold, often as a result of industrial processes and the use of brominated flame retardants, gives rise to brominated PAHs (Br-PAHs). These compounds exhibit altered physicochemical properties, which can influence their environmental fate, bioavailability, and toxicological profiles. Understanding the carcinogenic potential of Br-PAHs is paramount for accurate risk assessment and the development of effective mitigation strategies.
Mechanisms of Carcinogenesis: A Tale of Metabolic Activation and DNA Damage
The carcinogenic activity of PAHs, and by extension Br-PAHs, is not an intrinsic property of the parent molecule. Instead, it is a consequence of metabolic activation within the body, a process that transforms these relatively inert compounds into highly reactive electrophiles capable of damaging cellular macromolecules, most notably DNA.
The Aryl Hydrocarbon Receptor (AhR) Pathway: The Gatekeeper of Toxicity
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the toxic effects of many PAHs and their halogenated derivatives.[1][2] Binding of a Br-PAH to the AhR initiates a signaling cascade that culminates in the induction of a battery of drug-metabolizing enzymes, particularly cytochrome P450 monooxygenases (CYPs).[3]
Diagram: The Canonical AhR Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by a Br-PAH ligand.
Metabolic Activation: The Double-Edged Sword of Biotransformation
The induction of CYP enzymes, while intended as a detoxification mechanism, can paradoxically lead to the metabolic activation of Br-PAHs. The primary pathway for PAH activation involves the formation of dihydrodiol epoxides, highly reactive intermediates that can covalently bind to DNA.[4] The presence and position of the bromine atom can influence the regioselectivity and stereoselectivity of these enzymatic reactions, thereby affecting the ultimate carcinogenic potency of the molecule.
Another proposed activation pathway involves one-electron oxidation, leading to the formation of radical cations that can also react with DNA.[5] The relative contribution of the dihydrodiol epoxide and radical cation pathways to the carcinogenicity of a specific Br-PAH is an area of active research.
DNA Adduct Formation: The Molecular Signature of Carcinogen Exposure
The covalent binding of reactive Br-PAH metabolites to DNA results in the formation of DNA adducts.[4] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can result in permanent mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, a key step in the initiation of cancer. The specific types and levels of DNA adducts formed can serve as biomarkers of exposure and may be indicative of the carcinogenic risk.[6] For example, studies on 6-fluorobenzo[a]pyrene have shown that its DNA adducts appear to be formed predominantly through the diolepoxide pathway.[5]
Assessing Carcinogenic Potential: A Multi-pronged Experimental Approach
Determining the carcinogenic potential of Br-PAHs requires a combination of in vitro and in vivo experimental approaches. These assays are designed to evaluate different aspects of the carcinogenic process, from initial DNA damage to the development of tumors.
The Ames Test: A Rapid Screen for Mutagenicity
The Ames test, or bacterial reverse mutation assay, is a widely used in vitro method to assess the mutagenic potential of a chemical.[7][8] The test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The bacteria are exposed to the test compound, with and without a metabolic activation system (S-9 fraction from rat liver), and the number of revertant colonies that have regained the ability to synthesize histidine is counted. A significant increase in the number of revertant colonies indicates that the compound is mutagenic. While a positive Ames test is not definitive proof of carcinogenicity in humans, it serves as a valuable initial screening tool.
Experimental Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Prepare an S-9 fraction from the livers of rats induced with a CYP-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Dose Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range of the Br-PAH to be tested.
-
Plate Incorporation Assay:
-
Mix the test compound, bacterial culture, and either S-9 mix or a buffer control in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
Compare the number of revertants in the treated groups to the solvent control group.
-
A dose-dependent increase of at least two-fold over the background is generally considered a positive result.
-
Cell Transformation Assays: Modeling Carcinogenesis in a Dish
Cell transformation assays (CTAs) are in vitro methods that assess the ability of a chemical to induce neoplastic-like changes in cultured mammalian cells. These assays are considered to be more mechanistically relevant to in vivo carcinogenesis than the Ames test as they can detect both genotoxic and non-genotoxic carcinogens. Commonly used cell lines include BALB/c 3T3 and Bhas 42 cells. Treatment with a carcinogen can lead to the formation of morphologically transformed foci, which exhibit characteristics such as loss of contact inhibition and anchorage-independent growth.
Diagram: Cell Transformation Assay Workflow
Caption: A simplified workflow for a typical cell transformation assay.
Animal Carcinogenicity Studies: The Gold Standard
Long-term animal bioassays, typically conducted in rodents, are considered the gold standard for assessing the carcinogenic potential of a chemical.[9] These studies involve exposing animals to the test compound for a significant portion of their lifespan and then examining their tissues for the presence of tumors. While these studies are time-consuming and expensive, they provide the most direct evidence of a substance's ability to cause cancer in a mammalian system. For instance, studies on 6-bromobenzo[a]pyrene (6-BrBP) in mice and rats have provided valuable data on its tumorigenicity.[10][11]
Quantitative Assessment of Carcinogenic Potency
A key aspect of risk assessment is to quantify the carcinogenic potency of a substance. This is often done by determining a dose-response relationship and calculating a cancer slope factor. For compounds like Br-PAHs, where data may be limited, a relative potency factor (RPF) approach is often employed.
Dose-Response Assessment
Dose-response studies aim to establish the relationship between the dose of a substance and the incidence of a particular adverse effect, such as tumor formation.[12][13][14] These studies are crucial for identifying a no-observed-adverse-effect level (NOAEL) or a lowest-observed-adverse-effect level (LOAEL) and for extrapolating cancer risk to low environmental exposure levels.
Relative Potency Factors (RPFs)
The RPF approach is used to estimate the carcinogenic risk of a mixture of PAHs or to assess the potency of a single PAH for which limited toxicological data are available.[15][16][17][18] This method compares the carcinogenic potency of a given PAH to that of a well-characterized reference compound, typically benzo[a]pyrene (B[a]P), which is assigned an RPF of 1.0. A study on individual chlorinated and brominated PAHs determined their relative potencies to induce AhR-mediated responses, providing valuable data for this approach.[19] For example, 7-monobromobenz[a]anthracene was found to have a relative potency of 2.1 x 10-5 compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[19]
Table 1: Tumorigenicity of 6-Halogenated Benzo[a]pyrene Derivatives
| Compound | Tumor-Initiating Activity (Mouse Skin) | Carcinogenic Activity (Mouse Skin) | Mammary Tumor Induction (Rat) | Reference |
| Benzo[a]pyrene (B[a]P) | +++ | +++ | High (Epithelial tumors & fibrosarcomas) | [10][11] |
| 6-Fluorobenzo[a]pyrene (6-FBP) | ++ | ++ | High (Epithelial tumors & fibrosarcomas) | [10][11] |
| 6-Chlorobenzo[a]pyrene (6-ClBP) | - | - | High (Fibrosarcomas only) | [10][11] |
| 6-Bromobenzo[a]pyrene (6-BrBP) | - | - | Low (Few adenocarcinomas) | [10][11] |
| 6-Iodobenzo[a]pyrene (6-IBP) | - | - | Not Tested | [10][11] |
Potency is indicated qualitatively: +++ (high), ++ (moderate), - (inactive).
Case Study: 6-Bromobenzo[a]pyrene (6-BrBP)
6-Bromobenzo[a]pyrene has been the subject of several toxicological studies, providing valuable insights into the effects of bromine substitution on the carcinogenicity of a potent PAH.
-
Carcinogenicity: Studies have shown that the substitution of a bromine atom at the 6-position of benzo[a]pyrene significantly reduces or eliminates its carcinogenic activity in mouse skin and rat mammary gland models.[10][11][20] This suggests that the 6-position is critical for the carcinogenic activation of B[a]P.
-
DNA Adducts: While the tumorigenicity of 6-BrBP is low, it is still capable of forming DNA adducts, though the specific pathways may differ from those of the parent compound.[5]
Future Directions and Knowledge Gaps
The field of Br-PAH toxicology is still evolving, and several key knowledge gaps need to be addressed:
-
Comprehensive Toxicological Data: There is a pressing need for more extensive toxicological data on a wider range of Br-PAH congeners to move beyond the current focus on a few model compounds.
-
Quantitative Potency Data: More quantitative dose-response data are required to develop accurate RPFs for a broader suite of Br-PAHs.
-
Metabolic Fate and DNA Adduct Profiling: Detailed studies are needed to elucidate the specific metabolic pathways of different Br-PAHs and to characterize the full spectrum of DNA adducts they form.
-
Mixture Effects: Humans are typically exposed to complex mixtures of PAHs and Br-PAHs. Research into the synergistic, antagonistic, or additive effects of these mixtures is crucial for realistic risk assessment.
Conclusion
The carcinogenic potential of brominated polycyclic aromatic hydrocarbons is a complex issue that requires a nuanced and multi-faceted approach. While current evidence suggests that bromination at certain positions can attenuate the carcinogenicity of the parent PAH, the vast number of possible Br-PAH congeners and their complex interactions in environmental mixtures necessitate continued research. A thorough understanding of their mechanisms of action, coupled with robust experimental assessment, is essential for protecting human health and the environment from the potential risks posed by this emerging class of contaminants.
References
-
Cavalieri, E., Rogan, E., Cremonesi, P., Higginbotham, S., & Salmasi, S. (1988). Tumorigenicity of 6-halogenated derivatives of benzo[a]pyrene in mouse skin and rat mammary gland. Journal of Cancer Research and Clinical Oncology, 114(1), 10-15. [Link]
-
Cavalieri, E., Rogan, E., Cremonesi, P., Higginbotham, S., & Salmasi, S. (1988). Tumorigenicity of 6-halogenated derivatives of benzo[a]pyrene in mouse skin and rat mammary gland. PMC. [Link]
-
Phillipson, C. E., & Ioannides, C. (1983). Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 124(3-4), 325-336. [Link]
-
Horii, Y., Khim, J. S., Higley, E. B., Giesy, J. P., Ohura, T., & Kannan, K. (2009). Relative potencies of individual chlorinated and brominated polycyclic aromatic hydrocarbons for induction of aryl hydrocarbon receptor-mediated responses. Environmental science & technology, 43(6), 2159-2165. [Link]
-
Minnesota Department of Health. (2016). Guidance for Evaluating the Cancer Potency of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures in Environmental Samples. [Link]
-
Baldwin, R. W., Cunningham, G. J., & Partridge, M. W. (1964). The carcinogenicity of some 6-substituted benzo(a)pyrene derivatives in mice. British journal of cancer, 18(3), 545. [Link]
-
Horii, Y., Khim, J. S., Higley, E. B., Giesy, J. P., Ohura, T., & Kannan, K. (2009). Relative potencies of individual chlorinated and brominated polycyclic aromatic hydrocarbons for induction of aryl hydrocarbon receptor-mediated responses. Environmental Science & Technology, 43(6), 2159-2165. [Link]
-
Bordelon, N. R., Reeves, W. R., & Cerniglia, C. E. (2002). Application of Benzo(a)pyrene and Coal Tar Tumor Dose–Response Data to a Modified Benchmark Dose Method of Guideline Development. Environmental Health Perspectives, 110(11), 1131-1140. [Link]
-
Morakinyo, A. O., Olorunfemi, O. B., & Ojetunde, A. O. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). African Journal of Biotechnology, 22(6), 119-127. [Link]
-
Rogan, E. G., Devanesan, P. D., & Cavalieri, E. L. (1993). 32P-postlabeling analysis of the DNA adducts of 6-fluorobenzo[a]pyrene and 6-methylbenzo[a]pyrene formed in vitro. Chemical research in toxicology, 6(3), 356-363. [Link]
-
Haber, L. T., Erraguntla, N., Lu, K., & Johnson, M. S. (2022). Survey of Potency Factors for the Most Commonly Examined Polycyclic Aromatic Hydrocarbon (PAH). bioRxiv. [Link]
-
Geier, M. C., Chlebowski, A. C., Schlezinger, J. J., & Tanguay, R. L. (2023). Aryl hydrocarbon receptor-dependent toxicity by retene requires metabolic competence. Toxicological Sciences, 192(2), 163-176. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
National Toxicology Program. (2019). Report on Carcinogens, Fifteenth Edition: Polycyclic Aromatic Hydrocarbons: 15 Listings. [Link]
-
Choi, H., Hsieh, Y. T., & Tang, M. S. (2002). DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence-and stereochemistry-dependent manner. Journal of molecular biology, 321(1), 29-47. [Link]
-
Timme-Laragy, A. R., & Di Giulio, R. T. (2011). The role of the aryl hydrocarbon receptor pathway in mediating synergistic developmental toxicity of polycyclic aromatic hydrocarbons to zebrafish. Aquatic Toxicology, 105(3-4), 345-353. [Link]
-
International Agency for Research on Cancer. (2019). Report of the Advisory Group to Recommend Priorities for the IARC Monographs during 2020–2024. [Link]
-
Pennsylvania Department of Environmental Protection. (2021). Relative Potency Factors for Carcinogenic Polycyclic Aromatic Hydrocarbons. [Link]
-
International Agency for Research on Cancer. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 92. [Link]
-
Morakinyo, A. O., Olorunfemi, O. B., & Ojetunde, A. O. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (1991). Dose-Response Analysis of Ingested Benzo[a]Pyrene (CAS No. 50-32-8). [Link]
-
Barron, M. G., Heintz, R., & Rice, S. D. (2004). Relative potency of PAHs and heterocycles as aryl hydrocarbon receptor agonists in fish. Marine environmental research, 58(2-5), 95-100. [Link]
-
International Agency for Research on Cancer. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. [Link]
-
Lin, Y. C., Li, C. M., Lin, P., Hsieh, J. H., & Chen, C. Y. (2022). Aryl hydrocarbon receptor activation-mediated vascular toxicity of ambient fine particulate matter: contribution of polycyclic aromatic hydrocarbons and osteopontin as a biomarker. Particle and fibre toxicology, 19(1), 1-17. [Link]
-
U.S. Environmental Protection Agency. (1993). Provisional guidance for quantitative risk assessment of polycyclic aromatic hydrocarbons. [Link]
-
Zhang, D., Wang, X., Zhang, Y., Li, X., & Gao, B. (2016). Quantitatively assessing the health risk of exposure to PAHs from intake of smoked meats. Ecotoxicology and environmental safety, 124, 24-29. [Link]
-
International Agency for Research on Cancer. (2012). Polycyclic aromatic hydrocarbons and associated occupational exposures. [Link]
-
Ohura, T., Morita, M., & Shimoi, K. (2007). Aryl hydrocarbon receptor-mediated effects of chlorinated polycyclic aromatic hydrocarbons. Environmental toxicology and pharmacology, 24(3), 253-258. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). BENZO[a]PYRENE. [Link]
-
Nadal, M., Rovira, J., Díaz-Ferrero, J., & Domingo, J. L. (2016). Risk assessment related to atmospheric polycyclic aromatic hydrocarbons in gas and particle phases near industrial sites. Environmental science and pollution research, 23(1), 541-551. [Link]
-
National Toxicology Program. (2011). NTP Toxicology and carcinogenesis studies of bromodichloromethane (CAS No. 75-27-4) in male F344/N rats and female B6C3F1 mice (Drinking Water Studies). [Link]
-
de Vries, A., van Oostrom, C. T., van Steeg, H., & Luijten, M. (2013). The sensitivity of young animals to benzo[a]pyrene-induced genotoxic stress. RIVM Letter report 2013-0091. [Link]
-
Wang, I. Y., Miller, M. S., & Wen, Y. (1983). Formation of benzo[a]pyrene-DNA adducts by microsomal enzymes: comparison of maternal and fetal liver, fetal hematopoietic cells and placenta. Cancer letters, 18(2), 169-178. [Link]
-
German Federal Institute for Risk Assessment (BfR). (2009). Carcinogenic polycyclic aromatic hydrocarbons (PAHs) in consumer pro¬ducts to be regulated by the EU - risk assessment by BfR. [Link]
-
Pelkonen, O., Boobis, A. R., & Nebert, D. W. (1978). Mutagenicity studies of different polycyclic aromatic hydrocarbons: the significance of enzymatic factors and molecular structure. Pharmacology, 17(5), 282-290. [Link]
-
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2021). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 19(3), e06458. [Link]
-
National Toxicology Program. (n.d.). NTP Review of Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
National Toxicology Program. (n.d.). Technical Reports. [Link]
-
Liu, G., Zheng, M., Lv, P., Liu, W., & Wang, C. (2013). Chlorinated and brominated polycyclic aromatic hydrocarbons: Sources, formation mechanisms, and occurrence in the environment. Environmental science & technology, 47(19), 10764-10775. [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens. [Link]
-
Chuang, Y. H., Chen, Y. C., Chen, F. A., & Chen, Y. C. (2021). Dose-response curves. Effect of polycyclic aromatic hydrocarbons (PAHs) on prostate cancer cell proliferation. ResearchGate. [Link]
-
Panda, J., & Sahoo, G. (2020). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. Mini reviews in medicinal chemistry, 20(13), 1225-1237. [Link]
-
Luch, A., Greim, H., & Doehmer, J. (2017). Enhanced DNA adduct formation by benzo[a]pyrene in human liver cells lacking cytochrome P450 oxidoreductase. Toxicology letters, 277, 8-15. [Link]
-
Panda, J., & Sahoo, G. (2020). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. PubMed. [Link]
-
International Agency for Research on Cancer. (1997). IARC MONOGRAPHS ON THE EVALUATION OF CARCINOGENIC RISKS TO HUMANS. [Link]
-
Varanasi, U., Stein, J. E., & Nishimoto, M. (1987). Benzo[a]pyrene Metabolism and DNA Adduct Formation Mediated by English Sole Liver Enzymes. NCI Monographs, (74), 83-90. [Link]
-
DeMarini, D. M., & Shelton, M. L. (1993). Screening of Tobacco Smoke Constituents for Mutagenicity Using the Ames' Test. Mutation Research/Genetic Toxicology, 317(2), 127-140. [Link]
-
Horii, Y., Ohura, T., Yamashita, N., & Kannan, K. (2018). Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons From Metallurgical Plants. Environmental science & technology, 52(15), 8340-8348. [Link]
Sources
- 1. The role of the aryl hydrocarbon receptor pathway in mediating synergistic developmental toxicity of polycyclic aromatic hydrocarbons to zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl hydrocarbon receptor activation-mediated vascular toxicity of ambient fine particulate matter: contribution of polycyclic aromatic hydrocarbons and osteopontin as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor-dependent toxicity by retene requires metabolic competence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of the DNA adducts of 6-fluorobenzo[a]pyrene and 6-methylbenzo[a]pyrene formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of benzo[a]pyrene-DNA adducts by microsomal enzymes: comparison of maternal and fetal liver, fetal hematopoietic cells and placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. Screening of tobacco smoke constituents for mutagenicity using the Ames' test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Tumorigenicity of 6-halogenated derivatives of benzo[a]pyrene in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumorigenicity of 6-halogenated derivatives of benzo[a]pyrene in mouse skin and rat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Benzo(a)pyrene and Coal Tar Tumor Dose–Response Data to a Modified Benchmark Dose Method of Guideline Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. DSpace [rivm.openrepository.com]
- 15. health.state.mn.us [health.state.mn.us]
- 16. researchgate.net [researchgate.net]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
- 18. Relative potency of PAHs and heterocycles as aryl hydrocarbon receptor agonists in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 20. researchgate.net [researchgate.net]
The Metabolic Fate of 7-Bromobenz[a]anthracene in Liver Microsomes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the metabolic transformation of 7-Bromobenz[a]anthracene (7-Br-BA), a halogenated polycyclic aromatic hydrocarbon (PAH), within the hepatic microsomal environment. As a member of the vast family of PAHs, understanding the metabolic activation and detoxification pathways of 7-Br-BA is paramount for toxicological assessment and in the broader context of drug development, where PAH scaffolds are sometimes considered. This document delves into the enzymatic machinery responsible for the biotransformation of 7-Br-BA, the chemical nature of the resulting metabolites, and the established methodologies for their in vitro study. We will explore the pivotal role of cytochrome P450 monooxygenases and epoxide hydrolase in the formation of dihydrodiol metabolites and discuss the subsequent, highly probable activation to ultimate carcinogenic forms, the diol epoxides. This guide is intended to be a valuable resource for researchers investigating the metabolism of xenobiotics, particularly halogenated aromatic compounds.
Introduction: The Significance of this compound Metabolism
This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), a group of compounds of significant environmental and toxicological concern. Many PAHs are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. This activation is primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs), which are highly expressed in the liver. The introduction of a bromine atom to the benz[a]anthracene backbone can significantly alter its metabolic fate and toxicological profile. Therefore, a thorough understanding of the metabolism of 7-Br-BA in a biologically relevant system, such as liver microsomes, is crucial for predicting its potential health risks and for informing the development of safer chemical entities.
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs, making them an indispensable in vitro tool for studying the metabolism of xenobiotics. By incubating 7-Br-BA with liver microsomes in the presence of necessary cofactors, we can elucidate its primary metabolic pathways in a controlled and reproducible manner.
The Enzymatic Orchestra: Key Players in 7-Br-BA Metabolism
The biotransformation of 7-Br-BA in liver microsomes is a multi-step process orchestrated by a series of enzymes. The principal enzymes involved are the cytochrome P450s and epoxide hydrolase.
Phase I Metabolism: The Role of Cytochrome P450
The initial and rate-limiting step in the metabolism of most PAHs is their oxidation by cytochrome P450 enzymes. These heme-containing monooxygenases introduce an oxygen atom into the aromatic ring system, typically forming an epoxide. For benz[a]anthracene, the parent compound of 7-Br-BA, several CYP isozymes have been implicated in its metabolism, including members of the CYP1A, CYP1B, and CYP2C families. It is highly probable that these same isozymes are involved in the metabolism of 7-Br-BA. The induction of specific CYP isoforms, for instance by exposure to other xenobiotics, can significantly alter the rate and profile of metabolite formation.
The Crucial Role of Epoxide Hydrolase
The epoxide intermediates formed by CYP action are highly reactive and can bind to cellular macromolecules, including DNA, leading to mutations. To mitigate this, the enzyme microsomal epoxide hydrolase (mEH) plays a critical detoxification role by hydrolyzing the epoxide ring to form a trans-dihydrodiol. This enzymatic hydration is a key step in the metabolic pathway of many PAHs.
The Metabolic Pathway of this compound
The metabolism of 7-Br-BA in rat liver microsomes has been shown to predominantly yield four major trans-dihydrodiol metabolites. These are formed by the sequential action of cytochrome P450 and epoxide hydrolase at different positions on the aromatic rings.
The primary metabolites identified are:
-
trans-3,4-dihydrodiol-7-Bromobenz[a]anthracene
-
trans-5,6-dihydrodiol-7-Bromobenz[a]anthracene
-
trans-8,9-dihydrodiol-7-Bromobenz[a]anthracene
-
trans-10,11-dihydrodiol-7-Bromobenz[a]anthracene
Of particular importance is the stereochemistry of these metabolites. Studies have demonstrated that the metabolism is highly stereoselective, with the major enantiomers of the dihydrodiol metabolites possessing an R,R absolute stereochemistry.
The following diagram illustrates the initial steps in the metabolic pathway of this compound.
Caption: Metabolic pathway of this compound in liver microsomes.
The "Bay Region" Theory and the Formation of Ultimate Carcinogens
While the formation of dihydrodiols is a detoxification step, for many PAHs, certain dihydrodiols are precursors to the ultimate carcinogenic species. The "bay region" theory of PAH carcinogenesis posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay region" of the molecule are particularly potent carcinogens. For benz[a]anthracene derivatives, the 3,4-dihydrodiol is a precursor to a bay-region diol epoxide. The mutagenicity of the 3,4-dihydrodiol of benz[a]anthracene provides strong evidence for its further activation. Although not definitively demonstrated for 7-Br-BA specifically, it is highly probable that the trans-3,4-dihydrodiol of 7-Br-BA is further metabolized by CYPs to form a highly reactive 3,4-diol-1,2-epoxide. This diol epoxide can then readily form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.
Experimental Workflow for Studying 7-Br-BA Metabolism in Liver Microsomes
A robust and reproducible experimental workflow is essential for accurately characterizing the metabolism of 7-Br-BA. The following outlines a typical protocol.
Preparation of Liver Microsomes
A standardized protocol for the preparation of liver microsomes is crucial for obtaining consistent results.
Caption: Workflow for Liver Microsome Preparation.
In Vitro Incubation
The incubation of 7-Br-BA with liver microsomes is the core of the metabolism assay.
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (typically 0.5-1.0 mg/mL final concentration)
-
This compound (dissolved in a suitable organic solvent like DMSO, final solvent concentration <1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiate Reaction: Add an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). Time-course experiments are recommended to ensure linearity of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant containing the metabolites is then collected for analysis.
Analytical Methods for Metabolite Identification
High-performance liquid chromatography (HPLC) is the primary technique for separating the parent compound and its metabolites.
Table 1: Summary of Analytical Techniques
| Technique | Purpose | Key Considerations |
| HPLC with UV/Fluorescence Detection | Separation and quantification of 7-Br-BA and its metabolites. | Reversed-phase columns (e.g., C18) are commonly used with a mobile phase gradient of water and acetonitrile or methanol. Fluorescence detection offers high sensitivity and selectivity for PAHs and their metabolites. |
| Mass Spectrometry (MS) | Structural elucidation and confirmation of metabolite identity. | Coupling HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the metabolites. Tandem MS (MS/MS) can provide fragmentation patterns for more detailed structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural and stereochemical analysis of isolated metabolites. | Requires larger quantities of purified metabolites. |
| Circular Dichroism (CD) Spectroscopy | Determination of the absolute stereochemistry of chiral metabolites. | Comparison of the CD spectra of the metabolites with those of known standards. |
Summary and Future Directions
The metabolism of this compound in liver microsomes proceeds through a well-defined pathway involving initial epoxidation by cytochrome P450 enzymes, followed by hydrolysis by epoxide hydrolase to form various trans-dihydrodiols. The high degree of stereoselectivity in this process, favoring the formation of R,R-enantiomers, is a critical aspect of its biotransformation. Based on the established principles of PAH carcinogenesis, it is highly probable that the 3,4-dihydrodiol of 7-Br-BA is a proximate carcinogen that undergoes further metabolic activation to a bay-region diol epoxide, the likely ultimate carcinogenic species.
Future research should focus on unequivocally identifying the specific human CYP450 isoforms responsible for the metabolism of 7-Br-BA and on directly detecting and characterizing the putative diol epoxide metabolites. Such studies will provide a more complete understanding of the carcinogenic potential of this and other halogenated PAHs and will be invaluable for human health risk assessment.
References
-
Stereoselective metabolism of 7-bromobenz [a] anthracene by rat liver microsomes: absolute configurations of trans-dihydrodiol metabolites - Oxford Academic. (URL: [Link])
-
Stereoselective Metabolism of this compound by Rat Liver Microsomes: Absolute Configurations of Trans-Dihydrodiol Metabolites - PubMed. (URL: [Link])
-
Stereoselective metabolism of 7-bromobenz [a]anthracene by rat liver microsomes: absolute configurations of trans -dihydrodiol metabolites - Oxford Academic. (URL: [Link])
-
In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - NIH. (URL: [Link])
-
Preparation of rough microsomes from rat liver - PubMed. (URL: [Link])
-
Contributions of Human Enzymes in Carcinogen Metabolism - PMC - NIH. (URL: [Link])
-
Carcinogen Metabolism - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (URL: [Link])
-
Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling - MDPI. (URL: [Link])
-
Tumorigenicity of five dihydrodiols of benz(a)anthracene on mouse skin - NIH. (URL: [Link])
-
Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments - ResearchGate. (URL: [Link])
-
Polycyclic Aromatic Hydrocarbons Analyzed with HPLC - AppNote - MicroSolv. (URL: [Link])
-
Polycyclic aromatic hydrocarbon-DNA adduct formation in prostate carcinogenesis - PMC. (URL: [Link])
-
Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. (URL: [Link])
-
Cytochrome P-450-catalyzed stereoselective epoxidation at the K region of benz[a]anthracene and benzo[a]pyrene - PubMed. (URL: [Link])
-
HPLC Analysis and Risk Assessment of 15 Priority PAHs in Human Blood Serum of COPD Patient from Urban and Rural Areas, Iasi (Romania) - PMC - NIH. (URL: [Link])
- Human and rat liver microsomes are subcellular fractions containing cytochrome P450 enzymes and other drug-metabolizing enzymes. They are commonly used in vitro to study drug metabolism and interactions. Human liver microsomes are obtained from human liver tissue through differential centrifugation and contain enzymes for phase I and phase II drug metabolism. They are useful for identifying drug metabolites, evaluating interspecies differences, predicting in vivo clearance, and studying
An In-depth Technical Guide to the Toxicological Profile of 7-Bromobenz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive toxicological overview of 7-Bromobenz[a]anthracene, a halogenated polycyclic aromatic hydrocarbon (PAH). Synthesizing current scientific literature, this document delves into the compound's carcinogenicity, metabolic activation, genotoxicity, and the experimental methodologies used for its evaluation.
Introduction: The Significance of this compound
This compound belongs to the vast class of polycyclic aromatic hydrocarbons, compounds of significant environmental and toxicological concern due to their widespread distribution and carcinogenic potential. The introduction of a halogen atom, such as bromine, onto the benz[a]anthracene core can modulate its metabolic fate and toxicological properties. Understanding the specific profile of this compound is crucial for risk assessment and for elucidating the structure-activity relationships within this class of compounds.
Carcinogenicity: Potent Tumorigenic Activity
In vivo studies have demonstrated that this compound is a potent carcinogen. Research conducted on neonatal B6C3F1 male mice has shown significant tumorigenicity.[1] Intraperitoneal injections of this compound led to a high incidence of liver tumors, specifically hepatocellular adenomas and carcinomas.[1] This potent carcinogenic activity underscores the importance of understanding its mechanism of action.
Quantitative Carcinogenicity Data
| Animal Model | Route of Administration | Dose | Tumor Incidence | Tumor Type | Reference |
| Neonatal B6C3F1 Male Mice | Intraperitoneal Injection | 1600 nmol/mouse on days 1, 8, and 15 after birth | 96% | Hepatocellular Adenomas | [1] |
| Neonatal B6C3F1 Male Mice | Intraperitoneal Injection | 1600 nmol/mouse on days 1, 8, and 15 after birth | 83% | Hepatocellular Carcinoma | [1] |
Metabolic Activation: The Path to Carcinogenesis
The carcinogenicity of many PAHs, including this compound, is not inherent to the parent molecule but arises from its metabolic activation to reactive intermediates. The primary pathway involves oxidation by cytochrome P450 enzymes.
Studies utilizing rat liver microsomes have been instrumental in elucidating the metabolic profile of this compound.[2] The metabolism predominantly yields trans-dihydrodiols at various positions on the aromatic ring system. The major metabolites identified are the trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols.[2] Of particular importance is the formation of the trans-3,4-dihydrodiol, which is a precursor to the ultimate carcinogenic metabolite.[1]
The widely accepted mechanism for PAH carcinogenesis involves the formation of a "bay-region" diol epoxide. For this compound, the metabolic pathway is proposed to proceed as follows:
-
Initial Oxidation: Cytochrome P450 enzymes oxidize the 3,4-double bond to form an epoxide.
-
Hydration: Epoxide hydrolase catalyzes the hydration of the epoxide to form the trans-3,4-dihydrodiol.
-
Second Oxidation: A second epoxidation event, catalyzed by cytochrome P450, occurs on the 9,10-double bond of the dihydrodiol, forming a diol epoxide in the "bay region" of the molecule.
This bay-region diol epoxide is a highly reactive electrophile that can covalently bind to nucleophilic sites in cellular macromolecules, most importantly DNA.
Caption: Metabolic activation pathway of this compound.
Genotoxicity: The Formation of DNA Adducts
The covalent binding of the bay-region diol epoxide of this compound to DNA results in the formation of DNA adducts. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations if not repaired. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key step in the initiation of cancer.
The presence of DNA adducts derived from the trans-3,4-dihydrodiol of this compound has been confirmed through ³²P-postlabeling analysis followed by high-performance liquid chromatography (HPLC).[1] This powerful technique allows for the sensitive detection and quantification of DNA adducts, providing direct evidence of the genotoxic potential of the compound.
Acute Toxicity
Specific LD50 values for this compound are not well-documented in publicly available literature. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4). This indicates a moderate level of acute toxicity upon ingestion.
Experimental Protocols
In Vitro Metabolism of this compound using Rat Liver Microsomes
This protocol provides a framework for assessing the metabolic profile of this compound.
Objective: To identify the metabolites of this compound formed by rat liver microsomes.
Materials:
-
This compound
-
Rat liver microsomes (from phenobarbital or 3-methylcholanthrene-induced rats)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Ethyl acetate
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer
-
Rat liver microsomes (typically 0.5-1.0 mg/mL protein)
-
This compound (dissolved in a suitable solvent like DMSO, final concentration typically 10-50 µM)
-
NADPH generating system
-
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH generating system. Incubate for a specified time (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Extraction: Extract the metabolites by adding ethyl acetate, vortexing, and centrifuging to separate the layers.
-
Sample Preparation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the sample into the HPLC system. Use a gradient elution program with a mobile phase consisting of acetonitrile and water to separate the metabolites. Monitor the elution profile using a UV detector at a wavelength suitable for detecting PAHs (e.g., 254 nm).
-
Metabolite Identification: Collect fractions corresponding to the metabolite peaks. Analyze these fractions using mass spectrometry and NMR spectroscopy to elucidate the structures of the metabolites.
Caption: Workflow for in vitro metabolism of this compound.
³²P-Postlabeling Assay for DNA Adducts
This protocol outlines the key steps for detecting DNA adducts formed by this compound.
Objective: To detect and quantify this compound-DNA adducts.
Materials:
-
DNA sample isolated from tissues exposed to this compound
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates (PEI-cellulose)
-
HPLC system with a radioactivity detector
Procedure:
-
DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Use nuclease P1 to dephosphorylate normal nucleotides to nucleosides, thereby enriching the adducts which are resistant to this enzyme.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation:
-
TLC: Separate the ³²P-labeled adducts by multi-dimensional TLC on PEI-cellulose plates.
-
HPLC: Alternatively, separate the labeled adducts using reverse-phase HPLC.
-
-
Detection and Quantification:
-
TLC: Detect the adducts by autoradiography and quantify by excising the radioactive spots and measuring the radioactivity using liquid scintillation counting.
-
HPLC: Quantify the adducts by measuring the radioactivity of the eluting peaks.
-
Conclusion and Future Directions
This compound is a potent carcinogenic polycyclic aromatic hydrocarbon. Its toxicity is mediated through metabolic activation to a bay-region diol epoxide, which forms covalent adducts with DNA, leading to genotoxicity and tumor initiation. While its carcinogenicity and metabolic pathways have been investigated, further research is warranted in several areas:
-
Quantitative Mutagenicity Studies: Performing the Ames test and other mutagenicity assays would provide a more complete genotoxic profile.
-
Acute and Chronic Toxicity Studies: Detailed dose-response studies are needed to establish definitive acute toxicity values (e.g., LD50) and to understand the effects of chronic low-level exposure.
-
Comparative Toxicology: Comparing the toxicological profile of this compound with other halogenated and non-halogenated benz[a]anthracenes will provide valuable insights into structure-activity relationships.
This guide provides a solid foundation for researchers and professionals working with this compound, highlighting its significant toxicological properties and the methodologies for its investigation.
References
-
Fu, P. P., Von Tungeln, L. S., Zhan, D. J., & Bucci, T. (1996). Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F1 male mouse. Cancer Letters, 101(1), 37–42. [Link]
-
Fu, P. P., Beland, F. A., & Yang, S. K. (1983). Stereoselective metabolism of this compound by rat liver microsomes: absolute configurations of trans-dihydrodiol metabolites. Carcinogenesis, 4(8), 979–984. [Link]
Sources
historical research on 7-Bromobenz[a]anthracene carcinogenicity
An In-Depth Technical Guide to the Historical Research on 7-Bromobenz[a]anthracene Carcinogenicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of chemical carcinogenesis has been pivotal in understanding the molecular origins of cancer. Among the vast class of polycyclic aromatic hydrocarbons (PAHs), halogenated derivatives have presented unique opportunities for dissecting the mechanisms of tumor initiation and promotion. This technical guide provides a comprehensive historical research on the carcinogenicity of this compound, a compound that has served as a valuable tool in experimental oncology. We will delve into its chemical properties, the seminal studies that established its carcinogenic and tumor-promoting activities, the intricate details of its metabolic activation to a DNA-reactive ultimate carcinogen, and the key experimental protocols that have been instrumental in this research. This guide is intended to be a valuable resource for researchers in oncology, toxicology, and drug development, offering insights into the historical context and technical execution of studies on this important chemical carcinogen.
Introduction: A Historical Perspective on Chemical Carcinogenesis
The understanding that specific chemicals could induce cancer dates back to the 18th century, with Sir Percivall Pott's observations of scrotal cancer in chimney sweeps exposed to soot. This marked the beginning of the field of chemical carcinogenesis. The subsequent isolation of benzo[a]pyrene from coal tar in the 1930s and the demonstration of its carcinogenicity in animal models solidified the link between PAHs and cancer. These early discoveries laid the groundwork for the two-stage theory of carcinogenesis, proposing that cancer develops through distinct phases of initiation and promotion. This compound and its close analog, 7-bromomethylbenz[a]anthracene, emerged as critical tools in dissecting these stages due to their potent biological activities.
Chemical Properties and Synthesis
-
Chemical Name: this compound
-
CAS Number: 32795-84-9
-
Molecular Formula: C₁₈H₁₁Br
-
Molecular Weight: 307.19 g/mol
-
Appearance: Crystalline solid
-
Solubility: Soluble in organic solvents such as acetone and dimethyl sulfoxide (DMSO).
For research purposes, this compound is typically synthesized through electrophilic bromination of benz[a]anthracene. The synthesis of a related compound, 7-bromomethylbenz[a]anthracene, involves the reaction of 7-methylbenz[a]anthracene with N-bromosuccinimide. For carcinogenesis studies, it is crucial to use highly purified compounds to avoid confounding results from impurities.
Evidence of Carcinogenicity: Seminal In Vivo Studies
The carcinogenic potential of this compound has been demonstrated in various animal models, most notably in mouse skin and in neonatal mice.
Two-Stage Skin Carcinogenesis: Initiation and Promotion
Early research on 7-bromomethylbenz[a]anthracene, a close structural analog, revealed its dual role in carcinogenesis. It was found to be a modest tumor initiator but a powerful tumor promoter.[1] This means that a single, low-dose application to mouse skin (initiation) followed by repeated applications of a non-carcinogenic irritant could induce tumors. Furthermore, when applied repeatedly after initiation with a potent carcinogen like 7,12-dimethylbenz[a]anthracene (DMBA), it acted as a strong promoter, accelerating and enhancing tumor development.[1]
One key study demonstrated that weekly applications of 90 nmol of 7-bromomethylbenz[a]anthracene to DMBA-initiated mouse skin induced papillomas in a median time of 17 weeks and carcinomas in 43 weeks.[1] This highlighted its potent tumor-promoting activity.
Tumorigenicity in Neonatal Mice
A pivotal study investigated the tumorigenicity of this compound in neonatal B6C3F1 male mice.[2] Intraperitoneal injections of a total dose of 1600 nmol per mouse on days 1, 8, and 15 after birth led to a high incidence of liver tumors. Specifically, 96% of the mice developed hepatocellular adenomas, and 83% developed hepatocellular carcinomas.[2] This study provided unequivocal evidence of the potent carcinogenic activity of this compound.
Table 1: Tumor Incidence in Neonatal B6C3F1 Mice Treated with this compound [2]
| Tumor Type | Incidence (%) |
| Hepatocellular Adenoma | 96 |
| Hepatocellular Carcinoma | 83 |
Mechanism of Action: Metabolic Activation and DNA Adduct Formation
The carcinogenicity of this compound, like many other PAHs, is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, particularly DNA.
The Bay-Region Diol-Epoxide Hypothesis
The prevailing mechanism for the metabolic activation of many carcinogenic PAHs is the "bay-region" theory. This theory posits that the ultimate carcinogenic metabolites are diol epoxides in which the epoxide ring forms part of a sterically hindered "bay region" of the hydrocarbon. For this compound, the metabolic pathway is believed to proceed as follows:
-
Cytochrome P450-mediated Oxidation: The initial step involves the oxidation of the benz[a]anthracene ring system by cytochrome P450 enzymes to form an arene oxide.
-
Epoxide Hydrolase Action: The arene oxide is then hydrated by epoxide hydrolase to a trans-dihydrodiol.
-
Second P450 Oxidation: A second oxidation by cytochrome P450 enzymes converts the dihydrodiol into a highly reactive bay-region diol-epoxide.
DNA Adducts: The Molecular Lesion
The highly electrophilic bay-region diol-epoxide of this compound can react with nucleophilic sites on DNA bases, primarily the exocyclic amino groups of guanine and adenine, to form stable covalent adducts. These DNA adducts, if not repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication, which is a critical event in the initiation of cancer.
The presence of DNA adducts derived from the trans-3,4-dihydrodiol of this compound was confirmed in the liver microsomes of the neonatal mice that developed tumors.[2] This provides a direct link between the metabolic activation of the compound and its carcinogenic effect. The work of researchers like Peter Brookes and Anthony Dipple was instrumental in establishing the formation of DNA adducts from related compounds like 7-bromomethylbenz[a]anthracene, laying the foundation for understanding the mechanism of action of this class of carcinogens.[3]
Experimental Protocols: A Guide for Researchers
The following protocols are synthesized from historical studies and provide a framework for investigating the carcinogenicity of this compound.
Two-Stage Mouse Skin Carcinogenesis Assay
Materials:
-
This compound (highly purified)
-
7,12-Dimethylbenz[a]anthracene (DMBA, as initiator)
-
Acetone (spectroscopic grade)
-
Female SENCAR or CD-1 mice (7-9 weeks old)
-
Pipettes and other standard laboratory equipment
Procedure:
-
Animal Preparation: Shave the dorsal skin of the mice one to two days before the start of the experiment.
-
Initiation: Apply a single topical dose of the initiator (e.g., 200 nmol of DMBA in 0.2 mL of acetone) to the shaved area of each mouse.
-
Promotion: One to two weeks after initiation, begin the promotion phase. Apply a solution of this compound (e.g., 10-90 nmol in 0.2 mL of acetone) to the same area twice a week.
-
Tumor Observation: Observe the mice weekly and record the number and size of papillomas for each animal.
-
Data Analysis: Calculate the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
-
Histopathology: At the end of the experiment (typically 20-30 weeks), euthanize the mice and collect the tumors for histopathological analysis to confirm the diagnosis of papillomas and identify any progression to carcinomas.
Neonatal Mouse Tumorigenicity Assay
Materials:
-
This compound (highly purified)
-
Dimethyl sulfoxide (DMSO) or other suitable vehicle
-
Pregnant B6C3F1 mice
-
Standard animal housing and care facilities
Procedure:
-
Animal Preparation: Allow pregnant mice to give birth.
-
Dosing: On days 1, 8, and 15 after birth, administer this compound via intraperitoneal injection to the neonatal mice. A typical total dose is around 1600 nmol per mouse, divided into three injections.
-
Monitoring: Monitor the mice for signs of toxicity and for the development of tumors as they age.
-
Necropsy and Histopathology: At a predetermined time point (e.g., one year), euthanize the mice and perform a complete necropsy. Collect the liver and any other tissues with suspected tumors for histopathological examination.
-
Data Analysis: Determine the incidence of hepatocellular adenomas and carcinomas.
Conclusion
The historical research on this compound has provided invaluable insights into the fundamental mechanisms of chemical carcinogenesis. Its dual role as a tumor initiator and a potent promoter has made it a powerful tool for dissecting the multi-stage nature of cancer development. The elucidation of its metabolic activation to a bay-region diol-epoxide that forms DNA adducts has been a cornerstone in our understanding of how PAHs induce cancer. The experimental protocols developed and refined through the study of this and related compounds continue to be relevant in the fields of toxicology and cancer research. This guide serves as a testament to the importance of historical research in providing the foundation for current and future scientific endeavors aimed at understanding and preventing cancer.
References
-
Slaga, T. J., et al. (1983). Evidence for a new model of tumor progression from carcinogenesis and tumor promotion studies with 7-bromomethylbenz[a]anthracene. Cancer Research, 43(5), 2034-2041. [Link]
-
Dipple, A., & Brookes, P. (1971). Reaction of 7-bromomethylbenz(a)anthracene with nucleic acids, polynucleotides, and nucleosides. Biochemistry, 10(23), 4323–4330. [Link]
-
Rayman, M. P., & Dipple, A. (1973). Structure and activity in chemical carcinogenesis. Comparison of the reactions of 7-bromomethylbenz[a]anthracene and 7-bromomethyl-12-methylbenz[a]anthracene with deoxyribonucleic acid in vitro. Biochemistry, 12(6), 1202–1207. [Link]
- Brookes, P., & Dipple, A. (1969). The reaction of 7-bromomethylbenz(a)anthracene with deoxyribonucleic acid. Biochemical Journal, 112(1), 1P.
-
Tarmy, E. M., Venitt, S., & Brookes, P. (1973). Mutagenicity of the carcinogen 7-bromomethylbenz(a)anthracene: a quantitative study in repair-deficient strains of Escherichia coli. Mutation Research, 19(2), 153-166. [Link]
-
Marquardt, H., et al. (1977). The metabolic activation of 7-methylbenz(a)anthracene: the induction of malignant transformation and mutation in mammalian cells by non-K-region dihydrodiols. International Journal of Cancer, 19(6), 828-833. [Link]
-
Fu, P. P., et al. (1996). Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F1 male mouse. Cancer Letters, 101(1), 37-42. [Link]
Sources
- 1. Metabolic activation of 7-ethyl- and 7-methylbenz[a]anthracene in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F (1) male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of 7-bromomethylbenz(a)anthracene with nucleic acids, polynucleotides, and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 7-Bromobenz[a]anthracene in Mechanistic Cancer Research
I. Introduction: The Role of 7-Bromobenz[a]anthracene in Carcinogenesis Studies
This compound (7-Br-BA) is a halogenated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of compounds known for their widespread environmental presence and potent carcinogenic properties. Within the field of cancer research, 7-Br-BA serves as a critical chemical probe to elucidate the fundamental molecular mechanisms that drive the initiation and progression of cancer. Its structure lends itself to studies on metabolic activation, the formation of DNA damage in the form of covalent adducts, and the subsequent cellular responses that can lead to mutagenesis and tumorigenesis.
Unlike its more complex relatives like 7,12-dimethylbenz[a]anthracene (DMBA), 7-Br-BA provides a model compound to investigate the influence of specific substituent groups on carcinogenic activity. Research has demonstrated that 7-Br-BA is a potent carcinogen, capable of inducing both hepatocellular adenomas and carcinomas in animal models[1]. It has been characterized as a modest tumor initiator but a powerful tumor promoter, making it an invaluable tool for dissecting the distinct stages of cancer development[2].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7-Br-BA in cancer research. We will delve into its mechanism of action, provide detailed, field-proven protocols for key in vitro and in vivo applications, and discuss the analytical methodologies required for robust data generation.
II. Mechanistic Insights: Metabolic Activation and Genotoxicity
The carcinogenicity of 7-Br-BA, like most PAHs, is not intrinsic to the parent molecule. Instead, it is a procarcinogen that requires metabolic activation by cellular enzymes, primarily the cytochrome P450 monooxygenase system, to be converted into a chemically reactive, DNA-damaging species.
The Causality of Activation: The metabolic process is a double-edged sword; while it is a detoxification pathway for xenobiotics, it can inadvertently create highly reactive electrophilic intermediates. The key steps are:
-
Epoxidation: Cytochrome P450 enzymes introduce an epoxide group onto the aromatic ring system of 7-Br-BA.
-
Hydration: The enzyme epoxide hydrolase converts the epoxide into a trans-dihydrodiol. Studies on rat liver microsomes have shown that 7-Br-BA is metabolized to form several trans-dihydrodiols, with the major enantiomers having R,R absolute stereochemistries[3].
-
Second Epoxidation: A subsequent epoxidation by cytochrome P450 enzymes, often in the sterically hindered "bay region," forms a diol epoxide. This bay-region diol epoxide is the ultimate carcinogenic metabolite[1].
-
DNA Adduct Formation: The highly strained epoxide ring of the diol epoxide is susceptible to nucleophilic attack by DNA bases, particularly the exocyclic amino groups of guanine and adenine. This forms a stable, covalent bond, creating a bulky lesion known as a PAH-DNA adduct[4][5].
These DNA adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired by the cell's DNA repair machinery. Such errors can result in permanent mutations in critical genes, such as tumor suppressors (e.g., TP53) and proto-oncogenes (e.g., RAS), thereby initiating the process of carcinogenesis. Research has confirmed the presence of DNA adducts derived from the 7-Br-BA trans-3,4-dihydrodiol, indicating that bay-region diol epoxides are the ultimate metabolites leading to tumor initiation[1].
Caption: Workflow for in vitro cytotoxicity and genotoxicity testing.
Protocol 2: In Vivo Mouse Skin Tumor Promotion Study
Objective: To evaluate the tumor-promoting activity of 7-Br-BA in a two-stage chemical carcinogenesis model.
Causality: This model temporally separates the mutational event (initiation) from the proliferative stimulus (promotion). It is the gold standard for identifying compounds that do not cause mutations themselves but drive the clonal expansion of initiated cells, a hallmark of tumor promotion.
Materials:
-
Female SENCAR or CD-1 mice, 7-9 weeks old.
-
7,12-Dimethylbenz[a]anthracene (DMBA) for initiation.
-
This compound (7-Br-BA) for promotion.
-
Acetone, high-purity grade (vehicle).
-
Micropipettes and shaving equipment.
Procedure:
-
Acclimatization and Preparation: a. Acclimatize mice for one week. b. One day before initiation, shave the dorsal skin of the mice. Rationale: Shaving ensures uniform topical application and clear observation of tumor development.
-
Initiation Stage: a. Treat the shaved dorsal skin of each mouse in the experimental groups with a single 200 nmol dose of DMBA dissolved in 200 µL of acetone. b. Self-Validation: A control group receives only 200 µL of acetone.
-
Promotion Stage: a. One week after initiation, begin the promotion phase. b. Apply a 90 nmol dose of 7-Br-BA (in 200 µL acetone) to the initiated area twice weekly for 20-40 weeks.[2] c. Self-Validation: Include the following control groups:
- Group 1: Acetone only (Negative Control).
- Group 2: DMBA initiation followed by acetone promotion (Initiator Control).
- Group 3: Acetone initiation followed by 7-Br-BA promotion (Promoter-only Control).
- Group 4: DMBA initiation followed by 7-Br-BA promotion (Experimental Group).
-
Monitoring and Data Collection: a. Observe mice weekly for the appearance of skin papillomas. b. Record the number of tumors per mouse and the percentage of mice with tumors (tumor incidence). c. Continue monitoring for the progression of papillomas to carcinomas. d. Terminate the experiment at the pre-determined endpoint or if ethical endpoints are reached.
-
Histopathological Analysis: a. At termination, excise tumors and surrounding skin. b. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). c. A certified pathologist should confirm the diagnosis of papillomas and squamous cell carcinomas. Rationale: Histopathology provides definitive confirmation of tumor type and malignancy, which is crucial for accurate interpretation.
V. Safety and Handling
This compound should be handled as a potent carcinogen and mutagen. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work involving solid 7-Br-BA or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses with side shields. When handling the powder, double gloving is recommended.[6][7]
-
Handling: Avoid contact with skin and eyes.[6] Use non-sparking tools and prevent the formation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][8] The container should be clearly labeled as "Carcinogen."
-
Disposal: Dispose of contaminated waste (gloves, pipette tips, containers) and chemical solutions in accordance with institutional and national regulations for carcinogenic waste. Typically, this involves incineration at a licensed facility.[6][9]
VI. References
-
Sloane, B. F., et al. (1988). Evidence for a new model of tumor progression from carcinogenesis and tumor promotion studies with 7-bromomethylbenz[a]anthracene. PubMed. Available at: [Link]
-
Roe, F. J. C., et al. (1972). Carcinogenic activity of some benz(a)anthracene derivatives in newborn mice. PubMed. Available at: [Link]
-
Payne, S. (1965). Carcinogenicity of Benz(a)anthracene and Benzo(c)phenanthrene Derivatives. Taylor & Francis Online. Available at: [Link]
-
Payne, S. (1965). Carcinogenicity of Benz( a)anthracene and Benzo( c )phenanthrene Derivatives. AIHA Annual Conference. Available at: [Link]
-
Fu, P. P., et al. (1987). Stereoselective metabolism of 7-bromobenz [a]anthracene by rat liver microsomes: absolute configurations of trans -dihydrodiol metabolites. Oxford Academic. Available at: [Link]
-
Levin, W., et al. (1978). Evidence That Benzo(a)anthracene 3,4-Diol-1,2-Epoxide Is an Ultimate Carcinogen on Mouse Skin. Cancer Research. Available at: [Link]
-
McCormick, J. J., et al. (1977). Excision of 7-bromomethylbenz[a]anthracene--DNA adducts in replicating mammalian cells. PubMed. Available at: [Link]
-
IARC. (1973). Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973). Inchem.org. Available at: [Link]
-
Fu, P. P., et al. (1995). Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F (1) male mouse. PubMed. Available at: [Link]
-
Rayman, M. P., & Dipple, A. (1973). Structure and Activity in Chemical Carcinogenesis. Comparison of the Reactions of 7-bromomethylbenz( )Anthracene and 7-bromomethyl-12-methylbenz( )Anthracene With Deoxyribonucleic Acid in Vitro. PubMed. Available at: [Link]
-
National Institutes of Health (NIH). Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice. PMC. Available at: [Link]
-
Daniel, F. B., et al. (1983). DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. PubMed. Available at: [Link]
-
ATSDR. (1995). Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
National Institutes of Health (NIH). 7-Methylbenz(a)anthracene. PubChem. Available at: [Link]
-
Witt, E. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. ScienceDirect. Available at: [Link]
-
Chou, M. W., et al. (1981). Metabolism of 7,12-dimethylbenz(a)anthracene and 7-hydroxymethyl-12-methylbenz(a)anthracene by rat liver and microsomes. PubMed. Available at: [Link]
-
Singletary, K. W., & McNary, M. Q. (1989). Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA Adducts From 7,12-dimethylbenz(a)anthracene in Mouse Epidermis. PubMed. Available at: [Link]
-
Olajide, O. J., et al. (2021). Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes. PMC. Available at: [Link]
-
Prashar, R., et al. (1998). Inhibition by an extract of Ocimum sanctum of DNA-binding activity of 7,12-dimethylbenz[a]anthracene in rat hepatocytes in vitro. PubMed. Available at: [Link]
-
Zhang, L. X., et al. (1992). beta-Carotene-mediated inhibition of a DNA adduct induced by 7,12-dimethylbenz(a)anthracene and 7-hydroxymethyl-12-methylbenz(a)anthracene in mouse mammary gland in vitro. PubMed. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benz(a)Anthracene, 7,12-Dimethyl-. NJ.gov. Available at: [Link]
Sources
- 1. Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F (1) male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a new model of tumor progression from carcinogenesis and tumor promotion studies with 7-bromomethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Excision of 7-bromomethylbenz[a]anthracene--DNA adducts in replicating mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and activity in chemical carcinogenesis. Comparison of the reactions of 7-bromomethylbenz( )anthracene and 7-bromomethyl-12-methylbenz( )anthracene with deoxyribonucleic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: 7-Bromobenz[a]anthracene as a Reference Standard in Analytical Chemistry
Abstract
This document provides a comprehensive technical guide for the use of 7-Bromobenz[a]anthracene as a reference standard in analytical chemistry. Primarily utilized in the trace analysis of Polycyclic Aromatic Hydrocarbons (PAHs), this guide details its physicochemical properties, safety protocols, and step-by-step methodologies for the preparation of standard solutions and their application in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This note is intended for researchers, analytical scientists, and quality control professionals engaged in environmental monitoring, food safety, and drug development.
Introduction and Principle of Application
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants known for their carcinogenic and mutagenic properties, making their accurate quantification in environmental and biological matrices a critical task.[1][2] Benz[a]anthracene, a common PAH, is frequently monitored as an indicator of contamination from the incomplete combustion of organic materials.[2]
The accuracy of such trace analysis hinges on the quality and proper use of analytical reference standards. This compound (7-Br-BA) serves as an excellent reference material for this purpose. Due to its structural similarity to the native benz[a]anthracene, it exhibits analogous behavior in chromatographic systems and extraction processes. This makes it an ideal candidate for several applications:
-
External Standard: For creating calibration curves to quantify benz[a]anthracene and related PAHs.
-
Internal Standard/Surrogate: When added to a sample prior to extraction, it can be used to accurately correct for analyte losses during sample preparation and instrumental analysis, a cornerstone of robust methods like Isotope Dilution Mass Spectrometry (IDMS).[2]
This guide explains the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for generating trustworthy and reproducible data.
Physicochemical and Safety Data
A thorough understanding of the reference material's properties is fundamental to its correct application.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 32795-84-9 | [3] |
| Molecular Formula | C₁₈H₁₁Br | [3] |
| Molecular Weight | 307.18 g/mol | [3] |
| Purity | Typically ≥98% | |
| Melting Point | 151-152 °C | [3] |
| Boiling Point | 482.9 ± 14.0 °C at 760 mmHg | [3] |
| Appearance | Solid (Form may vary) | |
| Solubility | Insoluble in water. Soluble in solvents like benzene. | [3][4] |
| InChIKey | LGRNWCDRODWMOH-UHFFFAOYSA-N | [3] |
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazard Identification:
-
GHS Classification: Harmful if swallowed (Acute toxicity, oral, Category 4), Causes serious eye irritation (Eye irritation, Category 2), and may cause long-lasting harmful effects to aquatic life (Hazardous to the aquatic environment, long-term hazard, Category 4).[3][5]
-
Pictogram: GHS07 (Irritant).[5]
-
-
Handling Protocol:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[7]
-
-
Storage Conditions:
Protocol I: Preparation of Analytical Standard Solutions
Accurate preparation of stock and working standards is the most critical step in quantitative analysis. The choice of solvent is dictated by solubility and compatibility with the intended analytical technique (e.g., non-halogenated solvents for GC-MS with certain detectors, HPLC-grade for liquid chromatography).
Rationale
A concentrated primary stock solution is prepared gravimetrically for maximum accuracy. Working standards are then prepared via serial dilution. This hierarchical approach minimizes waste and propagation of error. Using Class A volumetric flasks and calibrated pipettes is mandatory for achieving low uncertainty.
Workflow for Standard Preparation
Caption: Workflow for preparing analytical standards.
Step-by-Step Procedure
-
Prepare Primary Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound solid into a clean weighing boat using a calibrated analytical balance. Record the exact weight. b. Carefully transfer the weighed solid to a 10 mL Class A volumetric flask. c. Add a small amount of a suitable solvent (e.g., HPLC-grade acetonitrile for HPLC, or Toluene for GC) to dissolve the solid. Use a vortex mixer or sonicator to ensure complete dissolution. d. Once dissolved, fill the flask to the calibration mark with the same solvent. e. Cap the flask and invert it several times to ensure homogeneity. f. Calculate the exact concentration based on the weighed mass and final volume. g. Transfer the solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, and preparation date, and store it in a freezer at ≤ -20°C.
-
Prepare Working Standard Solutions: a. Allow the primary stock solution to equilibrate to room temperature before use. b. Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions of the primary stock solution. c. For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1000 µg/mL stock into a 10 mL Class A volumetric flask and dilute to the mark with the solvent. d. Use these working standards to construct a calibration curve for instrument analysis.
Protocol II: Analysis by HPLC with UV or Fluorescence Detection
HPLC is a common technique for PAH analysis, offering robust separation of isomers.[8] Detector choice is critical: UV detection at 254 nm is a general-purpose option, while fluorescence detection offers superior sensitivity and selectivity, as very few matrix compounds naturally fluoresce.[8]
Rationale
A reversed-phase C18 column is used to separate the nonpolar PAH compounds. A gradient elution with water and a strong organic solvent like acetonitrile allows for the separation of a wide range of PAHs within a reasonable runtime. Wavelength programming for fluorescence detection maximizes the signal for different PAHs as they elute.[8][9]
Recommended HPLC-UV/FLD Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particles) |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | HPLC-Grade Acetonitrile |
| Gradient | Start at 50% B, ramp to 100% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm |
| Fluorescence Detector | Excitation: 270 nm, Emission: 390 nm (Optimize based on instrument) |
Quality Control
-
Run a solvent blank between samples to check for carryover.
-
Inject a mid-level calibration standard every 10-15 samples to verify instrument stability. The response should be within ±15% of the initial calibration.
-
Construct a calibration curve with at least 5 concentration levels. The coefficient of determination (R²) should be >0.995.
Protocol III: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the definitive identification and quantification of PAHs, offering high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.[1][10]
Rationale
A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides excellent resolution for PAHs. A temperature gradient is essential to elute the semi-volatile compounds. Operating the mass spectrometer in SIM mode enhances sensitivity by monitoring only the characteristic ions of the target analyte, significantly improving the signal-to-noise ratio for trace-level detection.[11]
Recommended GC-MS Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms, DB-5ms, or Rtx-35 (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.2 mL/min |
| Inlet Temperature | 300 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 90°C (hold 2 min), ramp 5°C/min to 320°C, hold 12 min |
| MS System | Agilent 5977 Series MSD or equivalent |
| Transfer Line Temp | 320 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for 7-Br-BA | m/z 306, 308 (Quantifier), 226 (Qualifier) |
Advanced Techniques for Challenging Matrices
For complex samples like soil or food extracts, instrument robustness can be improved by using mid-column backflushing to prevent heavy matrix components from contaminating the column and detector.[10] Additionally, a continuous hydrogen source cleaning feature (e.g., Agilent JetClean) can significantly reduce the need for manual source cleaning, maintaining linearity and precision over time.[10]
Overall Analytical Workflow
Caption: General workflow for sample analysis.
References
-
7-Bromobenz(a)anthracene | C18H11Br | CID 72849. PubChem, National Center for Biotechnology Information. [Link]
-
7-(Bromomethyl)benz(a)anthracene | C19H13Br | CID 90666. PubChem, National Center for Biotechnology Information. [Link]
-
Reaction of 7-bromomethylbenz(a)anthracene with nucleic acids, polynucleotides, and nucleosides. PubMed, National Library of Medicine. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu. [Link]
-
HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Varian, Inc.[Link]
-
Safety Data Sheet: Bromobenzene. Carl ROTH. [Link]
-
Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies. [Link]
-
High Performance Liquid Chromatography. University of California, Davis. [Link]
-
Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. [Link]
-
Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons. Brieflands. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. 7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. brieflands.com [brieflands.com]
Application Notes & Protocols: ³²P-Postlabeling Assay for 7-Bromobenz[a]anthracene DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Foundational Principles: Understanding 7-BBA and the Rationale for ³²P-Postlabeling
7-Bromobenz[a]anthracene (7-BBA) is a halogenated derivative of the polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene. Like many PAHs, it requires metabolic activation to exert its genotoxic effects. This process can lead to the formation of reactive intermediates that covalently bind to DNA, forming DNA adducts. These adducts are critical lesions that, if not repaired, can lead to mutations and initiate carcinogenesis. The study of 7-BBA and its DNA adducts is crucial for understanding the mechanisms of chemical carcinogenesis and for assessing the genotoxic potential of halogenated aromatic compounds.
The ³²P-postlabeling assay, originally developed by Kurt Randerath and colleagues, is an exceptionally sensitive method for detecting DNA adducts, particularly those formed by aromatic carcinogens.[1][2] Its utility lies in its ability to detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA.[1][3][4] This makes it ideal for in vivo and in vitro studies where the levels of adduct formation may be very low.[1][3][4]
The core principle of the assay involves the enzymatic digestion of DNA to normal and adducted deoxynucleoside 3'-monophosphates.[3][5] A key step, known as adduct enrichment, is then employed to increase the relative concentration of the adducted nucleotides.[3][5] This is most commonly achieved through digestion with nuclease P1, an enzyme that dephosphorylates the 3'-phosphate from normal nucleotides but not from bulky aromatic adducts.[6][7] The remaining adducted nucleotides are then radiolabeled at their 5'-hydroxyl group by T4 polynucleotide kinase, which catalyzes the transfer of a ³²P-phosphate from [γ-³²P]ATP.[3][5][8] The resulting ³²P-labeled adducted nucleotides are then separated by chromatography, typically multidirectional thin-layer chromatography (TLC), and quantified by their radioactive decay.[1][5]
Experimental Workflow: A Visual Guide
The following diagram outlines the sequential steps of the ³²P-postlabeling assay for 7-BBA DNA adducts.
Detailed Protocol: From DNA to Data
This protocol provides a comprehensive, step-by-step methodology for the detection and quantification of 7-BBA DNA adducts.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| This compound (7-BBA) | Sigma-Aldrich | On Request | Room Temp |
| Micrococcal Nuclease | Worthington | LS004798 | -20°C |
| Spleen Phosphodiesterase | Worthington | LS003132 | -20°C |
| Nuclease P1 | Sigma-Aldrich | N8630 | -20°C |
| T4 Polynucleotide Kinase | New England Biolabs | M0201 | -20°C |
| [γ-³²P]ATP (High Specific Activity) | PerkinElmer | BLU502A | -20°C |
| Polyethyleneimine (PEI)-Cellulose TLC Plates | Millipore | On Request | Room Temp |
| All other buffers and solvents | ACS Grade | --- | Room Temp |
Safety Precaution: This protocol involves the use of a potent carcinogen (7-BBA) and high-energy radioisotopes (³²P). All handling of these materials must be performed in designated areas (e.g., fume hood, radioisotope lab) with appropriate personal protective equipment (PPE) and in strict accordance with institutional safety guidelines.
Step-by-Step Methodology
Step 1: DNA Digestion
-
To a sterile 1.5 mL microcentrifuge tube, add 10 µg of purified DNA from 7-BBA-treated or control samples.
-
Add 10 µL of a digestion buffer containing 200 mM sodium succinate and 100 mM calcium chloride, pH 6.0.
-
Add a mixture of Micrococcal nuclease (20 units) and spleen phosphodiesterase (2 units).
-
Incubate at 37°C for 4 hours. This initial step digests the DNA into deoxynucleoside 3'-monophosphates.[1][5]
Step 2: Adduct Enrichment (Nuclease P1 Digestion)
-
To the DNA digest from Step 1, add 3 µL of 0.5 M sodium acetate, pH 5.0, and 1 µL of 30 mM zinc chloride.
-
Add 10 units of nuclease P1.
-
Incubate at 37°C for 1 hour.
-
Causality Insight: Nuclease P1 selectively cleaves the 3'-phosphate from normal nucleotides, converting them to deoxynucleosides.[7] Bulky adducts, such as those formed by 7-BBA, sterically hinder the enzyme, leaving the adducted nucleotides as 3'-monophosphates and thus enriching them for the subsequent labeling reaction.[6][9]
-
Step 3: ³²P-Postlabeling
-
Terminate the nuclease P1 reaction by adding 5 µL of 0.5 M Tris base.
-
Prepare the labeling reaction by adding the following to the adduct-enriched digest:
-
10 µL of 10X T4 Polynucleotide Kinase buffer
-
50 µCi of [γ-³²P]ATP
-
20 units of T4 Polynucleotide Kinase
-
-
Incubate at 37°C for 1 hour.
-
Self-Validating System: A parallel reaction should be run with a known amount of a standard adducted nucleotide to serve as a positive control for the labeling efficiency.
-
Step 4: Chromatographic Separation (Multidirectional TLC)
-
Spot the entire labeling reaction mixture onto the origin of a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using a series of different solvent systems. The choice of solvents will depend on the specific properties of the 7-BBA adducts and may require optimization. A typical multi-dimensional TLC development might proceed as follows:
-
D1 (Upwards): 2.3 M Lithium Chloride
-
D2 (Upwards, after drying): 3.5 M Lithium Formate, 8.5 M Urea, pH 3.5
-
D3 (90° turn): 0.8 M Lithium Chloride, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0
-
D4 (Same direction as D3): 1.7 M Sodium Phosphate, pH 6.0
-
Rationale: The different solvent systems separate the complex mixture of labeled nucleotides based on their varying polarity and charge, allowing for the resolution of individual adduct spots from residual normal nucleotides and ATP.[10]
-
Step 5: Detection and Quantification
-
After the final development, air dry the TLC plate.
-
Expose the plate to a phosphor screen or X-ray film in a light-tight cassette at -80°C. Exposure times will vary depending on the amount of radioactivity.
-
Visualize the adduct spots on the resulting autoradiogram.[11]
-
Excise the adduct spots from the TLC plate and quantify the radioactivity using liquid scintillation counting or by analyzing the phosphor screen with a phosphorimager.
-
Calculate the Relative Adduct Leveling (RAL) using the following formula:
RAL = (cpm in adduct spots) / (cpm in total nucleotides)
Note: The total nucleotide amount is determined by a separate assay, such as UV spectrophotometry of the initial DNA digest.
Data Interpretation and Validation
A successful experiment will show distinct, well-resolved spots on the autoradiogram for the 7-BBA-treated samples, with no corresponding spots in the control (untreated) DNA samples. The presence of adducts in the treated samples confirms the genotoxic potential of 7-BBA. Quantitative analysis of the RAL values allows for a dose-response assessment and comparison of adduct levels across different tissues or experimental conditions.
Trustworthiness Check: To confirm the identity of the adducts, co-chromatography with a synthetically prepared 7-BBA-DNA adduct standard can be performed. If the spots from the experimental sample migrate to the same position as the standard, it provides strong evidence for their identity.
References
Sources
- 1. 32P-Postlabeling Analysis of DNA Adducts [pubmed.ncbi.nlm.nih.gov]
- 2. ³²P-postlabelling for the sensitive detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 4. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA adduction by phenol, hydroquinone, or benzoquinone in vitro but not in vivo: nuclease P1-enhanced 32P-postlabeling of adducts as labeled nucleoside bisphosphates, dinucleotides and nucleoside monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Home Page [chem.ualberta.ca]
- 11. researchgate.net [researchgate.net]
synthesis of 7-Bromobenz[a]anthracene derivatives for structure-activity studies
Application Note & Protocol
Strategic Synthesis of 7-Bromobenz[a]anthracene Derivatives for High-Throughput Structure-Activity Relationship (SAR) Studies
Abstract
Benz[a]anthracene and its derivatives represent a critical class of polycyclic aromatic hydrocarbons (PAHs) extensively studied for their biological activities, particularly their roles in chemical carcinogenesis.[1][2] The strategic introduction of functional groups onto the benz[a]anthracene scaffold is paramount for elucidating structure-activity relationships (SAR) that govern their mechanism of action. This application note provides a detailed protocol for the synthesis of this compound, a versatile precursor, and its subsequent derivatization via palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocols are designed for researchers, medicinal chemists, and toxicologists, offering a robust platform for generating a library of novel derivatives for SAR studies.
Introduction: The Significance of the Benz[a]anthracene Scaffold
The tetracyclic framework of benz[a]anthracene is a recurring motif in compounds that exhibit potent biological effects.[3] Notably, derivatives such as 7-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene are well-established carcinogens, making this scaffold a focal point for cancer research.[1][4][5] The biological activity is intimately linked to the substitution pattern on the aromatic rings.[2] Therefore, a systematic approach to synthesize a diverse range of derivatives is essential for mapping the electronic and steric requirements for bioactivity.
The 7-position of benz[a]anthracene is of particular interest. Substitution at this site can significantly influence the molecule's metabolic activation and interaction with biological macromolecules like DNA.[6] Introducing a bromine atom at this position provides a highly valuable synthetic handle. The carbon-bromine bond is amenable to a wide array of cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl moieties.[7][8] This application note focuses on the Suzuki-Miyaura coupling due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast library of boronic acids.[9][10]
Overall Synthetic Workflow
The synthetic strategy is a two-stage process. First, the commercially available benz[a]anthracene is selectively brominated to produce the key intermediate, this compound. In the second stage, this intermediate is used as a substrate in Suzuki-Miyaura cross-coupling reactions with various boronic acids to generate a library of 7-substituted benz[a]anthracene derivatives.
Figure 1: Overall workflow for the synthesis and application of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
Rationale: Direct bromination of benz[a]anthracene can lead to a mixture of isomers. To achieve selectivity for the 7-position, N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or dichloromethane is a common method for allylic-type bromination on activated aromatic systems. The reaction is typically initiated by light or a radical initiator.
Materials:
-
Benz[a]anthracene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
AIBN (azobisisobutyronitrile) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benz[a]anthracene (1.0 eq) and anhydrous carbon tetrachloride.
-
Stir the solution until the benz[a]anthracene is fully dissolved.
-
Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 77°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a solid.[11]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Pd(PPh₃)₄ is a versatile catalyst, and a base like potassium carbonate is often sufficient. A solvent mixture of toluene and water is commonly used to facilitate the transfer of the boronic acid to the organic phase. Microwave-assisted heating can significantly reduce reaction times.[9][10][12]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl or alkyl boronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Toluene and Water (4:1 mixture) or Dioxane/Water
-
Schlenk flask or microwave reaction vial
-
Inert gas supply
Procedure:
-
In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours (for conventional heating) or heat in a microwave reactor at 110°C for 20-60 minutes.[10]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the pure 7-substituted benz[a]anthracene derivative.
Characterization and Purity Assessment
Rationale: Unambiguous characterization of the synthesized compounds is critical for reliable SAR studies. A combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The disappearance of the C-Br signal and the appearance of new signals corresponding to the coupled fragment are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition. GC-MS can be used to monitor reaction progress and assess purity.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups in the synthesized derivatives.[14]
-
Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.
Application in Structure-Activity Relationship (SAR) Studies
The library of synthesized 7-substituted benz[a]anthracene derivatives can be screened in various biological assays to determine their activity. For instance, their carcinogenic potential can be assessed using in vitro assays that measure DNA adduct formation or mutagenicity.[4][6] By correlating the observed biological activity with the physicochemical properties of the substituent at the 7-position, a quantitative structure-activity relationship (QSAR) model can be developed.
Table 1: Representative 7-Substituted Benz[a]anthracene Derivatives for SAR Studies
| Entry | R Group (at 7-position) | Rationale for Inclusion in SAR Study | Expected Property Modulation |
| 1 | Phenyl | Introduces steric bulk and extends π-conjugation. | May enhance intercalating properties with DNA. |
| 2 | 4-Methoxyphenyl | Electron-donating group (EDG) to probe electronic effects. | May alter metabolic activation pathways. |
| 3 | 4-Trifluoromethylphenyl | Electron-withdrawing group (EWG) to probe electronic effects. | May influence binding affinity to target proteins. |
| 4 | Naphthyl | Increases the size of the polycyclic aromatic system. | Potentially increases carcinogenicity. |
| 5 | Thienyl | Introduces a heteroaromatic ring. | Can alter solubility and metabolic stability. |
| 6 | Methyl | A simple alkyl group, benchmark for comparison.[1] | Serves as a reference for carcinogenic activity. |
Troubleshooting and Key Considerations
-
Low Yields in Suzuki Coupling: Ensure all reagents are dry and the solvents are properly degassed. The palladium catalyst is sensitive to oxygen. Consider using a different ligand/catalyst system (e.g., Pd(dppf)Cl₂) or a stronger base (e.g., Cs₂CO₃).
-
Purification Challenges: PAHs are often poorly soluble and tend to streak on silica gel. Use a co-solvent system (e.g., dichloromethane in hexanes) and consider recrystallization as a final purification step.
-
Safety: Benz[a]anthracene and its derivatives are potential carcinogens and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]
Conclusion
This application note provides a robust and versatile synthetic platform for the creation of 7-substituted benz[a]anthracene derivatives. The protocols for the synthesis of the 7-bromo intermediate and its subsequent derivatization via Suzuki-Miyaura coupling are reliable and can be adapted to generate a large library of compounds. The systematic study of these derivatives will undoubtedly contribute to a deeper understanding of the structure-activity relationships that govern the biological effects of this important class of polycyclic aromatic hydrocarbons.
References
-
Newman, M. S., & Hung, W. M. (1977). Structure-carcinogenic activity relationships in the Benz [a] anthracene series. Journal of Medicinal Chemistry, 20(1), 179-181. [Link]
- Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.
-
Rayman, M. P., & Dipple, A. (1973). Structure and activity in chemical carcinogenesis. Comparison of the reactions of 7-bromomethylbenz( )anthracene and 7-bromomethyl-12-methylbenz( )anthracene with deoxyribonucleic acid in vitro. Biochemistry, 12(6), 1202-1207. [Link]
-
Sharma, A. K., Gowdahalli, K., Krzeminski, J., & Amin, S. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry, 72(23), 8987–8989. [Link]
-
Jacob, J., Schmoldt, A., & Grimmer, G. (1981). Glass-capillary-gas chromatography/mass spectrometry data of mono- and polyhydroxylated benz[a]anthracene. Comparison with benz[a]anthracene metabolites from rat liver microsomes. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(8), 1021–1030. [Link]
-
Gómez-Jeria, J. S., & Morales-Lagos, D. (2011). Electronic structure and carcinogenic activity of substituted Benz[a]anthracene derivatives. Journal of the Chilean Chemical Society, 56(1), 565-572. [Link]
-
ResearchGate. (2025). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Request PDF. [Link]
-
Penn State University. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Penn State Research Database. [Link]
-
ResearchGate. (2017). Selected molecules Table 6: Substituted benz[a]anthracene derivatives... ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 7, 118-124. [Link]
-
Hudgins, D. M., & Sandford, S. A. (1998). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Hydrocarbons. 1. Neutral PAHs Containing 2 - 4 Rings. The Journal of Physical Chemistry A, 102(3), 329–343. [Link]
-
National Institutes of Health. (2022). Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. NIH Public Access. [Link]
-
National Institutes of Health. (2021). Recent advances in the syntheses of anthracene derivatives. PMC. [Link]
-
PubChem. (n.d.). Benz(a)anthracene. National Center for Biotechnology Information. [Link]
-
Huang, H., et al. (2019). Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. Aerosol and Air Quality Research, 19(5), 1013-1029. [Link]
-
Cooke, M., & Dennis, A. J. (Eds.). (1977). The activity of 7-methylbenz(a)anthracene metabolites in an in vitro-in vivo carcinogenicity test using mouse lung tissue. Cancer Letters, 3(3-4), 163-167. [Link]
-
National Institutes of Health. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. PMC. [Link]
-
Office of Environmental Health Hazard Assessment. (2010). Chemical for CIC Consultation: 7-Methylbenz(a)anthracene. OEHHA. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-carcinogenic activity relationships in the Benz [a] anthracene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The activity of 7-methylbenz(a)anthracene metabolites in an in vitro-in vivo carcinogenicity test using mouse lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Structure and activity in chemical carcinogenesis. Comparison of the reactions of 7-bromomethylbenz( )anthracene and 7-bromomethyl-12-methylbenz( )anthracene with deoxyribonucleic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. testing.chemscene.com [testing.chemscene.com]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Glass-capillary-gas chromatography/mass spectrometry data of mono- and polyhydroxylated benz[a]anthracene. Comparison with benz[a]anthracene metabolites from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benz(a)anthracene Spectra [astrochem.org]
Application Notes: Utilizing 7-Bromobenz[a]anthracene in Genetic Toxicology and Mutagenesis Assays
Introduction: The Role of 7-Bromobenz[a]anthracene in Genotoxicity Screening
This compound (7-Br-BA) is a halogenated polycyclic aromatic hydrocarbon (PAH), a derivative of the well-characterized procarcinogen benz[a]anthracene (BA)[1]. As environmental contaminants and industrial intermediates, PAHs and their derivatives are of significant toxicological concern due to their potential to induce genetic mutations, a key initiating event in carcinogenesis[2][3]. 7-Br-BA serves as a valuable model compound for researchers in genetic toxicology, drug development, and environmental safety assessment to investigate the mechanisms of chemical-induced DNA damage.
This guide provides a comprehensive overview of the scientific principles and detailed protocols for applying 7-Br-BA in mutagenesis assays, with a primary focus on the bacterial reverse mutation assay, commonly known as the Ames test. We will delve into the causality behind the experimental design, ensuring that the protocols described are robust, self-validating, and grounded in established scientific literature.
Part 1: The Scientific Foundation - Mechanism of Mutagenesis
The Concept of Metabolic Activation
A critical concept in chemical carcinogenesis is that many compounds are not directly mutagenic. These "pro-mutagens" or "pro-carcinogens" require enzymatic conversion within the body into chemically reactive electrophiles that can then bind to nucleophilic sites on cellular macromolecules, including DNA[4][5]. This process is termed metabolic activation.
This compound, like its parent compound, is an archetypal pro-mutagen. It requires metabolic activation to exert its genotoxic effects[2][3]. The primary enzymatic machinery responsible for this is the cytochrome P450 (CYP) mixed-function oxidase system, predominantly found in the liver[6][7].
The Bay-Region Diol-Epoxide Pathway
The mutagenicity of benz[a]anthracene and its derivatives is strongly linked to the "bay-region" theory of PAH carcinogenesis[8][9]. This theory posits that the ultimate carcinogenic metabolites are diol-epoxides in which the epoxide ring forms part of a sterically hindered "bay-region" of the molecule.
For 7-Br-BA, the activation pathway proceeds as follows:
-
Initial Oxidation: Cytochrome P450 enzymes introduce an epoxide across the 3,4-double bond.
-
Hydration: The enzyme epoxide hydrolase converts the initial epoxide into trans-3,4-dihydrodiol.
-
Secondary Epoxidation: A second epoxidation event, again catalyzed by CYPs, occurs on the 1,2-double bond adjacent to the hydroxylated bay-region, forming a highly reactive 7-Br-BA-bay-region diol-epoxide [2][3].
This ultimate electrophile is highly reactive and can form stable covalent adducts with DNA, primarily with guanine bases. These adducts can distort the DNA helix, leading to errors during DNA replication and resulting in permanent mutations[3][10].
Caption: Step-by-step workflow for the Ames plate incorporation assay.
Step-by-Step Methodology
-
Preparation of Test Compound: Prepare a stock solution of 7-Br-BA in DMSO. Create a series of dilutions to test a range of doses (e.g., 0.1, 0.5, 1, 5, 10, 50 µ g/plate ).
-
Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and cofactors on ice. Mix S9 and cofactor solution, typically at a 1:9 ratio (v/v), to create the complete S9 mix. Keep on ice.
-
Assay Procedure (for each dose, control, and strain, in triplicate): a. To a sterile test tube in a 45°C heating block, add in the following order: 2.0 mL of molten top agar. b. Add 0.1 mL of the overnight bacterial culture (e.g., TA98). c. Add 0.1 mL of the 7-Br-BA dilution or the appropriate control solution. d. Add 0.5 mL of the S9 mix (for +S9 conditions) or 0.5 mL of sterile phosphate buffer (for -S9 conditions).
-
Plating: Immediately after adding all components, gently vortex the tube for 3 seconds and pour the entire contents onto the surface of a minimal glucose agar plate.[11] Swirl the plate gently to ensure an even distribution of the top agar.
-
Incubation: Place the plates on a level surface and allow the top agar to solidify completely. Invert the plates and incubate at 37°C for 48 to 72 hours in the dark.
-
Scoring and Data Analysis: a. Count the number of visible revertant colonies on each plate. A faint background lawn of bacterial growth (due to the limited histidine) should be present. b. Calculate the mean number of revertants and the standard deviation for each set of triplicates. c. A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the mean revertant count of the solvent control.
Data Presentation and Expected Outcomes
The results of an Ames test with 7-Br-BA should demonstrate its nature as an indirect-acting (pro-mutagen).
Table 1: Representative Data from an Ames Test of this compound
| Compound | Dose (µ g/plate ) | S. typhimurium Strain | Metabolic Activation (-S9) Mean Revertants ± SD | Metabolic Activation (+S9) Mean Revertants ± SD | Mutagenicity Assessment (+S9) |
| Solvent Control | 0 (DMSO) | TA98 | 25 ± 4 | 30 ± 5 | Negative |
| 0 (DMSO) | TA100 | 115 ± 12 | 128 ± 15 | Negative | |
| 7-Br-BA | 1 | TA98 | 28 ± 5 | 75 ± 9 | Positive |
| 5 | TA98 | 26 ± 6 | 210 ± 22 | Positive | |
| 10 | TA98 | 24 ± 4 | 455 ± 41 | Positive | |
| 50 | TA98 | 21 ± 7 (toxic) | 380 ± 55 (toxic) | Positive | |
| 1 | TA100 | 120 ± 11 | 280 ± 25 | Positive | |
| 5 | TA100 | 118 ± 16 | 650 ± 62 | Positive | |
| Positive Control | 10 (2-AA) | TA98 | N/A | 850 ± 75 | Valid Assay |
| 2 (2-AA) | TA100 | N/A | 1200 ± 110 | Valid Assay |
Data are hypothetical and for illustrative purposes.
Interpretation of Results:
-
Without S9 (-S9): The number of revertant colonies is expected to be similar to the solvent control, indicating 7-Br-BA is not a direct-acting mutagen.
-
With S9 (+S9): A significant, dose-dependent increase in revertant colonies is expected, confirming that 7-Br-BA is metabolized into mutagenic products.
-
Toxicity: At high concentrations, a decrease in revertant colonies accompanied by a thinning of the background bacterial lawn may indicate cytotoxicity.[12]
Part 4: Safety, Handling, and Disposal
CAUTION: Benz[a]anthracene and its derivatives are classified as potential carcinogens.[13][14] this compound should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle the compound only in a certified chemical fume hood to avoid inhalation of the powder.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[15]
-
Disposal: All waste materials, including contaminated labware, gloves, and media, must be disposed of as hazardous chemical waste according to institutional and local regulations.
Conclusion
This compound is a potent, indirect-acting mutagen that serves as an important tool for research in genetic toxicology. Its mutagenic activity is dependent on metabolic activation via the bay-region diol-epoxide pathway. The Ames test, when supplemented with a mammalian S9 fraction, provides a reliable and robust system for detecting and quantifying the mutagenic potential of this compound. The protocols and principles outlined in this guide provide a framework for researchers to effectively apply this compound in mutagenesis assays, contributing to a deeper understanding of chemical carcinogenesis and aiding in the safety assessment of novel and environmental chemicals.
References
- F. P.
- E. C. Miller and J. A. Miller, "Searches for Ultimate Chemical Carcinogens and Their Reactions with Cellular Macromolecules," Cancer, vol. 47, no. 10, pp. 2327-2345, 1981.
- P. Sims et al., "Metabolic activation of benz[a]anthracene and its K-region epoxide," International Journal of Cancer, vol. 13, no. 3, pp. 359-365, 1974.
-
Huberman, E., Aspiras, L., Heidelberger, C., Grover, P. L., & Sims, P. (1971). Mutagenicity to mammalian cells of epoxides and other derivatives of polycyclic hydrocarbons. Proceedings of the National Academy of Sciences, 68(12), 3195-3199. [Link]
-
Wood, A. W., Levin, W., Lu, A. Y., Yagi, H., Hernandez, O., Jerina, D. M., & Conney, A. H. (1976). Metabolism of benz(a)anthracene and benz(a)anthracene derivatives to mutagenic products by highly purified hepatic microsomal enzymes. The Journal of biological chemistry, 251(16), 4882–4890. [Link]
-
Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation research, 31(6), 347–364. [Link]
-
Wikipedia contributors. (2023, December 12). S9 fraction. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Ashby, J., & Styles, J. A. (1980). Optimal levels of S9 fraction in the Ames and fluctuation tests: apparent importance of diffusion of metabolites from top agar. Carcinogenesis, 1(4), 337–346. [Link]
-
Shao, Y., Schiwy, A., Glauch, L., Henneberger, L., König, M., Mühlenbrink, M., ... & Escher, B. I. (2020). Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test. Science of The Total Environment, 749, 141468. [Link]
-
Kirkland, D., Pfuhler, S., Tweats, D., Aardema, M., Corvi, R., Darroudi, F., ... & van Benthem, J. (2016). How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests: Report of an ECVAM workshop. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 795, 47-73. [Link]
-
Pelkonen, O., & Nebert, D. W. (1982). Metabolism of polycyclic aromatic hydrocarbons: etiologic role in carcinogenesis. Pharmacological reviews, 34(2), 189–222. [Link]
-
Wikipedia contributors. (2024, January 12). Ames test. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved January 16, 2026, from [Link]
-
Tarmy, E. M., Venitt, S., & Brookes, P. (1973). Mutagenicity of the carcinogen 7-bromomethylbenz (a)-anthracene: a quantitative study in repair-deficient strains of Escherichia coli. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 19(2), 153-166. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72849, 7-Bromobenz(a)anthracene. Retrieved January 16, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90666, 7-(Bromomethyl)benz(a)anthracene. Retrieved January 16, 2026, from [Link].
-
Rayman, M. P., & Dipple, A. (1973). Structure and activity in chemical carcinogenesis. Comparison of the reactions of 7-bromomethylbenz[a]anthracene and 7-bromomethyl-12-methylbenz[a]anthracene with deoxyribonucleic acid in vitro. Biochemistry, 12(6), 1202–1207. [Link]
-
Fu, P. P., Von Tungeln, L. S., & Chou, M. W. (1991). Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F1 male mouse. Cancer letters, 58(3), 221–227. [Link]
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation research, 113(3-4), 173–215. [Link]
-
Phillips, D. H., Hewer, A., & Grover, P. L. (1988). Metabolic activation of 7-ethyl- and 7-methylbenz[a]anthracene in mouse skin. Carcinogenesis, 9(1), 141–145. [Link]
-
DiGiovanni, J., Slaga, T. J., & Juchau, M. R. (1982). Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA). Drug metabolism reviews, 13(3), 427–502. [Link]
-
Huberman, E., & Sachs, L. (1977). Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells. Proceedings of the National Academy of Sciences, 74(6), 2515-2519. [Link]
-
De Flora, S., & Ramel, C. (1988). Mechanisms of inhibitors of mutagenesis and carcinogenesis. Classification and overview. Mutation Research/Reviews in Genetic Toxicology, 202(2), 285-306. [Link]
-
Marquardt, H., Baker, S., Tierney, B., Grover, P. L., & Sims, P. (1979). Comparison of mutagenesis and malignant transformation by dihydrodiols from benz[a]anthracene and 7,12-dimethylbenz[a]anthracene. British journal of cancer, 39(5), 540. [Link]
-
Office of Environmental Health Hazard Assessment. (2010). Chemical for CIC Consultation: 7-Methylbenz(a)anthracene. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17347, 7-Methylbenz(a)anthracene. Retrieved January 16, 2026, from [Link].
-
Tierney, B., Hewer, A., Walsh, C., Grover, P. L., & Sims, P. (1977). The metabolic activation of 7-methylbenz(a)anthracene in mouse skin. Chemico-biological interactions, 18(2), 179–193. [Link]
-
Flaks, A., & Sims, P. (1977). The activity of 7-methylbenz(a)anthracene metabolites in an in vitro-in vivo carcinogenicity test using mouse lung tissue. Cancer letters, 3(3-4), 163–167. [Link]
-
Agilent Technologies. (2025). Safety Data Sheet: Benz(a)anthracene Standard. Retrieved January 16, 2026, from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benz(a)anthracene. Retrieved January 16, 2026, from [Link]
-
Vinken, M., & Vanhaecke, T. (2018). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Toxics, 6(4), 69. [Link]
-
Kim, J. H., Park, S. H., Choi, Y. J., Kim, S. H., Lee, H. J., & Lee, M. H. (2018). 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process. Environmental toxicology, 33(7), 729-742. [Link]
-
Wikipedia contributors. (2024, January 15). Anthracene. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
Sources
- 1. 7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 32795-84-9 [chemicalbook.com]
- 3. Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F (1) male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. S9 fraction - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of 7-ethyl- and 7-methylbenz[a]anthracene in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. pnas.org [pnas.org]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. agilent.com [agilent.com]
Spectroscopic Analysis of 7-Bromobenz[a]anthracene: A Detailed Guide to NMR and Mass Spectrometry
Introduction
7-Bromobenz[a]anthracene is a halogenated polycyclic aromatic hydrocarbon (PAH), a class of compounds of significant interest in environmental science, toxicology, and materials science.[1] Structurally, it is a derivative of benz[a]anthracene, a four-ring aromatic system, with a bromine atom substituted at the 7-position.[2] This modification imparts unique physicochemical properties and biological activities, necessitating precise and reliable analytical methods for its identification and characterization. This application note provides a comprehensive guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed protocols and data interpretation insights for researchers and professionals in drug development and related scientific fields. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative references.
Molecular Structure and Isotopic Considerations
The molecular formula of this compound is C₁₈H₁₁Br.[2] A key feature for its mass spectrometric analysis is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic M/M+2 peak pattern in the mass spectrum, which is a powerful diagnostic tool for identifying bromine-containing compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom in the aromatic framework.
¹H NMR Spectroscopy: Protocol and Data Interpretation
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Temperature: Maintain a constant temperature, typically 25°C.
-
Parameters: Acquire the spectrum using standard parameters for ¹H NMR, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Interpretation:
The ¹H NMR spectrum of this compound will exhibit a complex series of signals in the aromatic region (typically δ 7.0-9.5 ppm). The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents and the anisotropic effects of the fused aromatic rings.
-
Reference Data for Parent Compound (Benz[a]anthracene): The ¹H NMR spectrum of the parent benz[a]anthracene shows signals at approximately δ 9.13, 8.80, 8.32, 8.09, 8.01, 7.82, 7.75, 7.65, 7.60, and 7.53 ppm in CDCl₃.[4]
-
Effect of Bromine Substitution: The bromine atom at the 7-position will induce downfield shifts for adjacent protons due to its electronegativity and inductive effects. Protons in close spatial proximity to the bromine may also exhibit through-space coupling or Nuclear Overhauser Effects (NOEs), which can be investigated using 2D NMR techniques like NOESY.
Expected ¹H NMR Data Summary (Predicted):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 | ~8.9 | d | ~8.0 |
| H2, H3, H4 | 7.5-7.8 | m | |
| H5, H6 | 7.9-8.2 | m | |
| H8, H9, H10, H11 | 7.6-8.0 | m | |
| H12 | ~9.2 | s |
Note: The predicted values are based on the known spectrum of benz[a]anthracene and general substituent effects. Actual values may vary.
¹³C NMR Spectroscopy: Protocol and Data Interpretation
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Spectrometer: Utilize the same spectrometer as for ¹H NMR.
-
Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial due to the longer relaxation times of quaternary carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are present in this molecule).
-
Data Interpretation:
The ¹³C NMR spectrum will show 18 distinct signals for the carbon atoms of this compound. The chemical shifts will be in the aromatic region (typically δ 120-140 ppm).
-
Ipso-Carbon (C7): The carbon atom directly attached to the bromine (C7) will experience a significant "heavy atom effect," causing its signal to be shifted upfield compared to what would be expected based on electronegativity alone.[5]
-
Other Carbons: The chemical shifts of the other carbon atoms will be influenced by their position relative to the bromine atom and the overall electronic structure of the polycyclic system.
Expected ¹³C NMR Data Summary (Predicted):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7 (C-Br) | ~122 |
| Other Aromatic CH | 125-135 |
| Quaternary Carbons | 130-145 |
Note: These are approximate ranges. For precise assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for PAH analysis.
-
Injection: Use a split/splitless or on-column injector.
-
Temperature Program: A temperature gradient is employed to ensure good separation and peak shape.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Detection: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-400).
-
Data Interpretation
Molecular Ion Peak:
The key feature in the mass spectrum of this compound is the molecular ion peak. Due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic cluster will be observed:
-
M⁺: at m/z corresponding to [C₁₈H₁₁⁷⁹Br]⁺
-
[M+2]⁺: at m/z corresponding to [C₁₈H₁₁⁸¹Br]⁺
The relative intensity of these two peaks will be approximately 1:1, which is a definitive indicator of the presence of one bromine atom in the molecule.[3] The calculated monoisotopic mass of C₁₈H₁₁⁷⁹Br is approximately 306.0044 Da.[2]
Fragmentation Pattern:
Under EI conditions, the molecular ion can undergo fragmentation, providing further structural information. Common fragmentation pathways for PAHs involve the loss of hydrogen atoms or small neutral molecules. For this compound, the following fragments may be observed:
-
[M-H]⁺: Loss of a hydrogen atom.
-
[M-Br]⁺: Loss of the bromine radical. This will result in a peak at m/z corresponding to the benz[a]anthracenyl cation.
-
[M-HBr]⁺: Loss of hydrogen bromide.
Expected Mass Spectrometry Data:
| m/z | Interpretation | Relative Intensity |
| 306/308 | Molecular Ion (M⁺/[M+2]⁺) | High (1:1 ratio) |
| 227 | [M-Br]⁺ | Moderate to High |
| 226 | [M-HBr]⁺ | Moderate |
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR offer detailed insights into the molecular framework, while MS confirms the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a crucial diagnostic feature. The protocols and interpretation guidelines presented in this application note are designed to assist researchers in obtaining high-quality, reliable data for this and similar halogenated polycyclic aromatic hydrocarbons.
References
-
PubChem. (n.d.). 7-Bromobenz(a)anthracene. Retrieved from [Link]
- Fu, P. P., et al. (1996). Potent tumorigenicity of 7-chlorobenz[α]anthracene and 7-bromobenz[α]anthracene in the neonatal B6C3F1 male mouse. Cancer letters, 101(1), 37-42.
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
Sources
Application Notes and Protocols for the Safe Handling of 7-Bromobenz[a]anthracene in a Laboratory Setting
Introduction: Understanding the Risks of 7-Bromobenz[a]anthracene
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. While it is a valuable intermediate in organic synthesis, particularly in the development of complex aromatic compounds for pharmaceutical and fine chemical applications, its structural similarity to known potent carcinogens necessitates stringent handling and safety protocols.[1] The parent compound, benz[a]anthracene, is classified as a probable human carcinogen.[2] Studies have shown that this compound itself is a potent carcinogen, capable of causing hepatocellular adenomas and carcinomas in animal models.[1] The carcinogenicity of these compounds is linked to their metabolic activation to diol epoxides, which can form DNA adducts, leading to tumor initiation.[1]
Given the significant health risks, including its classification as harmful if swallowed and a cause of serious eye irritation, all laboratory personnel must approach work with this compound with the utmost caution and adherence to the protocols outlined in this guide.[3] This document provides a comprehensive overview of the necessary precautions, engineering controls, personal protective equipment (PPE), and emergency procedures to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated. This assessment should identify potential routes of exposure (inhalation, ingestion, skin contact), the quantities being used, and the specific manipulations involved.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Source: PubChem[3]
Carcinogenicity:
| Organization | Classification |
| IARC (for Benz[a]anthracene) | Group 2B: Possibly carcinogenic to humans |
| ACGIH (for Benz[a]anthracene) | A2: Suspected human carcinogen |
Source: E-Limit[4]
Hierarchy of Controls: A Multi-Layered Approach to Safety
The most effective way to manage the risks associated with this compound is to implement a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls over reliance on personal protective equipment alone.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from the hazard. For this compound, these are mandatory.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[5] This is critical to prevent the inhalation of any dust or aerosols.
-
Glove Box: For procedures involving larger quantities or with a higher potential for aerosol generation, a glove box should be used to provide an enclosed and controlled environment.
-
Ventilation: The laboratory should have a ventilation system that provides at least 6-12 air changes per hour to ensure that any fugitive emissions are diluted and removed.[5]
-
Designated Area: A specific area of the lab should be designated for work with this compound. This area should be clearly marked with warning signs indicating the presence of a carcinogen.[6]
-
Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower must be located within a 10-second travel distance from the work area.[5]
Personal Protective Equipment (PPE): Essential for All Procedures
While engineering controls are the primary means of protection, appropriate PPE is a crucial secondary barrier.[7]
-
Gloves: Double gloving with nitrile gloves is required.[6] Check the manufacturer's specifications for breakthrough times for similar aromatic compounds. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.
-
Lab Coat: A dedicated, buttoned-up lab coat with long sleeves is mandatory. Lab coats should not be worn outside of the designated work area and should be laundered separately from personal clothing.
-
Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are required. Safety glasses with side shields do not offer sufficient protection.
-
Respiratory Protection: For procedures with a high likelihood of aerosol generation that cannot be adequately contained within a fume hood or glove box, a NIOSH-approved respirator with P100 cartridges may be necessary. A respiratory protection program, including fit testing and training, is required for respirator use.
Safe Handling and Experimental Protocols
Adherence to strict protocols is essential to prevent exposure and contamination.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles). Ensure the chemical fume hood is on and operating correctly.
-
Designated Area: Place a disposable absorbent bench liner in the designated area of the fume hood where the weighing will take place.
-
Weighing: Use a tared, sealed container to weigh the solid this compound. This minimizes the risk of generating dust.
-
Dissolving: Carefully add the solvent to the container with the solid material. Gently swirl to dissolve. Avoid shaking, which can create aerosols.
-
Cleanup: After the solution is prepared, decontaminate the spatula and any other equipment used with a suitable solvent (e.g., acetone), collecting the rinse as hazardous waste. Wipe down the work surface with a damp cloth, also disposing of it as hazardous waste.
-
Glove Removal: Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood. Remove the inner pair of gloves and wash hands thoroughly with soap and water.
Protocol 2: General Handling and Transfers
-
Containment: Always handle solutions of this compound in a chemical fume hood.
-
Secondary Containment: When transporting solutions, use a secondary, shatter-resistant container to prevent spills.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings (e.g., "Carcinogen").
Storage Requirements
-
Location: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Container: Keep the container tightly closed and clearly labeled.
-
Inventory: Maintain an accurate inventory of the amount of this compound in storage.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical.
Small Spill Cleanup Protocol (<100 mg of solid or <10 mL of dilute solution)
-
Alert and Secure: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles. A respirator may be necessary depending on the nature of the spill.
-
Containment: If it is a solid, gently cover with a damp paper towel to avoid raising dust.
-
Absorption: For liquid spills, cover with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Collection: Carefully collect the absorbed material and contaminated items using forceps or a scoop and place them in a sealed, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous chemical waste.
Large Spill or Personnel Exposure
For spills larger than can be safely managed by laboratory personnel or in the case of personnel exposure:
-
Evacuate: Immediately evacuate the area.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Personnel Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing. If eye contact occurs, flush the eyes with water for at least 15 minutes and seek immediate medical attention.[2]
Waste Disposal
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: This includes contaminated gloves, bench liners, paper towels, and any unused solid this compound. Place in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: This includes all solutions containing this compound and any solvent rinses used for decontamination. Collect in a sealed, labeled, and compatible waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.
Conclusion
This compound is a valuable research chemical, but its potent carcinogenicity demands a rigorous and proactive approach to safety. By understanding the hazards, implementing a robust hierarchy of controls, and strictly adhering to the detailed protocols for handling, storage, and emergency response, researchers can minimize the risks and maintain a safe laboratory environment. Continuous training, regular review of safety procedures, and a strong safety culture are paramount when working with such hazardous materials.
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: BENZ(a)ANTHRACENE. Retrieved from [Link]
-
Grokipedia. (n.d.). Safe handling of carcinogens. Retrieved from [Link]
-
STOP Carcinogens at work. (n.d.). Personal protection. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (2021, April 8). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]
-
E-Limit. (2006). Benz[a]anthracene. Retrieved from [Link]
-
STOP Carcinogens at work. (n.d.). P - Personal protection. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, January 22). BENZ[A]ANTHRACENE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benz(a)anthracene-7,12-dione, 99%. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Michigan State University. (n.d.). Spill and Cleaning Protocol | Environmental Health & Safety. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Optimizing a Washing Procedure To Mobilize Polycyclic Aromatic Hydrocarbons (PAHs) from a Field-Contaminated Soil. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem. Retrieved from [Link]
-
Standard Operating Procedure for 7,12-Dimethylbenz[a]anthracene (DMBA) in Animals. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) and Oxygenated PAH (OPAH) Air–Water Exchange during the Deepwater Horizon Oil Spill | Environmental Science & Technology. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C18H11Br). Retrieved from [Link]
-
Carl ROTH. (n.d.). Anthracene - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. This compound | 32795-84-9 [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. echemi.com [echemi.com]
- 4. E-Limit [elimit.online.worksafebc.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens [policies.unc.edu]
- 7. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromobenz[a]anthracene
Welcome to the technical support guide for the synthesis of 7-Bromobenz[a]anthracene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar polycyclic aromatic hydrocarbons (PAHs). Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Problem 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield, or I've failed to isolate the desired product. What are the likely causes and how can I rectify this?
A: Low or non-existent yields in the bromination of benz[a]anthracene can stem from several factors, primarily related to reactant purity, reaction conditions, and the inherent reactivity of the polycyclic aromatic hydrocarbon (PAH) core.
Possible Causes & Solutions:
-
Purity of Starting Material (Benz[a]anthracene): The presence of impurities in the starting benz[a]anthracene can significantly hinder the reaction. Impurities such as anthraquinone, fluorene, or other PAHs can compete for the brominating agent or introduce side reactions.
-
Solution: Ensure the purity of your benz[a]anthracene. Purification can be achieved through recrystallization from solvents like ethanol, benzene, or toluene. Column chromatography on neutral alumina is also a highly effective method.[1] It is advisable to verify the purity using techniques like NMR or melting point analysis before proceeding.
-
-
Choice and Activity of Brominating Agent: The reactivity of the brominating agent is crucial. While molecular bromine (Br₂) is commonly used, its effectiveness can be influenced by the choice of catalyst and solvent.
-
Solution: N-Bromosuccinimide (NBS) is an excellent alternative to Br₂ as it can provide a low, steady concentration of bromine, minimizing side reactions. When using Br₂, a Lewis acid catalyst such as FeBr₃ or AlBr₃ is typically required to polarize the Br-Br bond, making it more electrophilic.[2][3] The catalyst should be fresh and anhydrous.
-
-
Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient energy may lead to an incomplete reaction, while excessive heat can promote side reactions and degradation.
-
Solution: Systematically optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually increase it. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time should also be optimized; prolonged reaction times can lead to the formation of poly-brominated products.
-
-
Regioselectivity Issues: Electrophilic substitution on the benz[a]anthracene core is highly regioselective. The 7-position is generally favored due to the formation of the most stable carbocation intermediate (a Wheland intermediate).[4][5][6] However, other positions can also be brominated, leading to a mixture of isomers and reducing the yield of the desired 7-bromo product.
-
Solution: The choice of solvent can influence regioselectivity. Less polar solvents often favor substitution at the most electronically activated positions. Careful control of stoichiometry (using a slight excess of the brominating agent) can also help to favor mono-bromination.
-
Problem 2: Formation of Multiple Products and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate pure this compound. What are these byproducts and how can I improve the purification process?
A: The formation of multiple products is a common challenge in the electrophilic substitution of PAHs. These byproducts are typically isomers and poly-brominated species.
Common Byproducts:
-
Positional Isomers: While the 7-position is the most reactive site for electrophilic attack on benz[a]anthracene, substitution can also occur at other positions, particularly C-12, leading to a mixture of isomers.[4]
-
Poly-brominated Products: If the reaction is left for too long or an excess of the brominating agent is used, di- and tri-brominated benz[a]anthracenes can form.
-
Oxidation Products: Benz[a]anthracene and its derivatives can be susceptible to oxidation, especially in the presence of light and air, leading to the formation of anthraquinones.[1]
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating this compound from its isomers and other byproducts. A silica gel column with a non-polar eluent system (e.g., hexane/dichloromethane or hexane/ethyl acetate gradients) is typically effective.
-
Recrystallization: If the purity is reasonably high after initial workup, recrystallization can be a good final purification step. Suitable solvents include ethanol, methanol, or mixed solvent systems.
-
Preparative TLC: For small-scale reactions, preparative TLC can be used to isolate the pure product.
Problem 3: Characterization Issues - Ambiguous Spectroscopic Data
Q: I've isolated a product that I believe is this compound, but the NMR and/or Mass Spectrometry data is not entirely conclusive. How can I definitively confirm the structure?
A: Unambiguous characterization is essential. Here's how to approach it:
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show a complex aromatic region. The key is to look for the absence of the singlet corresponding to the H7 proton of the starting material and the characteristic shifts and coupling patterns of the remaining protons. Comparison with literature data is crucial.
-
¹³C NMR Spectroscopy: The carbon NMR will show a signal for the carbon atom attached to the bromine (C7) at a characteristic downfield shift. The number of signals in the aromatic region will also be consistent with the C1 symmetry of the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with approximately equal intensity, which is characteristic of a compound containing one bromine atom. For this compound (C₁₈H₁₁Br), the expected m/z values would be around 306 and 308.[7][8]
-
2D NMR Techniques: If 1D NMR is insufficient, techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish connectivity between protons and carbons, respectively, providing definitive structural confirmation.
-
Melting Point: The melting point of pure this compound is reported to be 152 °C. A sharp melting point at this temperature is a good indicator of purity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound and other PAHs?
A1: Polycyclic aromatic hydrocarbons (PAHs) are a class of chemicals that are known to have carcinogenic and mutagenic properties.[9] Therefore, strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid skin contact.[11][12] If contact occurs, wash the affected area immediately with soap and water.
-
Waste Disposal: Dispose of all PAH-contaminated waste according to your institution's hazardous waste guidelines.
Q2: Can you provide a reliable starting protocol for the synthesis of this compound?
A2: The following protocol is a good starting point and can be optimized as needed.
Experimental Protocol: Synthesis of this compound
| Parameter | Value | Notes |
| Starting Material | Benz[a]anthracene | Ensure high purity. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.1 equivalents |
| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | Anhydrous |
| Initiator | Benzoyl Peroxide or AIBN | Catalytic amount |
| Temperature | Reflux | |
| Reaction Time | 2-4 hours | Monitor by TLC |
Step-by-Step Methodology:
-
To a solution of benz[a]anthracene (1.0 eq) in anhydrous CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford pure this compound.
Q3: What is the underlying chemical principle that governs the regioselectivity of bromination at the 7-position?
A3: The regioselectivity of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons like benz[a]anthracene is determined by the relative stability of the possible carbocation intermediates (Wheland intermediates or arenium ions).[6] When an electrophile (in this case, Br⁺) attacks the aromatic ring, it forms a resonance-stabilized carbocation.
Attack at the 7-position of benz[a]anthracene allows for the positive charge to be delocalized over the adjacent aromatic rings while preserving the aromaticity of the naphthalene and benzene moieties to the greatest extent possible. This results in the most stable intermediate compared to attack at other positions. This concept is often explained by Clar's rule, which states that resonance structures that maximize the number of isolated aromatic sextets are the most significant contributors to the overall electronic structure.[6]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
-
Liang, Z., et al. (2009). Highly Regioselective Synthesis of Benz[a]anthracene Derivatives via a Pd-Catalyzed Tandem C−H Activation/Biscyclization Reaction. The Journal of Organic Chemistry. [Link]
-
de Koning, C. B., et al. (2018). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Harvey, R. G., et al. (2007). Substituent Effects in Benz[a]anthracene Carbocations: A Stable Ion, Electrophilic Substitution (Nitration, Bromination), and DFT Study. The Journal of Organic Chemistry. [Link]
-
Illinois Department of Public Health. Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
3M. Polycyclic Aromatic Hydrocarbons. [Link]
-
RPS Group. Hazard Watch: Polycyclic Aromatic Hydrocarbons (PAHs) in the workplace. [Link]
-
SA Health. Polycyclic aromatic hydrocarbons (PAHs). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
PubChem. 7-Bromobenz(a)anthracene. [Link]
-
Chemistry Stack Exchange. Electrophilic Aromatic Substitution in Anthracene. [Link]
-
LookChem. Purification of Anthracene. [Link]
-
Chemistry Student. Bromination of Benzenes. [Link]
-
Khan Academy. Bromination of benzene. [Link]
Sources
- 1. Purification of Anthracene - Chempedia - LookChem [lookchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent effects in benz[a]anthracene carbocations: a stable ion, electrophilic substitution (nitration, bromination), and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C18H11Br) [pubchemlite.lcsb.uni.lu]
- 9. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 10. PAHs in the workplace | RPS [rpsgroup.com]
- 11. Polycyclic Aromatic Hydrocarbons (PAHs) [idph.state.il.us]
- 12. Polycyclic aromatic hydrocarbons (PAHs) | SA Health [sahealth.sa.gov.au]
preventing degradation of 7-Bromobenz[a]anthracene during storage
Technical Support Center: 7-Bromobenz[a]anthracene
A Guide to Preventing Degradation During Storage
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This compound, like many polycyclic aromatic hydrocarbons (PAHs), is susceptible to degradation if not stored under optimal conditions. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to ensure the long-term integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathways for this compound are photodegradation and oxidation. Its polycyclic aromatic structure makes it highly susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] Additionally, exposure to atmospheric oxygen can lead to the formation of various unwanted oxidized byproducts.[3]
Q2: What is the ideal temperature for storing this compound?
A2: For long-term stability, we recommend storing this compound in a cool, dry place. While some suppliers ship the product at ambient temperature[4], storage in a refrigerator at 2-8°C is a prudent measure to minimize potential thermal degradation and slow down oxidative processes.
Q3: Does this compound need to be stored under an inert atmosphere?
A3: For long-term storage (months to years), storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Oxygen is a key reactant in the photodegradation mechanisms of PAHs.[3] By displacing oxygen, you significantly inhibit these degradation pathways. For short-term storage, a tightly sealed container may be sufficient if opened infrequently.
Q4: What type of container is best for storing this compound?
A4: Always use an amber glass vial or a container wrapped in aluminum foil to protect the compound from light. Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to prevent moisture and air ingress.[5]
Q5: My this compound has turned slightly yellow/brown. Can I still use it?
A5: A color change often indicates degradation. The appearance of yellow or brown hues suggests the formation of oxidized or photodegraded products. We strongly advise re-analyzing the compound's purity via techniques like HPLC, GC-MS, or NMR before use. If significant impurities are detected, the compound may no longer be suitable for your experiment.
Troubleshooting Guide: Diagnosing and Preventing Degradation
This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.
Issue 1: You observe new, unexpected peaks in your analytical data (HPLC, GC-MS) after storing the compound.
-
Question: I ran a purity check on my this compound, which was >98% pure upon arrival. After a month in the lab, I'm seeing several new impurity peaks. What's happening?
-
Answer & Causality: The appearance of new peaks is a classic sign of chemical degradation. Given that this compound is a PAH, the most likely culprits are photodegradation and oxidation.[3][6] The aromatic rings can absorb ambient lab light, leading to an excited state that reacts with oxygen to form various oxides, quinones, or hydroxylated species. The bromine atom can also influence the electronic properties of the molecule, potentially affecting its reactivity.
-
Solution:
-
Confirm the Identity of Degradants: If possible, use mass spectrometry to get a molecular weight for the impurity peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu suggests the addition of an oxygen atom).
-
Implement Strict Light Protection: Immediately transfer the compound to an amber glass vial and store it in a dark location, such as a cabinet or refrigerator.[7] Wrapping the vial in aluminum foil provides an additional layer of protection.
-
Purge with Inert Gas: For your remaining pure stock, aliquot the material into smaller, single-use vials. Before sealing, gently purge the headspace of each vial with dry argon or nitrogen to displace air. This is a critical step for preventing oxidation.[3]
-
Issue 2: The physical appearance of the solid compound has changed (e.g., color change, clumping).
-
Question: My this compound was a pale crystalline solid, but now it looks discolored and is clumping together. Why did this happen?
-
Answer & Causality: Discoloration is a strong visual indicator of degradation product formation. Clumping or changes in texture often point to the absorption of moisture. Water can not only physically alter the material but can also participate in certain degradation reactions, especially in the presence of light and air.[2]
-
Solution:
-
Improve Storage Environment: Store the compound in a desiccator, either at room temperature or in a refrigerator, to maintain a low-humidity environment.
-
Ensure Proper Sealing: Use vials with high-quality, tight-sealing caps. Parafilm can be wrapped around the cap-vial interface as an extra barrier against atmospheric moisture, but it is not a substitute for a proper seal.
-
Follow the Troubleshooting Flow: Use the diagram below to systematically diagnose the potential cause and implement the correct preventative measures for your remaining stock.
-
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows kinetic rates of degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation, a key degradation pathway.[3] |
| Light | Protected from Light (Amber Vial/Foil) | Prevents photodegradation, a major concern for PAHs.[1][2] |
| Container | Tightly Sealed Amber Glass Vial | Inert material protects from light and atmosphere.[5] |
| Humidity | Low (Store with Desiccant) | Prevents moisture absorption and potential hydrolysis. |
Troubleshooting Degradation Workflow
Here is a logical workflow to diagnose and resolve issues related to compound degradation.
Caption: Troubleshooting flowchart for this compound degradation.
Experimental Protocol: Aliquoting and Inert Gas Blanketing for Long-Term Storage
This protocol provides a self-validating system to ensure the integrity of your this compound stock.
Objective: To properly aliquot and store this compound to prevent degradation from light, oxygen, and moisture.
Materials:
-
Stock vial of this compound
-
Multiple small, amber glass vials with PTFE-lined caps
-
Analytical balance
-
Spatula
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing
-
Labeling materials
-
Desiccator cabinet
Methodology:
-
Preparation: Work in a clean, dry area with minimal direct light. If possible, perform these steps in a glove box with an inert atmosphere. If not, work quickly and efficiently.
-
Labeling: Clearly label all new amber vials with the compound name, lot number, concentration (if dissolving), aliquot number, and date.
-
Aliquoting:
-
Tare a labeled vial on the analytical balance.
-
Carefully transfer the desired amount of solid this compound from the main stock bottle into the tared vial. Work quickly to minimize exposure of the main stock to the atmosphere.
-
Record the exact mass. Repeat for the desired number of aliquots. It is better to have many small aliquots than one large one that is opened repeatedly.
-
-
Inert Gas Purge:
-
Set the regulator on your inert gas cylinder to a very low, gentle flow (1-2 psi). You should barely be able to feel the gas flow on your hand.
-
Insert the tubing into the headspace of the vial, above the solid material.
-
Gently flush the vial with the inert gas for 15-20 seconds to displace the air.
-
-
Sealing: Immediately and tightly cap the vial while it is still in the inert gas stream (if possible) or immediately after removing the tubing.
-
Final Storage:
-
Wrap the cap-vial interface with Parafilm for an additional, albeit minor, barrier.
-
Place the sealed and labeled aliquots inside a desiccator.
-
Store the desiccator in a dark, cold environment, such as a 2-8°C refrigerator.
-
-
Self-Validation: After 3-6 months, take one of the aliquots and re-run your initial purity analysis (e.g., HPLC). Compare the results to the initial data. If purity is maintained, the storage protocol is validated for your laboratory conditions.
By following these guidelines, you can significantly extend the shelf-life and preserve the purity of your this compound, ensuring the reliability of your experimental results.
References
-
Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface. (2015). Atlantis Press. [Link]
-
Fasnacht, M. P., & Blough, N. V. (2002). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369. [Link]
-
Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369. [Link]
-
McNeill, K., & Canonica, S. (2003). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 37(18), 4153-4159. [Link]
-
Al-Khafaji, M. S., et al. (2024). Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Polycyclic Aromatic Compounds. [Link]
-
Chemwatch. (2024). Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. [Link]
-
PubChem. (n.d.). 7-Methylbenz(a)anthracene. [Link]
-
Carl ROTH. (n.d.). Anthracene - Safety Data Sheet. [Link]
Sources
- 1. Photodegradation of Polycyclic Aromatic Hydrocarbon Phenanthrene on Soil Surface | Atlantis Press [atlantis-press.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 32795-84-9 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
Technical Support Center: Optimizing HPLC Separation of 7-Bromobenz[a]anthracene and its Metabolites
Welcome to the dedicated technical support resource for the chromatographic analysis of 7-Bromobenz[a]anthracene (7-Br-BA) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and execution. Here, we combine established chromatographic principles with field-proven insights to empower you to achieve robust and reliable separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound and its metabolic products.
Q1: What are the primary metabolites of this compound I should expect to see?
A1: The metabolism of this compound, a weak carcinogen, is primarily mediated by microsomal enzymes, such as cytochrome P450. The major metabolites are various trans-dihydrodiols formed at different positions on the aromatic ring system. Expect to primarily encounter trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols.[1] The presence of a hydroxyl group can significantly decrease the rate of metabolism compared to the parent compound.[2]
Q2: What is the recommended starting point for HPLC column selection for separating 7-Br-BA and its metabolites?
A2: A C18 (octadecyl) reversed-phase column is the industry standard and the most reliable starting point for the separation of polycyclic aromatic hydrocarbons (PAHs) and their metabolites.[3][4] These non-polar stationary phases provide excellent retention and selectivity for hydrophobic aromatic compounds. Look for columns with high carbon load and end-capping to minimize peak tailing from silanol interactions. For complex mixtures, columns specifically designed for PAH analysis can offer enhanced shape selectivity.[5]
Q3: What mobile phase composition should I begin with for method development?
A3: A gradient elution using acetonitrile and water is the most common and effective mobile phase for separating complex mixtures of PAHs and their metabolites.[6] Acetonitrile is generally preferred over methanol for these separations as it often provides better selectivity and lower backpressure. A good starting gradient would be from approximately 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes. The addition of a small amount of acid, like formic acid (0.1%), can improve peak shape for certain metabolites and is compatible with mass spectrometry.[7]
Q4: What are the most suitable detection methods for 7-Br-BA and its metabolites?
A4:
-
UV-Vis Detection: A Diode Array Detector (DAD) or a variable wavelength detector is a robust choice, typically monitoring at 254 nm, where aromatic compounds exhibit strong absorbance.
-
Fluorescence Detection (FLD): This technique offers significantly higher sensitivity and selectivity for many PAHs and their metabolites.[8] You will need to optimize the excitation and emission wavelengths for each compound of interest.
-
Mass Spectrometry (MS): For unambiguous identification and structural elucidation, coupling HPLC to a mass spectrometer is invaluable. The presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a powerful tool for identifying bromine-containing compounds.[9][10] Negative chemical ionization (NCI-MS) can be particularly sensitive for detecting brominated aromatic compounds.[11]
Q5: How should I prepare my samples for analysis?
A5: Sample preparation will depend on the matrix. For in vitro metabolism studies (e.g., microsomal incubations), a simple protein precipitation with cold acetonitrile followed by centrifugation is often sufficient. For more complex matrices like plasma or tissue homogenates, solid-phase extraction (SPE) with a C18 or a specific PAH cartridge is recommended to remove interferences and concentrate the analytes.[12][13]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of 7-Br-BA and its metabolites.
Problem 1: Poor Peak Resolution
Symptoms:
-
Overlapping peaks of parent compound and metabolites.
-
Inability to baseline-separate isomeric dihydrodiols.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inadequate Mobile Phase Gradient | The rate of change in organic solvent is too fast, not allowing for differential partitioning of closely eluting compounds. | Decrease the gradient slope (e.g., from a 5%/min to a 2%/min increase in acetonitrile). Incorporate an isocratic hold at a specific mobile phase composition where critical pairs are eluting. |
| Suboptimal Organic Solvent | The selectivity of acetonitrile may not be sufficient for your specific set of metabolites. | Evaluate methanol as an alternative to acetonitrile. Methanol can alter the elution order and improve the resolution of some isomers. |
| Incorrect Column Chemistry | A standard C18 column may not provide the necessary shape selectivity for isomeric metabolites. | Consider a C18 column with a different bonding density or a phenyl-hexyl stationary phase, which can offer alternative selectivity through pi-pi interactions with the aromatic rings. |
| Elevated Column Temperature | Higher temperatures can sometimes decrease resolution, although they lower viscosity and improve efficiency. | Experiment with a lower column temperature (e.g., 25-30°C) to enhance selectivity. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Reduced peak height and poor integration.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Secondary Silanol Interactions | Residual, un-capped silanol groups on the silica support can interact with polar functional groups (e.g., hydroxyl groups on the dihydrodiol metabolites), causing tailing. | Use a high-quality, end-capped C18 column. Add a small amount of a competing acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase to protonate the silanols and reduce these interactions. Note that TFA can suppress MS ionization. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. | Dilute the sample and reinject. If sensitivity is an issue, consider a larger injection volume of a more dilute sample. |
| Column Contamination | Strongly retained matrix components can accumulate on the column inlet, creating active sites that cause tailing. | Implement a robust sample cleanup procedure (e.g., SPE). Use a guard column to protect the analytical column.[14] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. | Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. |
Problem 3: Retention Time Variability
Symptoms:
-
Inconsistent retention times between injections.
-
Drifting retention times over a sequence of runs.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inadequate Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before each injection, which is critical in gradient elution. | Increase the post-run equilibration time to at least 10 column volumes. |
| Mobile Phase Composition Changes | Inaccurate mixing by the pump or evaporation of the more volatile solvent can alter the mobile phase composition over time. | Ensure mobile phase components are thoroughly degassed.[15] If using an online mixer, check for proper functioning. Consider hand-mixing the mobile phase if the problem persists.[16] |
| Fluctuating Column Temperature | Small changes in ambient temperature can affect retention times, especially for reversed-phase separations. | Use a column oven to maintain a constant and consistent temperature. |
| Pump Malfunction | Worn pump seals or faulty check valves can lead to inconsistent flow rates and pressure fluctuations, directly impacting retention times. | Perform regular pump maintenance. Check for pressure fluctuations and leaks.[15] |
Section 3: Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method
This protocol provides a starting point for the separation of 7-Br-BA and its primary metabolites.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B (linear gradient)
-
25-30 min: 100% B (hold)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Protocol 2: Sample Preparation from Microsomal Incubations
-
Stop the incubation reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Section 4: Visualizations
Workflow for Troubleshooting Poor Peak Resolution
Caption: A logical workflow for addressing poor peak resolution.
Mechanism of Reversed-Phase Separation
Caption: Analyte partitioning in reversed-phase chromatography.
References
-
Stereoselective metabolism of 7-bromobenz [a]anthracene by rat liver microsomes: absolute configurations of trans -dihydrodiol metabolites. Oxford Academic. Available at: [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. Available at: [Link]
-
Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry. Available at: [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. HELIX Chromatography. Available at: [Link]
-
Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Agilent. Available at: [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]
-
The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Journal of Chemical Education. Available at: [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]
-
Mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. MicroSolv. Available at: [Link]
-
Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH. Available at: [Link]
-
HPLC SEPARATION GUIDE. Separation Methods Technologies Inc.. Available at: [Link]
-
HPLC Troubleshooting Guide. Washington State University. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide. Biotage. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
Metabolism of 7,12-dimethylbenz(a)anthracene and 7-hydroxymethyl-12-methylbenz(a)anthracene by rat liver and microsomes. PubMed. Available at: [Link]
-
Separation of 7-Methylbenz(a)anthracene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans. PMC - NIH. Available at: [Link]
-
Comparative regioselective and stereoselective metabolism of 7-chlorobenz[a]anthracene and this compound by mouse and rat liver microsomes. PubMed. Available at: [Link]
-
Metabolism of 7-nitrobenz[a]anthracene by intestinal microflora. PubMed. Available at: [Link]
-
Separation of PAH Compounds using UV and Fluorescence Detection. Advanced Materials Technology. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism of 7,12-dimethylbenz(a)anthracene and 7-hydroxymethyl-12-methylbenz(a)anthracene by rat liver and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Polycyclic Aromatic Hydrocarbons PAH Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. separationmethods.com [separationmethods.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Separation of 7-Methylbenz(a)anthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. hplc.eu [hplc.eu]
- 9. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory - ProQuest [proquest.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
stability of 7-Bromobenz[a]anthracene in different buffer systems
A Guide to Understanding and Ensuring Stability in Experimental Buffer Systems
Welcome to the technical support guide for 7-Bromobenz[a]anthracene. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to ensure the stability and integrity of this compound throughout your experimental workflows. Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives are notoriously challenging to work with due to their hydrophobicity and potential for degradation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section covers the fundamental properties and handling procedures for this compound.
Q1: What is this compound, and why is its stability in buffers a critical concern?
This compound is a brominated polycyclic aromatic hydrocarbon (PAH).[1] PAHs are a class of organic compounds composed of multiple fused aromatic rings, often studied for their carcinogenic and mutagenic properties.[2][3][4] The addition of a bromine atom can alter the compound's chemical and toxicological profile.
For researchers in drug development and toxicology, ensuring the stability of this compound in aqueous buffer systems is paramount. Degradation of the parent compound can lead to:
-
Inaccurate Potency Measurements: If the compound degrades during an experiment, the measured biological effect will not correspond to the initial concentration, leading to erroneous IC50 or EC50 values.
-
Misleading Toxicity Profiles: Degradation products may have different toxicities than the parent compound, confounding the interpretation of safety and efficacy studies.
-
Poor Reproducibility: Uncontrolled degradation is a major source of variability between experiments, undermining the reliability of your results.
Q2: How do I dissolve this compound for use in aqueous buffers? It seems insoluble.
Your observation is correct. Like most PAHs, this compound is highly lipophilic and has very low solubility in water.[5][6] A co-solvent is required to prepare a stock solution before further dilution into your experimental buffer.
First-Line Recommendation: DMSO Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (MW: 307.19 g/mol ) in a sterile microfuge tube or glass vial.[7]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex vigorously. Gentle warming in a 37°C water bath and brief sonication can aid dissolution if needed. Ensure the solution is clear and free of particulates before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil.
CAUTION: When diluting the DMSO stock into your final aqueous buffer, the final DMSO concentration should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays. Precipitation upon dilution is a common issue addressed in the troubleshooting section below.
Q3: What are the primary factors that can cause this compound to degrade in my experiment?
Several factors can compromise the stability of this compound in a buffer system. Understanding these is the first step to preventing degradation.
-
Light (Photodegradation): This is a major concern. The aromatic C-Br bond can be susceptible to photolysis, especially under UV light, leading to dehalogenation or other structural changes.[8][9] PAHs, in general, are known to undergo photodegradation.[10]
-
pH: The pH of your buffer can influence stability. While specific data for this compound is limited, studies on other PAHs suggest that extreme pH values can negatively affect stability.[11] For some related processes like biodegradation, a neutral to slightly alkaline pH (e.g., 7.5) is optimal.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[10] Incubating solutions at 37°C will likely result in faster degradation than at room temperature or 4°C.
-
Oxidation: The fused ring structure of PAHs can be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the buffer can lead to the formation of quinones and other oxidized derivatives.[12]
-
Buffer Components: While less common, some buffer components could potentially react with the compound, especially if they contain nucleophilic species or catalytic metal ions.
Troubleshooting Guide: Common Issues & Solutions
This section provides a structured approach to diagnosing and solving stability problems.
Problem: My compound precipitates when I dilute my DMSO stock into the aqueous buffer.
This is the most frequent issue encountered and is caused by the compound's poor aqueous solubility.
Causality: The compound is stable in the organic DMSO but crashes out when the solution becomes predominantly aqueous, exceeding its solubility limit.
Solutions:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration if your assay's sensitivity allows.
-
Use Co-Solvents or Surfactants: For in vivo or cell-based assays where solubility is a major hurdle, formulation strategies are necessary. These should always be tested for their own biological effects.
-
Co-solvents: Use a mixture, such as DMSO and PEG 400, to create the stock solution before diluting.[6]
-
Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Pluronic® F-68 into the final buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.[6]
-
-
Vortex During Dilution: When preparing the final solution, add the DMSO stock dropwise to the vortexing buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
Problem: I suspect my compound is degrading during my experiment. How can I confirm this and identify the cause?
A systematic approach is required to pinpoint the source of instability. The following workflow diagram and experimental protocol outline the necessary steps.
Workflow for Diagnosing Compound Instability
Caption: A systematic workflow for troubleshooting the degradation of this compound.
Experimental Protocols
Protocol 1: Kinetic Stability Assessment in Different Buffer Systems
This protocol provides a framework for quantitatively assessing the stability of this compound under various conditions. High-Performance Liquid Chromatography (HPLC) with a UV or Fluorescence detector is the recommended analytical method.[13][14][15]
Materials:
-
This compound
-
High-purity DMSO
-
Buffers of interest (e.g., 50 mM Phosphate pH 7.4, 50 mM TRIS pH 7.4, 50 mM Citrate pH 5.0)
-
Amber glass HPLC vials
-
HPLC system with a C18 column
Procedure:
-
Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Test Solutions: For each buffer system you want to test, prepare a 10 µM working solution. Do this by adding 10 µL of the 1 mM stock to 990 µL of the buffer in an amber vial. Vortex immediately.
-
Experimental Conditions: For each buffer system, set up parallel experiments to test key variables:
-
Light vs. Dark: Wrap one set of vials completely in aluminum foil. Expose the other set to ambient lab light.
-
Temperature: Place sets of vials at different temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
Immediately after preparation, take an aliquot from each vial for the T=0 measurement.
-
Continue to take aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Inject the aliquots directly onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (or methanol) to elute the compound from the C18 column.
-
Monitor the peak area of this compound at a specific wavelength (e.g., 254 nm or an optimal wavelength determined by a UV scan).
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of remaining this compound vs. time for each condition.
-
Potential Degradation Pathway Visualization
The degradation of this compound can proceed through several mechanisms, primarily oxidation and photodegradation.
Caption: Simplified potential degradation pathways for this compound.
Data Summary Table
The following table provides an illustrative example of stability data that could be generated from the protocol above. Actual results must be determined experimentally.
| Buffer System (50 mM) | pH | Temperature | Condition | % Remaining after 24h (Hypothetical) |
| Phosphate | 7.4 | 37°C | Dark | 92% |
| Phosphate | 7.4 | 37°C | Light | 65% |
| Phosphate | 7.4 | 4°C | Dark | 99% |
| TRIS | 7.4 | 37°C | Dark | 91% |
| Citrate | 5.0 | 37°C | Dark | 85% |
Interpretation: This hypothetical data illustrates that light is a major degradation factor, and lower temperatures significantly improve stability. Stability is also slightly reduced at a more acidic pH.
By understanding the factors that influence the stability of this compound and by employing systematic troubleshooting, you can ensure the accuracy and reproducibility of your experimental data.
References
-
The Effect of Soil pH on Bioremediation of Polycyclic Aromatic Hydrocarbons (PAHS). (2015). ResearchGate. [Link]
-
The Effect of Soil pH on Degradation of Polycyclic Aromatic Hydrocarbons. (2015). University of Huddersfield Repository. [Link]
-
Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. (2021). Environmental Sciences Europe. [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2023). ResearchGate. [Link]
-
Different metabolic pathways involved in anthracene biodegradation by. (2022). Beni-Suef University Journal of Basic and Applied Sciences. [Link]
-
Stability of Polycyclic Aromatic Hydrocarbons during Heating. (2002). Journal of Food and Drug Analysis. [Link]
-
Analytical Methods for PAHs. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Photodegradation of tetrahalobisphenol-A (X = Cl, Br) flame retardants and delineation of factors affecting the process. (2008). ResearchGate. [Link]
-
Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2023). National Institutes of Health (NIH). [Link]
-
Polycyclic aromatic hydrocarbon. Wikipedia. [Link]
-
Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. (2022). ResearchGate. [Link]
-
Analysis of Pollutant Loads in the Wastewater of a Hydrocarbon Industry and Evaluation of the Effectiveness of Their Treatment. (2024). SCIRP. [Link]
-
Proposed pathways for the degradation of anthracene (A) and phenanthrene (B) by Mycobacterium sp. strain PYR-1. (2001). ResearchGate. [Link]
-
Anthracene Degradation Pathway. Eawag. [Link]
-
7-Methylbenz(a)anthracene PubChem Page. National Institutes of Health (NIH). [Link]
-
7-Bromobenz(a)anthracene PubChem Page. National Institutes of Health (NIH). [Link]
-
Bromobenzene Safety Data Sheet. (2023). Carl ROTH. [Link]
-
Degradation of pyrene, benz[a]anthracene, and benzo[a]pyrene by Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site. (1996). PubMed. [Link]
-
Benz(a)anthracene Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. [Link]
-
Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus. (2006). ResearchGate. [Link]
-
Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. (2020). LCGC International. [Link]
-
High Performance Liquid Chromatography Experiment. (2014). University of Arizona. [Link]
-
Structure and Activity in Chemical Carcinogenesis. Comparison of the Reactions of 7-bromomethylbenz( )Anthracene and 7-bromomethyl-12-methylbenz( )Anthracene With Deoxyribonucleic Acid in Vitro. (1973). PubMed. [Link]
-
Kinetic Stabilization of Blue‐Emissive Anthracenes: Phenylene Bridging Works Best. (2020). National Institutes of Health (NIH). [Link]
-
Analytical methods for the measurement of anthracene. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
The activity of 7-methylbenz(a)anthracene metabolites in an in vitro-in vivo carcinogenicity test using mouse lung tissue. (1977). PubMed. [Link]
-
Synthesis and Reactivity of Anthracene-Based Molecular Precursors for Low-Valent Boron Species. (2021). DSpace@MIT. [Link]
-
Determination of the Residual Anthracene Concentration in Cultures of Haloalkalitolerant Actinomycetes by Excitation Fluorescence, Emission Fluorescence, and Synchronous Fluorescence: Comparative Study. (2014). ResearchGate. [Link]
Sources
- 1. 7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 4. nj.gov [nj.gov]
- 5. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Crude 7-Bromobenz[a]anthracene
Welcome to the technical support guide for the purification of crude 7-Bromobenz[a]anthracene. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this polycyclic aromatic hydrocarbon (PAH). This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of high-purity this compound for your research and development needs.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of various complex organic molecules and materials. However, its synthesis often results in a crude product containing a mixture of unreacted starting materials, isomers, and other polycyclic aromatic hydrocarbon impurities. The structural similarity of these impurities to the target compound, coupled with the planar and relatively nonpolar nature of PAHs, makes purification a non-trivial task. This guide will walk you through common purification challenges and provide robust, validated strategies to overcome them.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My crude product is a complex mixture with multiple spots on TLC, all with similar Rf values.
Q: Why are my impurities so difficult to separate from the product on a TLC plate, and what can I do to improve separation?
A: This is a common challenge when working with PAHs. The similar polarity and structural characteristics of this compound and its related impurities lead to poor separation on standard silica gel TLC plates.
Root Cause Analysis:
-
Co-elution: The impurities, which may include unreacted benz[a]anthracene, other brominated isomers, or poly-brominated species, have very similar affinities for the stationary phase (silica gel) and solubilities in common nonpolar mobile phases.
-
Overloading: Applying too much of the crude sample to the TLC plate can cause spots to streak and overlap, masking the true separation.
Solutions and Strategies:
-
Optimize TLC Mobile Phase:
-
Initial Screening: Start with a nonpolar solvent system like hexane or petroleum ether and gradually increase the polarity by adding small increments of a slightly more polar solvent like dichloromethane or toluene.[1][2]
-
Solvent System Comparison: Test various solvent systems to find the optimal separation. A table of suggested starting points is provided below.
-
| Mobile Phase System | Ratio (v/v) | Expected Observation |
| Hexane:Dichloromethane | 95:5 to 80:20 | Good for separating nonpolar impurities.[1][2] |
| Petroleum Ether:Dichloromethane | 93:7 to 75:25 | Effective for separating mono-, di-, and tri-aromatic sub-fractions.[1][2] |
| Toluene | 100% | Can provide different selectivity for aromatic compounds. |
-
Consider a Different Stationary Phase:
-
Visualization Techniques:
-
PAHs are often fluorescent under UV light. Use a UV lamp (254 nm and 365 nm) to visualize spots that may not be visible to the naked eye.
-
Staining with a solution of phosphomolybdic acid or potassium permanganate can also help to visualize otherwise invisible spots.
-
Issue 2: Recrystallization of my crude this compound yields an oily residue or very poor recovery.
Q: I'm trying to purify my crude product by recrystallization, but it either oils out or I lose most of my product. What am I doing wrong?
A: Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on the choice of solvent and the cooling process.[3] Oiling out occurs when the solute is insoluble in the hot solvent and melts, or when the solution becomes supersaturated before crystallization can occur. Poor recovery is often due to the product having significant solubility in the cold solvent.
Root Cause Analysis:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3]
-
Cooling Rate: Cooling the solution too quickly can lead to precipitation of impurities along with the product or the formation of an oil.
-
Presence of Insoluble Impurities: Some impurities may not dissolve in the hot solvent, leading to an oily appearance.
Solutions and Strategies:
-
Systematic Solvent Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good starting point for PAHs includes solvents like benzene, toluene, xylene, and acetic acid.[4][5][6]
-
A two-solvent system can also be effective. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.
-
-
Controlled Cooling Protocol:
-
Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath, as this can cause rapid precipitation and trap impurities.
-
Once the solution has reached room temperature, you can then place it in an ice bath to maximize crystal formation.
-
-
Inducing Crystallization:
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[3]
-
Adding a seed crystal of pure this compound can also induce crystallization.
-
-
Hot Filtration:
-
If you observe insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.
-
Issue 3: Column chromatography is not providing baseline separation of my product from a closely eluting impurity.
Q: I am running a column to purify my this compound, but I have a persistent impurity that co-elutes with my product. How can I improve the resolution?
A: Achieving baseline separation of structurally similar PAHs via column chromatography requires careful optimization of the stationary phase, mobile phase, and column parameters.[1][2][7]
Root Cause Analysis:
-
Insufficiently Optimized Mobile Phase: The eluent may be too polar, causing both the product and the impurity to move too quickly down the column, or not selective enough to differentiate between the two.
-
Improper Column Packing: Voids or channels in the stationary phase can lead to band broadening and poor separation.
-
Column Overloading: Loading too much crude product onto the column will exceed its separation capacity.
Solutions and Strategies:
-
Fine-Tuning the Mobile Phase:
-
Based on your TLC results, select a solvent system that provides the best separation (largest difference in Rf values).
-
Use a shallow gradient of increasing polarity during elution. This can help to resolve closely eluting compounds. For example, start with 100% hexane and slowly increase the percentage of dichloromethane.
-
-
Stationary Phase Selection and Preparation:
-
Column Dimensions and Loading:
-
Use a long, thin column for difficult separations to increase the number of theoretical plates.
-
As a rule of thumb, the amount of crude material loaded should be about 1-5% of the weight of the stationary phase.
-
-
Flow Rate:
-
A slower flow rate will allow for better equilibration between the mobile and stationary phases, leading to improved resolution.
-
Issue 4: I need to obtain very high purity this compound for a sensitive application. Is preparative HPLC a viable option?
Q: My downstream application requires >99.5% purity. Can I use preparative HPLC to achieve this, and what are the key considerations?
A: Yes, preparative High-Performance Liquid Chromatography (prep-HPLC) is an excellent technique for achieving high levels of purity, especially when other methods have failed to provide baseline separation.[8][9][10]
Root Cause Analysis:
-
Analytical to Preparative Scaling Challenges: Directly scaling up an analytical HPLC method to a preparative scale without optimization can lead to poor separation and low recovery.
-
Solvent Consumption and Cost: Preparative HPLC can be expensive due to the large volumes of high-purity solvents required.[8]
-
Sample Solubility: The crude product must be fully soluble in the mobile phase at the desired concentration for injection.
Solutions and Strategies:
-
Method Development on an Analytical Scale:
-
Scaling Up to Preparative HPLC:
-
Once the analytical method is optimized, it can be scaled up to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
Perform loading studies to determine the maximum amount of crude product that can be injected without compromising separation.[9]
-
-
Fraction Collection:
-
Use a fraction collector to isolate the peak corresponding to your pure product.
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Experimental Workflow and Visualization
The following diagram illustrates a typical purification workflow for crude this compound, incorporating the strategies discussed above.
Caption: Purification workflow for this compound.
Safety Considerations
This compound is a polycyclic aromatic hydrocarbon and should be handled with care.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4] Handle in a well-ventilated area or a chemical fume hood.[4][13] Avoid inhalation of dust and contact with skin and eyes.[13]
-
Health Hazards: May be harmful if swallowed or inhaled.[13] Causes skin and serious eye irritation.[14] It is classified as a potential carcinogen.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
References
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (URL: )
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) | Semantic Scholar. (URL: [Link])
-
PAH HPLC Column - Hawach Scientific. (URL: [Link])
-
Column chromatography of the polycyclic aromatic hydrocarbon mixture - ResearchGate. (URL: [Link])
-
Waters PAH HPLC Columns | Polyaromatic Hydrocarbons Compounds Analysis. (URL: [Link])
-
7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem. (URL: [Link])
-
Principles in preparative HPLC - University of Warwick. (URL: [Link])
-
Application Compendium Solutions for Preparative HPLC. (URL: [Link])
-
Experimental details - The Royal Society of Chemistry. (URL: [Link])
-
Recrystallization is the most common method for purifying solid compoun. (URL: [Link])
-
Reaction of 7-bromomethylbenz(a)anthracene with nucleic acids, polynucleotides, and nucleosides - PubMed. (URL: [Link])
-
7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem. (URL: [Link])
-
Bromoination of Anthracene | PDF | Organic Synthesis | Toluene - Scribd. (URL: [Link])
-
Separation of Anthracene on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
-
Benz(a)anthracene Standard (1X1 mL) - Safety Data Sheet. (URL: [Link])
-
Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. (URL: [Link])
-
PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC - PubMed Central. (URL: [Link])
- US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google P
-
Research on purification of refined carbazole and anthracene by Solvent crystallization Wenshuang Dai - Atlantis Press. (URL: [Link])
-
Crystallization of anthracene fraction (Journal Article) - OSTI.GOV. (URL: [Link])
Sources
- 1. cup.edu.cn [cup.edu.cn]
- 2. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) | Semantic Scholar [semanticscholar.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. lcms.cz [lcms.cz]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hawach.com [hawach.com]
- 12. waters.com [waters.com]
- 13. fishersci.com [fishersci.com]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the DNA Adduct Formation of 7-Bromobenz[a]anthracene and Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA adduct formation of 7-Bromobenz[a]anthracene (7-BBA) against other well-characterized polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA). We will explore the mechanistic nuances of metabolic activation, the resulting DNA adduct profiles, and the state-of-the-art methodologies used for their detection and quantification.
Introduction: The Carcinogenic Legacy of PAHs and DNA Adducts
Polycyclic aromatic hydrocarbons (PAHs) are a large class of environmental contaminants formed from the incomplete combustion of organic materials.[1] Their genotoxicity is a cornerstone of chemical carcinogenesis, a process initiated by the covalent binding of their reactive metabolites to cellular DNA, forming PAH-DNA adducts.[1][2] These adducts, if not removed by cellular DNA repair mechanisms, can lead to mutations in critical genes, such as the activation of proto-oncogenes or the inactivation of tumor suppressor genes, ultimately initiating cancer.[2][3] The presence of PAH-DNA adducts in tissues is therefore considered a key biomarker for assessing cancer risk from environmental exposures.[2]
While B[a]P is the archetypal PAH, the vast structural diversity within this chemical class, including halogenated derivatives like 7-BBA, leads to significant differences in their metabolic processing and carcinogenic potential. This guide focuses on understanding how the addition of a bromine atom to the benz[a]anthracene core alters its interaction with DNA compared to its parent compounds and other potent PAHs.
Metabolic Activation: The Path to Reactivity
PAHs are chemically inert and require metabolic activation to become carcinogenic.[4] This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which introduce epoxide groups onto the aromatic rings.[1][3] This initial oxidation is the first step in several competing pathways, but the one most associated with high carcinogenicity is the "diol epoxide" pathway.
The Classic Diol Epoxide Pathway: Benzo[a]pyrene (B[a]P)
The activation of B[a]P is a well-established model.
-
Initial Epoxidation: CYP enzymes oxidize B[a]P at the 7,8-position to form B[a]P-7,8-epoxide.
-
Hydration: Epoxide hydrolase converts the epoxide into B[a]P-7,8-dihydrodiol.
-
Second Epoxidation: This dihydrodiol is a substrate for a second CYP-mediated oxidation at the 9,10-position, forming the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE).[5][6]
BPDE is highly electrophilic and readily attacks nucleophilic sites on DNA, with the N² position of guanine being the primary target.[6][7]
The Influence of Substitution: 7-BBA and DMBA
Substituents on the PAH backbone, such as the methyl groups in DMBA or the bromine atom in 7-BBA, profoundly influence the regioselectivity of metabolism.
-
7,12-Dimethylbenz[a]anthracene (DMBA): DMBA is a potent organ-specific carcinogen.[8] Like B[a]P, it is activated via a bay-region diol epoxide, specifically the 3,4-diol-1,2-epoxide.[9] However, DMBA also forms depurinating adducts through metabolic activation of its methyl groups, creating another pathway for DNA damage.[10]
-
This compound (7-BBA): The presence of the bulky, electron-withdrawing bromine atom at the 7-position sterically hinders metabolism on the adjacent K-region (5,6-positions). Evidence from related substituted PAHs, such as 7-methylbenz[a]anthracene (7-MBA), suggests that metabolism is directed towards the opposite side of the molecule.[11][12] For 7-MBA, the primary activation pathway involves the formation of a bay-region 3,4-diol-1,2-epoxide.[11][12] It is highly probable that 7-BBA follows a similar activation pathway, leading to a bay-region diol epoxide as its ultimate carcinogenic metabolite.
The diagram below illustrates the comparative metabolic activation pathways.
Comparative DNA Adduct Profiles
The structure of the ultimate carcinogen dictates the type and stability of the DNA adducts formed. While B[a]P predominantly forms a stable (+)-trans-anti-[BP]-N²-dG adduct, the profiles for substituted PAHs can be more complex.[7][13]
| Feature | Benzo[a]pyrene (B[a]P) | 7,12-Dimethylbenz[a]anthracene (DMBA) | This compound (7-BBA) |
| Primary Ultimate Carcinogen | (+)-anti-BPDE | anti-3,4-diol-1,2-epoxide | Predicted: anti-3,4-diol-1,2-epoxide |
| Primary DNA Adduct Type | Stable adducts | Stable and depurinating adducts[10] | Predicted: Primarily stable adducts |
| Major Nucleobase Target | N² of Guanine[6][7] | N² of Guanine, N-7 of Adenine & Guanine[10] | Predicted: N² of Guanine |
| Relative Adduct Level (Illustrative) | High | Very High[14] | Moderate to High |
| Key Structural Feature | Unsubstituted "bay-region" | Methyl group activation and bay-region diol epoxide[10] | Bromo-substitution directing bay-region metabolism |
Scientist's Note: The bromine atom in 7-BBA is expected to influence the electronic properties and conformation of the resulting diol epoxide. This can affect its reactivity towards DNA and the stereochemistry of the final adduct. Studies on 7-MBA have shown that the major DNA adducts are derived from a bay-region diol-epoxide intermediate, which supports the predicted pathway for 7-BBA.[11] The stereochemistry of the adduct can significantly impact its biological consequences, such as its recognition by DNA repair enzymes and its ability to cause mutations during DNA replication.[13]
Methodologies for DNA Adduct Analysis
Detecting and quantifying DNA adducts, which are often present at very low levels (e.g., 1 adduct per 10⁸-10⁹ normal nucleotides), requires highly sensitive analytical techniques. The two most prominent methods are the ³²P-Postlabeling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
³²P-Postlabeling Assay
This method is renowned for its exceptional sensitivity and its ability to detect unknown adducts without requiring a synthetic standard.
-
DNA Isolation: Extract high-purity DNA (10 µg) from the tissue or cell sample of interest using standard phenol-chloroform extraction or a commercial kit.
-
Scientist's Note: DNA purity is critical. RNA contamination can interfere with the assay, and protein contamination can inhibit enzymatic digestion.
-
-
Enzymatic Digestion: Digest the DNA to 3'-deoxynucleoside monophosphates (dNps) using a cocktail of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Method): Add nuclease P1 to the digest. This enzyme dephosphorylates normal dNps to deoxynucleosides, which are not substrates for the subsequent labeling reaction. Bulky PAH-adducts are resistant to nuclease P1, effectively enriching the adducted nucleotides.
-
³²P-Labeling: Incubate the enriched adducts with high-specific-activity [γ-³²P]ATP and T4 polynucleotide kinase. This transfers the radioactive ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
TLC Separation: Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. Develop the chromatogram in multiple dimensions using different salt buffers to separate the various adducted nucleotides from each other and from residual normal nucleotides.[17]
-
Quantification: Expose the TLC plate to a phosphor screen or X-ray film. Quantify the radioactivity in the adduct spots and compare it to the total amount of nucleotides analyzed to calculate the relative adduct level (RAL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior specificity and structural confirmation compared to ³²P-postlabeling but requires adduct-specific synthetic standards for absolute quantification.[2] It is now often considered the preferred approach for targeted adduct analysis.[2]
-
DNA Isolation & Hydrolysis: Isolate DNA as described above. Enzymatically hydrolyze the DNA completely to 2'-deoxynucleosides.[18]
-
Scientist's Note: Complete hydrolysis is essential. Incomplete digestion can lead to underestimation of adduct levels.
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]BPDE-dG) to the sample.[5]
-
Trustworthiness: The internal standard is the cornerstone of accurate quantification. It co-elutes with the analyte and experiences the same sample preparation and ionization effects, correcting for variations.
-
-
Sample Cleanup/Enrichment: Use solid-phase extraction (SPE) to remove unmodified deoxynucleosides and other interfering matrix components.
-
LC Separation: Inject the cleaned sample onto a reverse-phase HPLC column (e.g., C18). Develop a gradient of solvents (e.g., acetonitrile and water with 0.1% formic acid) to separate the adducts of interest from isomers and other components.[18]
-
MS/MS Detection: The column eluent is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer. The instrument is operated in Selected Reaction Monitoring (SRM) mode.
-
Step 5a (Q1): The first quadrupole (Q1) is set to select the specific mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ of the target adduct.
-
Step 5b (q2): The selected ion is fragmented in the collision cell (q2).
-
Step 5c (Q3): The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. For BPDE-dG, a common transition is the loss of the deoxyribose moiety.[5]
-
-
Quantification: The adduct level is determined by comparing the peak area ratio of the analyte's SRM transition to that of the internal standard's SRM transition against a calibration curve.[5]
Conclusion and Future Directions
The study of DNA adduct formation is fundamental to understanding chemical carcinogenesis. While sharing the core benz[a]anthracene structure, 7-BBA, DMBA, and the parent compound exhibit distinct metabolic fates and DNA adduct profiles. The halogen substitution in 7-BBA likely directs its metabolism towards a bay-region diol epoxide, similar to the highly carcinogenic 7-MBA.
Future research should focus on synthesizing the 7-BBA-diol-epoxide and its corresponding DNA adducts to confirm these predicted pathways using advanced LC-MS/MS techniques. Such studies will enable a more precise risk assessment for halogenated PAHs and provide deeper insights into the structure-activity relationships that govern the carcinogenic potential of this ubiquitous class of environmental pollutants.
References
-
Poirier, M. C., & Weston, A. (1993). Standardization of the 32P-postlabeling assay for polycyclic aromatic hydrocarbon-DNA adducts. Mutagenesis, 8(2), 121–126. [Link]
-
Weston, A., & Poirier, M. C. (1993). Standardization of the 32P-postlabeling assay for polycyclic aromatic hydrocarbon-DNA adducts. Carcinogenesis, 14(7), 1471-1477. [Link]
-
Lin, C. H., et al. (2016). Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis. BioMed research international, 2016. [Link]
-
Singh, R., & Farmer, P. B. (2006). Detection of alkylated DNA damage derived from cigarette smoke using liquid chromatography tandem mass spectrometry. Chemical research in toxicology, 19(1), 118-126. [Link]
-
Chen, Y. C. (2004). Analysis of benzo[a]pyrene DNA-adducts by liquid chromatography/mass spectrometry. University of California, Riverside. [Link]
-
Weston, A., & Poirier, M. C. (1993). Standardization of the 32P-postlabeling assay for polycyclic aromatic hydrocarbon - DNA adducts. Toxic Docs. [Link]
-
Weyand, E. H., et al. (1987). 32P-postlabeling analysis of DNA adducts from non-alternant PAH using thin-layer and high performance liquid chromatography. Cancer letters, 37(3), 257-266. [Link]
-
Hughes, N. C., et al. (1994). Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC. Chemical research in toxicology, 7(4), 503-510. [Link]
-
Poirier, M. C. (2016). Polycyclic aromatic hydrocarbons and PAH-related DNA adducts. Mutation Research/Reviews in Mutation Research, 770, 104-115. [Link]
-
McClure, P. C., et al. (1995). Analysis of serum PAH's and PAH adducts by LC/MS. OSTI.GOV. [Link]
-
Płonka, J., et al. (2016). Polycyclic aromatic hydrocarbons and PAH-related DNA adducts. Environmental Science and Pollution Research, 23(14), 13737-13751. [Link]
-
Moore, C. J., et al. (1987). Interspecies differences in the major DNA adducts formed from benzo(a)pyrene but not 7,12-dimethylbenz(a)anthracene in rat and human mammary cell cultures. Cancer research, 47(16), 4402-4406. [Link]
-
Luch, A. (2005). Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses. In Molecular Carcinogenesis (pp. 85-112). Springer, Basel. [Link]
-
Rogan, E. G., et al. (1997). Determination of Benzo[a]pyrene- And 7,12-dimethylbenz[a]anthracene-DNA Adducts Formed in Rat Mammary Glands. Chemical research in toxicology, 10(9), 941-947. [Link]
-
Phillips, D. H., et al. (1988). Metabolic Activation of 7-ethyl- And 7-methylbenz[a]anthracene in Mouse Skin. Carcinogenesis, 9(1), 141-145. [Link]
-
Baird, W. M., et al. (2005). Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action. Environmental and molecular mutagenesis, 45(2‐3), 106-114. [Link]
-
Smolarek, T. A., & Baird, W. M. (1985). Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA). Journal of Toxicology and Environmental Health, Part B, 1(1), 1-38. [Link]
-
Geacintov, N. E., et al. (2002). DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence-and stereochemistry-dependent manner. Journal of molecular biology, 321(1), 29-47. [Link]
-
Heflich, R. H., et al. (1977). Reactive derivatives of benzo(a)pyrene and 7,12-dimethylbenz(a)anthracene cause S1 nuclease sensitive sites in DNA and "UV-like" repair. Biochemical and biophysical research communications, 77(2), 634-641. [Link]
-
Rybicki, B. A., et al. (2006). Polycyclic aromatic hydrocarbon-DNA adduct formation in prostate carcinogenesis. Cancer epidemiology, biomarkers & prevention, 15(8), 1441-1449. [Link]
-
Xue, W., & Warshawsky, D. (2005). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 26(4), 725-732. [Link]
-
Tierney, B., et al. (1977). The Metabolic Activation of 7-methylbenz(a)anthracene in Mouse Skin. Chemico-biological interactions, 18(2), 179-193. [Link]
-
Cerniglia, C. E., et al. (1982). Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans. Applied and environmental microbiology, 44(3), 682-689. [Link]
Sources
- 1. Polycyclic aromatic hydrocarbon-DNA adduct formation in prostate carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of BPDE-DNA adducts in human umbilical cord blood by LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of benzo[a]pyrene- and 7,12-dimethylbenz[a]anthracene-DNA adducts formed in rat mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of 7-ethyl- and 7-methylbenz[a]anthracene in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolic activation of 7-methylbenz(a)anthracene in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interspecies differences in the major DNA adducts formed from benzo(a)pyrene but not 7,12-dimethylbenz(a)anthracene in rat and human mammary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Standardization of the 32P-postlabeling assay for polycyclic aromatic hydrocarbon-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. 32P-postlabeling analysis of DNA adducts from non-alternant PAH using thin-layer and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. figshare.le.ac.uk [figshare.le.ac.uk]
A Comparative Guide to the Metabolic Activation of 7-Bromobenz[a]anthracene and Benz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the metabolic activation pathways of 7-Bromobenz[a]anthracene and its parent compound, benz[a]anthracene. Understanding these pathways is critical for assessing the carcinogenic potential and developing strategies for mitigating the toxicity of these polycyclic aromatic hydrocarbons (PAHs).
Introduction: The Carcinogenicity of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons are a class of chemical compounds that are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials. Many PAHs are not carcinogenic in their native state but become potent carcinogens upon metabolic activation within the body. This activation process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the inert parent compound into highly reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.[1][2][3] This guide will dissect and compare the metabolic activation pathways of benz[a]anthracene, a well-studied PAH, and its brominated derivative, this compound, highlighting the influence of halogen substitution on metabolic fate and carcinogenic potency.
Metabolic Activation of Benz[a]anthracene: The Archetypal Pathway
The metabolic activation of benz[a]anthracene (BA) is a multi-step process that has been extensively studied. The primary pathway leading to its carcinogenicity involves the formation of a "bay-region" diol epoxide.[4][5]
The key steps are as follows:
-
Epoxidation: The initial step is the oxidation of the BA molecule by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form an arene oxide.[3][6] This can occur at various positions on the molecule, but for the carcinogenic pathway, epoxidation at the 3,4-position is critical.
-
Hydration: The resulting BA-3,4-oxide is then hydrated by microsomal epoxide hydrolase (mEH) to form trans-3,4-dihydro-3,4-dihydroxybenz[a]anthracene (BA-3,4-diol).[7]
-
Second Epoxidation: The BA-3,4-diol undergoes a second epoxidation, again catalyzed by CYP enzymes, at the 1,2-position. This forms the ultimate carcinogenic metabolite, a bay-region diol epoxide: (+)-anti-BA-3,4-diol-1,2-epoxide. This diol epoxide is highly reactive and can form stable adducts with DNA.[1][8]
While the 3,4-diol-1,2-epoxide is a major carcinogenic metabolite, other metabolic pathways exist, including the formation of the non-bay-region 8,9-diol-10,11-epoxide, which also contributes to DNA binding.[7][9]
Caption: Metabolic activation of Benz[a]anthracene.
Metabolic Activation of this compound: The Influence of Halogenation
The introduction of a bromine atom at the 7-position of the benz[a]anthracene molecule significantly impacts its carcinogenic potential. This compound (7-Br-BA) is a potent carcinogen.[10] Its metabolic activation follows a similar pathway to the parent compound, leading to the formation of a bay-region diol epoxide.[10]
The key steps in the metabolic activation of 7-Br-BA are:
-
Initial Oxidation: Similar to BA, 7-Br-BA is metabolized by liver microsomes to its corresponding trans-3,4-dihydrodiol.[10] The presence of the bromine atom can influence the regioselectivity and rate of this initial oxidation by CYP enzymes.
-
Formation of the Ultimate Carcinogen: The resulting 7-Br-BA-trans-3,4-dihydrodiol is further metabolized to a bay-region diol epoxide. This reactive intermediate is responsible for the formation of DNA adducts and the initiation of tumors.[10]
The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the aromatic system. This can affect the susceptibility of different regions of the molecule to enzymatic attack and may also influence the stability and reactivity of the resulting diol epoxide.
Caption: Metabolic activation of this compound.
Comparative Analysis: this compound vs. Benz[a]anthracene
| Feature | Benz[a]anthracene | This compound |
| Carcinogenicity | Weakly carcinogenic | Potent carcinogen[10] |
| Primary Activation Pathway | Formation of a bay-region 3,4-diol-1,2-epoxide.[1] | Formation of a bay-region 3,4-diol epoxide.[10] |
| Key Metabolites | trans-3,4-dihydrodiol, trans-8,9-dihydrodiol.[7] | trans-3,4-dihydrodiol.[10] |
| Ultimate Carcinogen | Bay-region diol epoxide.[5] | Bay-region diol epoxide.[10] |
| DNA Adduct Formation | Forms adducts primarily through its diol epoxide metabolites. | Forms DNA adducts derived from its trans-3,4-dihydrodiol.[10] |
Experimental Protocols
In Vitro Metabolism Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of PAHs using liver microsomes, which are a rich source of CYP enzymes.[11][12][13]
Materials:
-
Test compound (Benz[a]anthracene or this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Pooled liver microsomes (e.g., from human or rat).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
0.1 M Phosphate buffer (pH 7.4).
-
Magnesium chloride (MgCl₂).
-
Acetonitrile (ice-cold) for quenching the reaction.
-
HPLC system for metabolite analysis.
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-incubation: Add the liver microsomes to the incubation mixture and pre-incubate at 37°C for 5 minutes to activate the enzymes.
-
Initiate the Reaction: Add the test compound to the pre-incubated mixture to start the reaction. The final solvent concentration should be low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). Time-course experiments are crucial to determine the initial rate of metabolism.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of the parent compound depletion and metabolite formation.
Ames Test for Mutagenicity Assessment
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14][15][16]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitution mutations).[15]
-
Minimal glucose agar plates.
-
Top agar.
-
Histidine/biotin solution.
-
S9 fraction (a liver homogenate containing metabolic enzymes) and cofactor solution (S9 mix).[17]
-
Test compound dissolved in a suitable solvent.
-
Positive and negative controls.
Procedure:
-
Preparation of Tester Strains: Grow the Salmonella tester strains overnight in nutrient broth.
-
Plate Preparation: To a tube containing molten top agar, add the bacterial culture, histidine/biotin solution, and either the S9 mix (for metabolic activation) or a buffer (for direct-acting mutagens).
-
Addition of Test Compound: Add the test compound at various concentrations to the top agar mixture.
-
Plating: Pour the top agar mixture onto minimal glucose agar plates and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
Conclusion
The metabolic activation of both benz[a]anthracene and this compound proceeds through a common pathway involving the formation of a carcinogenic bay-region diol epoxide. However, the presence of the bromine substituent in this compound markedly enhances its carcinogenic potency. This is likely due to the influence of the halogen on the electronic properties of the molecule, which can affect the rates of enzymatic reactions and the reactivity of the ultimate carcinogenic metabolite. Further quantitative structure-activity relationship (QSAR) studies are warranted to fully elucidate the impact of halogenation on the carcinogenicity of PAHs. The experimental protocols provided in this guide offer a framework for researchers to investigate the metabolism and mutagenicity of these and other related compounds, contributing to a deeper understanding of chemical carcinogenesis.
References
-
Macnicoll, A. D., et al. (1980). The metabolic activation of benz[a]anthracene in three biological systems. Cancer Letters, 9(4), 281-287. [Link]
-
Cooper, C. S., et al. (1980). Metabolic activation of benz(a)anthracene: fluorescence spectral evidence indicates the involvement of a non-'bay-region' diol-epoxide. Carcinogenesis, 1(1), 33-36. [Link]
-
Park, J. H., et al. (2012). Formation of a 3,4-diol-1,2-epoxide metabolite of benz[a]anthracene with cytotoxicity and genotoxicity in a human in vitro hepatocyte culture system. Environmental Toxicology and Pharmacology, 33(2), 212-225. [Link]
-
Dipple, A., & Hayes, M. E. (1977). Excision of 7-bromomethylbenz[a]anthracene--DNA adducts in replicating mammalian cells. Biochemistry, 16(7), 1499-1503. [Link]
-
Jacob, J., et al. (1998). Metabolism of Phenanthrene, Benz[a]anthracene, Benzo[a]pyrene, Chrysene and Benzo[c]phenanthrene by Eight cDNA-expressed Human and Rat Cytochromes P450. Polycyclic Aromatic Compounds, 13(3), 229-243. [Link]
-
Ioannides, C., et al. (1984). Binding and metabolism of benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene by seven purified forms of cytochrome P-450. Carcinogenesis, 5(2), 199-205. [Link]
-
Smolarek, T. A., et al. (1987). Evidence for the involvement of a bis-diol-epoxide in the metabolic activation of dibenz[a,h]anthracene to DNA-binding species in mouse skin. Carcinogenesis, 8(11), 1669-1673. [Link]
-
Yang, S. K., & Chiu, P. L. (1985). Cytochrome P-450-catalyzed stereoselective epoxidation at the K region of benz[a]anthracene and benzo[a]pyrene. Archives of Biochemistry and Biophysics, 240(2), 546-552. [Link]
-
MacNicoll, A. D., et al. (1980). The metabolic activation of benz[alpha]anthracene in three biological systems. Semantic Scholar. [Link]
-
Li, D., et al. (2022). Origin of the metabolic site selectivity of 7,12-dimethylbenz[ a]anthracene catalysed by the P450 1B1 cytochrome: an in silico protocol. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]
-
Cavalieri, E. L., & Rogan, E. G. (1995). Pathways of metabolic activation of benzo[ a ]pyrene. ResearchGate. [Link]
-
Penning, T. M., et al. (2008). Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry. Chemical Research in Toxicology, 21(9), 1772-1781. [Link]
-
Smith, J. N., et al. (2021). Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice. Toxicology and Applied Pharmacology, 427, 115655. [Link]
-
Crowell, S. R., et al. (2022). Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site. Toxicology and Applied Pharmacology, 451, 116189. [Link]
-
Siddens, L. K., et al. (2012). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology, 302(2-3), 160-169. [Link]
-
Yang, S. K., & Chiu, P. L. (1985). Cytochrome P-450-catalyzed stereoselective epoxidation at the K region of benz[a]anthracene and benzo[a]pyrene. Sci-Hub. [Link]
-
Brouwers, J., et al. (1981). Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man. Mutation Research/Genetic Toxicology, 88(2), 149-156. [Link]
-
Yagi, H., et al. (1982). Synthesis of the enantiomeric bay-region diol epoxides of benz[a]anthracene and chrysene. The Journal of Organic Chemistry, 47(6), 1110-1117. [Link]
-
Chang, R. L., et al. (2013). Structures of the highly tumorigenic diol epoxide-2 isomers of benzo[ a ]pyrene (B[ a ]P), chrysene, benz[ a ]anthracene (BA), benzo[ c ]phenanthrene (B[ c ] PH), dibenz[ a , h ]acridine (DB[ a , h ]ACR), dibenz[ c , h ]acridine (DB[ c , h ]ACR) and DBA with [ R , S , S , R ]-absolute configuration. ResearchGate. [Link]
-
Smith, J. N., et al. (2020). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. Toxics, 8(3), 69. [Link]
-
Cheh, A. M., et al. (2023). Benzo[c]chrysene, dibenz[a,j]anthracene, and dibenz[a,h]anthracene diol epoxides: Mutation spectra in S. typhimurium and E. coli CLP systems. American University Digital Research Archive. [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]
-
Wikipedia. (n.d.). Ames test. [Link]
-
Pochon, F., & Michelson, A. M. (1973). Structure and Activity in Chemical Carcinogenesis. Comparison of the Reactions of 7-bromomethylbenz( )Anthracene and 7-bromomethyl-12-methylbenz( )Anthracene With Deoxyribonucleic Acid in Vitro. Biochemistry, 12(6), 1202-1207. [Link]
-
Courant, T., et al. (2023). In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. International Journal of Molecular Sciences, 24(10), 8963. [Link]
-
Fu, P. P., et al. (1996). Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F (1) male mouse. Cancer Letters, 101(1), 37-42. [Link]
-
Aduojo, A., et al. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). African Journal of Biotechnology, 22(6), 131-137. [Link]
-
Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1. Cancer Science, 95(1), 1-6. [Link]
-
Cavalieri, E. L., & Rogan, E. G. (2002). Central Role of Radical Cations in Metabolic Activation of Polycyclic Aromatic Hydrocarbons. Annals of the New York Academy of Sciences, 963(1), 72-87. [Link]
-
Melikian, A. A., et al. (1989). Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis, 10(9), 1693-1699. [Link]
-
Zhang, R., et al. (1991). beta-Carotene-mediated inhibition of a DNA adduct induced by 7,12-dimethylbenz(a)anthracene and 7-hydroxymethyl-12-methylbenz(a)anthracene in mouse mammary gland in vitro. Carcinogenesis, 12(11), 2109-2114. [Link]
-
Penning, T. M. (2014). Fluoro Substitution of Carcinogenic Aromatic Hydrocarbons: Models for Understanding Mechanisms of Metabolic Activation and of Oxygen Transfer Catalyzed by Cytochrome P450. ResearchGate. [Link]
-
Tierney, B., et al. (1988). Metabolic Activation of 7-ethyl- And 7-methylbenz[a]anthracene in Mouse Skin. Carcinogenesis, 9(1), 141-146. [Link]
-
Marquardt, H., et al. (1979). Comparison of mutagenesis and malignant transformation by dihydrodiols from benz[a]anthracene and 7,12-dimethylbenz[a]anthracene. Cancer Letters, 8(1), 59-66. [Link]
-
Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Cancer Science, 95(1), 1-6. [Link]
-
Daniel, F. B., et al. (1985). Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA Adducts From 7,12-dimethylbenz(a)anthracene in Mouse Epidermis. Cancer Letters, 26(1), 61-67. [Link]
-
Daniel, F. B., et al. (1983). DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. Cancer Research, 43(3), 1052-1056. [Link]
-
Penning, T. M. (2017). Three Pathways of metabolic activation of PAH and interception by phase II enzymes. ResearchGate. [Link]
-
Watabe, T., et al. (1985). Metabolic activation of 7,12-dimethylbenz[alpha]anthracene (DMBA) and 7-methylbenz[alpha]anthracene (7-MBA) by rat liver P-450 and sulfotransferase. Journal of Pharmacobio-Dynamics, 8(1), s-1. [Link]
-
Tierney, B., et al. (1979). The Metabolic Activation of 7-methylbenz(a)anthracene in Mouse Skin. Journal of the National Cancer Institute, 62(4), 855-860. [Link]
-
Office of Environmental Health Hazard Assessment. (2003). No Significant Risk Levels (NSRLs) for the Proposition 65 Carcinogens Benz[a]anthracene (Oral) and 7H-Dibenzo[c,g]carbazole (Oral). [Link]
-
Cerniglia, C. E., & Gibson, D. T. (1980). Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans. Applied and Environmental Microbiology, 39(3), 682-689. [Link]
Sources
- 1. Formation of a 3,4-diol-1,2-epoxide metabolite of benz[a]anthracene with cytotoxicity and genotoxicity in a human in vitro hepatocyte culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aura.american.edu [aura.american.edu]
- 3. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The metabolic activation of benz[alpha]anthracene in three biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of mutagenesis and malignant transformation by dihydrodiols from benz[a]anthracene and 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic activation of benz(a)anthracene: fluorescence spectral evidence indicates the involvement of a non-'bay-region' diol-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F (1) male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Ames test - Wikipedia [en.wikipedia.org]
- 17. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-Bromobenz[a]anthracene Quantification
Introduction: The Analytical Imperative for 7-Bromobenz[a]anthracene
This compound is a brominated polycyclic aromatic hydrocarbon (PAH), a class of compounds receiving significant attention due to their prevalence as environmental contaminants and potential toxicity.[1] Parent PAHs, such as benz[a]anthracene, are well-documented as byproducts of incomplete combustion and are classified as probable human carcinogens.[2][3][4] The addition of a bromine atom can alter the molecule's chemical properties, metabolic pathways, and toxicological profile, making the development of robust and reliable quantification methods a critical endeavor for researchers in environmental science, toxicology, and drug development.[1][5][6]
Accurate quantification of this compound in diverse and often complex matrices—from environmental water and soil to biological tissues—is paramount for assessing exposure, understanding metabolic fate, and ensuring regulatory compliance. The choice of analytical methodology is not trivial; it is a decision dictated by the specific requirements for sensitivity, selectivity, sample throughput, and the nature of the sample matrix.
This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) and Diode Array (DAD) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). We will also discuss the superior capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for challenging applications. Our focus extends beyond procedural steps to elucidate the scientific rationale behind methodological choices, ensuring that the protocols described are inherently self-validating and grounded in established principles of analytical chemistry.
Comparative Analysis of Core Analytical Methodologies
The selection of an optimal analytical technique hinges on a thorough understanding of its principles, strengths, and limitations. For this compound, the choice primarily lies between liquid and gas chromatography, coupled with a detector that offers the requisite sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of PAH Analysis
HPLC is a cornerstone technique for the analysis of PAHs, particularly for those that may be thermally labile.[7] The separation is typically achieved using a reversed-phase column (e.g., C18), where the nonpolar stationary phase effectively retains the hydrophobic PAH molecules.[8]
-
HPLC with Fluorescence Detection (HPLC-FLD): The extended aromatic system of benz[a]anthracene imparts native fluorescence, a property that is leveraged by FLD for highly sensitive and selective detection.[9] The key to this method's success is the optimization of excitation and emission wavelengths specific to the analyte, which minimizes interference from co-eluting matrix components that do not fluoresce under the same conditions.[10][11] This makes HPLC-FLD an exceptionally robust and cost-effective choice for trace-level quantification in moderately complex samples like wastewater.[10]
-
HPLC with Diode Array Detection (HPLC-DAD): A DAD detector measures absorbance across a spectrum of wavelengths simultaneously, providing a UV-Vis spectrum for the eluting peak.[12] While less sensitive than FLD, DAD is invaluable for method development and peak purity assessment. It can help confirm the identity of this compound by matching its spectrum against a certified reference standard.[12]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity
For volatile and semi-volatile compounds like this compound, GC-MS offers unparalleled separation efficiency and definitive identification.[13][14] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase.[2]
The true power of this technique lies in the mass spectrometer, which fragments the eluting molecules into a predictable pattern (mass spectrum) that serves as a chemical fingerprint. For quantitative analysis, operating the mass spectrometer in Selective Ion Monitoring (SIM) mode is critical. In SIM mode, the instrument is set to detect only a few characteristic ions of this compound, drastically reducing background noise and enhancing sensitivity, making it ideal for complex matrices such as soil or tissue extracts.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Ultimate in Performance
LC-MS/MS represents the pinnacle of analytical sensitivity and selectivity for many applications.[16] It combines the gentle separation of HPLC with the highly specific detection of a tandem mass spectrometer. Using the Multiple Reaction Monitoring (MRM) technique, a specific precursor ion of the target analyte is selected and fragmented, and then a specific product ion is monitored.[16] This process is so selective that it can virtually eliminate matrix interference, often simplifying or even removing the need for extensive sample cleanup.[17] For demanding applications like quantifying low-level metabolites in biological fluids, LC-MS/MS is the undisputed method of choice.[18]
Performance Comparison: A Quantitative Overview
The choice of methodology is ultimately guided by performance. The following table summarizes typical validation parameters for the discussed techniques in the context of PAH analysis, providing a framework for selecting the appropriate method for your research needs.
| Parameter | HPLC-FLD | HPLC-DAD | GC-MS (SIM Mode) | LC-MS/MS (MRM) | Rationale & Causality |
| Selectivity | High | Moderate | Very High | Extremely High | FLD is selective based on fluorescence properties. MS provides specificity based on mass-to-charge ratio, with MS/MS (MRM) being the most selective by monitoring a specific fragmentation pathway.[16][17] |
| LOD/LOQ | Low (pg range) | Moderate (ng range) | Low (pg-fg range) | Very Low (fg-ag range) | Fluorescence is an inherently sensitive technique.[10] Mass spectrometry in SIM or MRM mode significantly reduces noise, allowing for lower detection limits.[15][19] |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.998 | > 0.999 | All techniques can achieve excellent linearity with proper calibration. LC-MS/MS often provides the widest linear dynamic range.[7][20] |
| Accuracy (% Recovery) | 80-110% | 80-110% | 75-115% | 85-110% | Accuracy is highly dependent on the efficiency of the sample preparation protocol. The high selectivity of MS/MS can sometimes permit simpler extractions with good recovery.[10][21] |
| Precision (%RSD) | < 10% | < 15% | < 10% | < 5% | Modern automated systems provide excellent precision. The superior signal-to-noise of LC-MS/MS often translates to lower relative standard deviations.[15] |
| Matrix Effect | Moderate | High | Low-Moderate | Low (with internal std.) | DAD is most susceptible to spectral interference. Matrix components can cause ion suppression or enhancement in MS-based methods, which is typically corrected using a stable isotope-labeled internal standard. |
| Throughput | Moderate | Moderate | Low-Moderate | High | LC-MS/MS methods often require less sample cleanup, and modern UFLC/UHPLC systems can significantly shorten run times.[22] |
Experimental Workflows and Protocols
A robust analytical method is built upon a solid foundation of well-designed sample preparation and analytical procedures. The goal of sample preparation is to isolate the analyte from the matrix, remove interferences, and concentrate it to a level suitable for detection.
Workflow 1: General Sample Preparation
The initial extraction and cleanup are critical for minimizing matrix effects and protecting the analytical instrument. Solid Phase Extraction (SPE) is a widely adopted and highly effective technique for this purpose.[23][24]
Caption: General workflow for sample preparation of this compound.
Workflow 2: HPLC-FLD Analytical Protocol
This protocol is optimized for the sensitive detection of this compound in environmental water samples, leveraging the high sensitivity of fluorescence detection.
Caption: HPLC-FLD workflow for this compound quantification.
Step-by-Step HPLC-FLD Protocol:
-
System Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile. The use of acetonitrile is deliberate; it offers a good UV cutoff and excellent elution strength for PAHs.[25]
-
Gradient Program: 60% B to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions. This gradient ensures that less retained compounds are resolved at the beginning while providing enough elution strength for the highly hydrophobic this compound.
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Detector Settings: Set excitation and emission wavelengths based on a spectral scan of a standard. For benz[a]anthracene derivatives, typical wavelengths are in the range of Ex: 275 nm and Em: 410 nm.[25]
-
-
Calibration:
-
Prepare a series of calibration standards from a certified stock solution, typically ranging from 0.5 to 200 ng/mL.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) of >0.995 is required.[7]
-
-
Sample Analysis:
-
Inject the reconstituted sample extract.
-
Identify the this compound peak by comparing its retention time to that of a standard.
-
Quantify the analyte concentration using the linear regression equation from the calibration curve.
-
-
Quality Control:
-
A System Suitability Test (SST) must be performed before analysis by injecting a mid-level standard multiple times. Key parameters like retention time repeatability (<1% RSD) and peak area repeatability (<2% RSD) must be met.
-
Run a blank and a QC sample (a spiked matrix sample) every 10-15 injections to monitor for carryover and verify accuracy.
-
Workflow 3: GC-MS Analytical Protocol
This method provides definitive confirmation and is suitable for more complex matrices where high selectivity is required.
Caption: GC-MS workflow for this compound quantification.
Step-by-Step GC-MS Protocol:
-
System Preparation:
-
Carrier Gas: Helium or Hydrogen at a constant flow. Hydrogen can be used as a cost-effective alternative, but may require a specialized inert source to prevent unwanted reactions.[26]
-
Inlet: 300°C, splitless mode. A high inlet temperature is necessary to ensure the complete and rapid vaporization of semi-volatile PAHs.[2][26]
-
Column: A low-polarity column like a DB-5ms (30 m x 0.25 mm, 0.25 µm) is chosen for its excellent resolving power for PAH isomers.[15]
-
Oven Program: Start at 90°C (hold 2 min), ramp at 5°C/min to 320°C (hold 12 min). This slow ramp rate is crucial for separating isomeric PAHs.[2]
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Transfer Line: 300°C to prevent cold spots and analyte loss.[26]
-
Acquisition Mode: Scan mode (m/z 45-450) for initial identification, then Selective Ion Monitoring (SIM) mode for quantification. For this compound (C18H11Br, MW ~307.2 g/mol ), the molecular ions (m/z 306, 308 due to bromine isotopes) and key fragment ions would be selected.[27]
-
-
-
Calibration & Analysis:
-
Calibration and sample analysis follow a similar procedure to HPLC, using an appropriate concentration range (e.g., 0.1 to 100 ng/mL).
-
Analyte identification is confirmed by both retention time and the correct ratio of quantifier to qualifier ions in SIM mode.
-
Method Validation: The Pillar of Trustworthiness
Every analytical method must be validated to ensure it is fit for its intended purpose. The validation process provides documented evidence that the procedure meets the required standards for reliability and accuracy. The principles outlined in the ICH Q2(R2) guideline provide a comprehensive framework.[28]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In HPLC-DAD, this is shown by peak purity analysis. In MS, it is demonstrated by the absence of interfering peaks at the specific m/z and retention time of the analyte in a blank matrix.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the results are evaluated by the correlation coefficient (R²) and y-intercept of the regression line.[20]
-
Accuracy: The closeness of the test results to the true value. It is determined by analyzing a sample of known concentration (e.g., a spiked matrix or certified reference material) and calculating the percentage recovery.[21]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Precision between laboratories.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable precision and accuracy, respectively.[7][19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.
Conclusion and Recommendations
The quantification of this compound requires a carefully selected and rigorously validated analytical method. There is no single "best" method; the optimal choice is contingent upon the specific analytical challenge.
-
For routine monitoring and high-sensitivity screening in less complex matrices like water, HPLC-FLD offers an excellent balance of performance, cost-effectiveness, and robustness.
-
For applications requiring definitive legal or regulatory confirmation and analysis in highly complex matrices like soil or food, GC-MS in SIM mode is the superior choice due to its high chromatographic resolution and specificity.
-
For high-throughput, trace-level quantification in challenging biological matrices , where minimal sample preparation is desired and ultimate performance is required, LC-MS/MS stands as the unequivocal gold standard.
Regardless of the chosen technique, a comprehensive validation study following established guidelines such as ICH Q2(R2) is not merely a regulatory formality but a scientific necessity. It is the process that transforms a procedure into a reliable, trustworthy, and defensible analytical method.
References
- Analysis of Polycyclic Arom
- Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.
- Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.
- 7-Bromobenz(a)anthracene.
- This compound. Sigma-Aldrich.
- Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Agilent Technologies.
- Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Form
- Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent Technologies.
- This compound Chemical Properties,Uses,Production. ChemicalBook.
- PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. Fluid Management Systems.
- Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC, NIH.
- The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in. Semantic Scholar.
- Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS)
- Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. PMC, NIH.
- ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. PMC, NIH.
- Validation of a Method for the Analysis of PAHs in Bulk Lake Sediments Using GC-MS.
- Validation of routine polycyclic aromatic hydrocarbons analysis in w
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022-03-31).
- High Performance Liquid Chromatography. University of California, Santa Cruz. (2014-06-17).
- analytical methods.
- Polycyclic Aromatic Hydrocarbons (PAHs). Breast Cancer Prevention Partners (BCPP).
- Carcinogenic Polycyclic Arom
- Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action. PubMed, NIH.
- Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroarom
- High-throughput screening of 756 chemical contaminants in aquaculture products using liquid chromatography/quadrupole time-of-flight mass spectrometry. PMC, NIH.
- Analysis of Artificial Colorants by Ultra-Fast Liquid Chrom
- LC MS MS Analysis of PAH's Their Derivatives LC-MS-MS Analysis of PAH's, Their Derivatives and 3 Oil Dispersants in Sea W
- speed accuracy productivity. Agilent Technologies. (2007-12-17).
- Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of the Serbian Chemical Society. (2011-08-30).
- Anthracene. Wikipedia.
Sources
- 1. This compound | 32795-84-9 [chemicalbook.com]
- 2. shimadzu.com [shimadzu.com]
- 3. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcpp.org [bcpp.org]
- 5. Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Anthracene - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chalcogen.ro [chalcogen.ro]
- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 13. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [discover.restek.com]
- 14. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. nemc.us [nemc.us]
- 18. High-throughput screening of 756 chemical contaminants in aquaculture products using liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. lcms.cz [lcms.cz]
- 23. youtube.com [youtube.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 26. agilent.com [agilent.com]
- 27. 7-Bromobenz(a)anthracene | C18H11Br | CID 72849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of the Mutagenicity of Halogenated Benz[a]anthracenes: A Guide for Researchers
This guide provides a detailed comparative study of the mutagenicity of halogenated benz[a]anthracenes, offering valuable insights for researchers, scientists, and professionals in drug development and toxicology. By synthesizing available experimental data, this document aims to elucidate the structure-activity relationships that govern the mutagenic potential of these environmental contaminants.
Introduction: The Benz[a]anthracene Backbone and the Influence of Halogenation
Benz[a]anthracene (BaA) is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. While BaA itself is a known pro-mutagen and pro-carcinogen, its hazardous potential is significantly altered by the substitution of hydrogen atoms with halogens (Fluorine, Chlorine, Bromine, Iodine).[1][2][3] Halogenated PAHs are detected in the environment and are of toxicological concern.[1][4] The nature of the halogen, its position on the aromatic ring system, and the number of substitutions are critical determinants of the compound's biological activity.[4]
The mutagenicity of BaA and its derivatives is not inherent to the molecule itself but arises from its metabolic activation into reactive intermediates that can form covalent adducts with DNA.[5][6][7] This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the parent PAH into highly reactive diol epoxides.[7] The "bay-region" theory of PAH carcinogenesis posits that diol epoxides formed in the sterically hindered bay region of the molecule are the ultimate carcinogenic metabolites. For BaA, the key metabolite is the benz[a]anthracene-3,4-diol-1,2-epoxide.[6][7] Halogenation can influence this metabolic activation pathway, either by enhancing or diminishing the rate of formation of these reactive species, or by altering the specific CYP enzymes involved.
Comparative Mutagenicity: Insights from Experimental Data
Direct, comprehensive comparative studies on a wide range of halogenated benz[a]anthracenes are limited in publicly accessible literature. However, existing research provides crucial insights into how chloro- and bromo-substitutions, in particular, affect the mutagenicity and carcinogenicity of the BaA scaffold.
Chloro- and Bromo-benz[a]anthracenes: Potent Mutagens and Carcinogens
Studies have shown that 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene are potent carcinogens in mouse models.[8] Their tumorigenicity is linked to their metabolism to the corresponding trans-3,4-dihydrodiols, which are precursors to the highly mutagenic bay-region diol epoxides.[8] This indicates that halogenation at the 7-position does not inhibit the metabolic activation pathway leading to the ultimate carcinogen.
A key study directly compared the mutagenic activity of a chlorinated benz[a]anthracene (Cl-BaA) mixture with its parent compound, BaA, using the Ames test with Salmonella typhimurium strains TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens).[9] The results revealed a significant difference in their metabolic activation pathways:
-
Metabolism by CYP1A1: When metabolized by recombinant rat CYP1A1, both BaA and Cl-BaA showed similar positive mutagenic results in both bacterial strains.[9]
-
Metabolism by CYP1A2: A striking difference was observed with CYP1A2. Incubation of Cl-BaA with recombinant rat CYP1A2 led to a significantly higher number of revertant colonies in both TA98 and TA100 compared to controls. In contrast, BaA showed no such increase in mutagenicity when metabolized by CYP1A2.[9]
This suggests that chlorination of benz[a]anthracene can open up a new metabolic activation pathway via CYP1A2, leading to the formation of mutagens that can induce frameshift mutations.[9] This is a critical finding, as it demonstrates that halogenation can qualitatively alter the metabolic fate and, consequently, the toxicological profile of benz[a]anthracene.
Quantitative Comparison of Mutagenicity
The following table summarizes the comparative mutagenic activity of BaA and Cl-BaA when metabolized by different CYP enzymes, as reported in the aforementioned study.[9]
| Compound | Metabolic Enzyme | S. typhimurium Strain | Mutagenic Activity (Revertant Colonies) |
| Benz[a]anthracene (BaA) | CYP1A1 | TA98 & TA100 | Positive |
| Benz[a]anthracene (BaA) | CYP1A2 | TA98 & TA100 | No significant increase |
| Chlorinated Benz[a]anthracene (Cl-BaA) | CYP1A1 | TA98 & TA100 | Positive (similar to BaA) |
| Chlorinated Benz[a]anthracene (Cl-BaA) | CYP1A2 | TA98 & TA100 | Significantly higher than control |
Note: The original source did not provide specific quantitative values for the number of revertant colonies, but rather a qualitative and comparative description of the results.
Experimental Protocol: Ames Test for Mutagenicity of Halogenated Benz[a]anthracenes
The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[10][11][12] The following is a detailed protocol adapted for testing lipophilic compounds like halogenated benz[a]anthracenes, which require metabolic activation.
Principle
The assay utilizes mutant strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[10][12] The bacteria are exposed to the test compound, and if the compound or its metabolites cause a reverse mutation (reversion) in the histidine biosynthesis gene, the bacteria will regain the ability to synthesize histidine (become his+) and will grow into visible colonies on a histidine-free agar plate.[10]
Materials
-
S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Test compound (halogenated benz[a]anthracene) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene without S9, benzo[a]pyrene with S9)
-
Negative control (solvent only)
-
S9 fraction (a post-mitochondrial supernatant from the liver of rats induced with Aroclor 1254, containing CYP enzymes for metabolic activation)
-
S9 cofactor mix (NADP+, Glucose-6-phosphate)
-
Top agar (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)
-
Trace amount of histidine and biotin (to allow for a few cell divisions, which is necessary for mutagenesis to occur)
Step-by-Step Methodology
-
Preparation of Bacterial Cultures: Inoculate the chosen S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking until the culture reaches a density of 1-2 x 10⁹ CFU/mL.[11]
-
Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
Exposure: In a sterile test tube, combine the following in order:
-
0.1 mL of the overnight bacterial culture.
-
0.5 mL of the S9 mix (or phosphate buffer for experiments without metabolic activation).
-
A specific volume of the test compound at various concentrations.
-
-
Pre-incubation (Optional but recommended for PAHs): Incubate the mixture at 37°C for 20-30 minutes to allow for metabolic activation and interaction with the bacteria.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) containing trace amounts of histidine and biotin to the test tube. Vortex briefly and pour the entire contents onto a minimal glucose agar plate.[10] Quickly tilt and rotate the plate to ensure even distribution of the top agar.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[10]
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).
Rationale for Experimental Choices
-
Use of S9 Fraction: PAHs like benz[a]anthracene are pro-mutagens and require metabolic activation to exert their mutagenic effects.[11] The S9 fraction provides the necessary cytochrome P450 enzymes to mimic mammalian metabolism.
-
Choice of Bacterial Strains: TA98 and TA100 are sensitive to different types of mutations (frameshift vs. base-pair substitution), providing a more comprehensive assessment of the mutagenic mechanism.
-
Trace Histidine/Biotin: This is crucial as it allows the bacteria to undergo a few rounds of DNA replication, which is necessary for the initial DNA damage to be converted into a stable, heritable mutation.
Visualizing the Workflow and Metabolic Pathways
Experimental Workflow: Ames Test
Caption: Workflow for the Ames test to determine the mutagenicity of halogenated benz[a]anthracenes.
Metabolic Activation of Benz[a]anthracene and Influence of Halogenation
Caption: Metabolic activation of BaA and the influence of halogenation, opening a new pathway via CYP1A2.
Conclusion and Future Directions
The available evidence strongly indicates that halogenation of the benz[a]anthracene molecule significantly impacts its mutagenic potential. Chloro- and bromo- derivatives are potent mutagens and carcinogens, acting through the formation of bay-region diol epoxides, similar to the parent compound.[8] Critically, chlorination can introduce novel metabolic activation pathways, such as through CYP1A2, potentially leading to different types of DNA damage and increasing the overall toxicological risk.[9]
Further research is imperative to build a comprehensive structure-activity relationship profile for halogenated benz[a]anthracenes. Future studies should focus on:
-
Systematic evaluation: Testing a wide range of mono- and poly-halogenated (F, Cl, Br, I) benz[a]anthracenes at various substitution positions to quantify their mutagenic potency.
-
Metabolite identification: Characterizing the specific metabolites formed from different halogenated derivatives by various CYP enzymes.
-
In vivo studies: Correlating the in vitro mutagenicity data with in vivo tumorigenicity studies to validate the predictive power of the assays.
By expanding our understanding of these complex environmental contaminants, the scientific community can better assess their risks to human health and develop more effective strategies for mitigation and regulation.
References
-
Macnicoll, A. D., et al. (1981). The metabolic activation of benz[alpha]anthracene in three biological systems. Cancer Letters. [Link]
-
Cooper, C. S., et al. (1980). Metabolic activation of benz(a)anthracene: fluorescence spectral evidence indicates the involvement of a non-'bay-region' diol-epoxide. Carcinogenesis. [Link]
-
Smolarek, K. F., et al. (1986). Benz[a]anthracene-induced alterations in the metabolic activation of benzo[a]pyrene by hamster embryo cell cultures. Cancer Letters. [Link]
-
Tarmy, E. M., et al. (1973). Mutagenicity of the carcinogen 7-bromomethylbenz (a)-anthracene: a quantitative study in repair-deficient strains of Escherichia coli. Mutation Research. [Link]
-
Sun, J. L., et al. (2013). Halogenated polycyclic aromatic hydrocarbons in the environment. Chemosphere. [Link]
-
Luch, A. (2005). The Carcinogenic Effects of Polycyclic Aromatic Hydrocarbons. Imperial College Press. [Link]
-
Conti, A., et al. (1986). Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man. Mutation Research. [Link]
-
Kido, G. A., et al. Evaluation of Chlorinated Benz[a]anthracene on Acute Hepatic Toxicity in rats and Mutagenic Activity in Salmonella typhimurium. Environmental Toxicology. [Link]
-
De Stasio, E. The Ames Test. Lawrence University. [Link]
-
Lee, C. F., et al. (2004). Modulatory effects of polycyclic aromatic hydrocarbons on the mutagenicity of 1-nitropyrene: a structure-activity relationship study. Chemosphere. [Link]
-
Fu, P. P., et al. (1996). Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F (1) male mouse. Cancer Letters. [Link]
-
Aduojo, O., et al. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). Journal of Toxicology and Environmental Health Sciences. [Link]
-
Wikipedia. Ames test. [Link]
-
Roe, F. J. C., et al. (1972). Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice. British Journal of Cancer. [Link]
-
Dong, S., et al. (2015). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. Journal of Environmental Science and Health, Part C. [Link]
-
Wood, A. W., et al. (1979). Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides. Cancer Research. [Link]
-
Ramírez, N., et al. (2022). Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Descriptive review. Neumología y Cirugía de Tórax. [Link]
-
U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Benz[a]anthracene. [Link]
Sources
- 1. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exwc.navfac.navy.mil [exwc.navfac.navy.mil]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. Halogenated polycyclic aromatic hydrocarbons in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic activation of benz[alpha]anthracene in three biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benz[a]Anthracene exposure from e-cigarettes and its association with lung carcinogenesis. Descriptive review [scielo.org.mx]
- 8. Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F (1) male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sumitomo.or.jp [sumitomo.or.jp]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. academicjournals.org [academicjournals.org]
- 12. Ames test - Wikipedia [en.wikipedia.org]
Assessing the Tumorigenic Potency of 7-Bromobenz[a]anthracene Relative to the Archetypal Carcinogen, DMBA
An In-Depth Technical Guide for Researchers
This guide provides a comparative analysis of 7-Bromobenz[a]anthracene (7-Br-BA) and 7,12-Dimethylbenz[a]anthracene (DMBA), two polycyclic aromatic hydrocarbons (PAHs), to assess their relative tumorigenic strength. DMBA is a well-characterized, potent carcinogen widely used as a benchmark in experimental cancer research. By juxtaposing the metabolic activation, in vivo tumorigenicity data, and molecular mechanisms of 7-Br-BA against this standard, we offer a comprehensive evaluation for researchers in toxicology and drug development.
Section 1: The Bioactivation Prerequisite: Metabolic Transformation to Ultimate Carcinogens
The carcinogenicity of most PAHs is not intrinsic. Instead, it is a consequence of metabolic activation into reactive electrophiles that can covalently bind to cellular macromolecules like DNA, initiating carcinogenesis.[1][2] This bioactivation is a multi-step process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes and microsomal epoxide hydrolase (mEH).
The generally accepted mechanism involves the formation of a "bay-region" diol epoxide, a highly reactive metabolite responsible for the bulk of DNA damage.[3][4] For benz[a]anthracene derivatives, this involves initial oxidation by CYPs, hydration to a dihydrodiol, and subsequent epoxidation to form the ultimate carcinogen.
Caption: Experimental workflow for a neonatal mouse tumorigenicity bioassay.
Comparative Tumorigenicity Data
The following table summarizes the potent activity of 7-Br-BA and provides context with the known tumorigenicity of DMBA. It is crucial to note that the experimental models and target organs differ, which precludes a direct quantitative comparison of potency. However, the data collectively demonstrates that 7-Br-BA is a powerful carcinogen.
| Compound | Animal Model | Route / Dose | Target Organ | Tumor Incidence | Reference |
| This compound | Neonatal B6C3F1 Mice | i.p. / 1600 nmol x 3 doses | Liver | 96% Hepatocellular Adenomas83% Hepatocellular Carcinomas | [5] |
| 7,12-Dimethylbenz[a]anthracene | Peripubertal Mice | Oral Gavage / 1 mg (~3900 nmol) x 4-6 weekly doses | Mammary Gland | 30-70% Mammary Tumors | [6] |
| 7,12-Dimethylbenz[a]anthracene | MMTV-ErbB2 Transgenic Mice | Oral Gavage / 1 mg x 6 weekly doses | Mammary Gland | Accelerated and enhanced tumorigenesis vs. controls | [7] |
The results for 7-Br-BA are striking, with nearly all animals developing liver adenomas and a vast majority developing malignant carcinomas under the tested conditions. [5]This high incidence firmly places it in the category of potent carcinogens, comparable in effect to DMBA, which is widely used to reliably induce tumors in various experimental models. [6][8]
Section 3: Molecular Mechanisms of Initiation: DNA Adduct Formation
The ultimate reactive metabolites of PAHs exert their genotoxic effects by forming covalent bonds with the nucleophilic sites on DNA bases, creating DNA adducts. [2]The formation and persistence of these adducts are considered the critical initiating events of chemical carcinogenesis.
Evidence for DNA Adduct Formation:
-
This compound: Analysis using ³²P-postlabeling, an ultra-sensitive method for detecting DNA adducts, confirmed the presence of adducts in the livers of mice treated with 7-Br-BA. These adducts were specifically identified as being derived from the 7-Br-BA trans-3,4-dihydrodiol, confirming the mechanistic link between metabolic activation and DNA damage. [5]* DMBA: DMBA is a prolific former of DNA adducts. Its diol-epoxide metabolite reacts with both guanine (dG) and adenine (dA) bases in DNA. [9][10]These adducts are directly responsible for the mutagenic activity of DMBA, which predominantly causes A:T→T:A and G:C→T:A transversions. [9]The level of DMBA-DNA adducts is often correlated with tumor outcome. [11]
Feature This compound 7,12-Dimethylbenz[a]anthracene (DMBA) Active Metabolite Bay-Region Diol Epoxide (inferred) Bay-Region Diol Epoxide (confirmed) [4][10] Precursor Detected trans-3,4-dihydrodiol [5] trans-3,4-dihydrodiol [12] Evidence for DNA Adducts Confirmed via ³²P-postlabeling in vivo [5] Confirmed via ³²P-postlabeling and other methods in multiple tissues [9][10][11] | Adduct-forming Base(s) | Not specified | Deoxyguanosine and Deoxyadenosine [9]|
Synthesis and Relative Potency Assessment
Based on the available evidence, This compound is a potent tumorigenic agent.
-
High Tumor Incidence: In a sensitive neonatal mouse model, 7-Br-BA induced a very high incidence of both benign and malignant liver tumors, demonstrating its powerful carcinogenic activity. [5]2. Shared Mechanism of Action: 7-Br-BA shares the same fundamental mechanism of action as the archetypal potent carcinogen DMBA. Both require metabolic activation to a bay-region diol epoxide, which then exerts a genotoxic effect by forming DNA adducts. [1][5]3. Comparable Potency: While the experimental systems used for each compound differ, the robust tumorigenic response elicited by 7-Br-BA is comparable to that of DMBA in its respective target tissues. The high penetrance of tumor formation suggests its potency is on par with other well-established, strong PAH carcinogens.
For researchers selecting a compound for tumorigenesis studies, 7-Br-BA represents a potent, mechanistically defined alternative to DMBA, particularly for studies focused on liver carcinogenesis. Its high efficacy in the neonatal mouse model makes it a reliable tool for inducing hepatic neoplasms.
References
-
Fu, P. P., Von Tungeln, L. S., Zhan, D. J., & Bucci, T. (1996). Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F1 male mouse. Cancer Letters, 101(1), 37-42. [Link]
-
Li, Y., Zhang, Y., Hill, J., & Liu, Y. (2017). DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability. Oncology Letters, 14(5), 5334–5342. [Link]
-
Yu, H., Liu, C. S., & Fu, P. P. (2004). Photochemical reaction of 7,12-dimethylbenz[a]anthracene (DMBA) and formation of DNA covalent adducts. Journal of Environmental Science and Health, Part C, 22(2), 161-174. [Link]
-
Mittelstaedt, R. A., Dobrovolsky, V. N., Shaddock, J. G., & Heflich, R. H. (1998). DNA adduct formation and molecular analysis of in vivo lacI mutations in the mammary tissue of Big Blue rats treated with 7, 12-dimethylbenz[a]anthracene. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 401(1-2), 145-157. [Link]
-
Park, S. A., Lee, H. J., Kim, B. S., Lee, J. R., & Lee, S. H. (2018). 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process. Oncology reports, 39(4), 1881-1888. [Link]
-
Gagnon, J., & Legault, L. M. (2021). Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice. Methods in Cell Biology, 163, 21-44. [Link]
-
Naruse, M., Suzuki, S., Funasaka, M., Nishimura, T., Mori, Y., & Shibutani, M. (2021). The Unique Genetic and Histological Characteristics of DMBA-Induced Mammary Tumors in an Organoid-Based Carcinogenesis Model. Frontiers in Oncology, 11, 747653. [Link]
-
Lieberman, M. W., & Dipple, A. (1977). Excision of 7-bromomethylbenz[a]anthracene--DNA adducts in replicating mammalian cells. Biochemistry, 16(7), 1499-1503. [Link]
-
ResearchGate. (2013). What is the mechanism of DMBA for breast cancer induction?. ResearchGate. [Link]
-
Slaga, T. J., Klein-Szanto, A. J., Triplett, L. L., & Yotti, L. P. (1983). Evidence for a new model of tumor progression from carcinogenesis and tumor promotion studies with 7-bromomethylbenz[a]anthracene. Cancer Research, 43(11), 5343-5347. [Link]
-
de Vries, A., van Oostrom, C. T., Dortant, P. M., Beems, R. B., van Kreijl, C. F., Capel, P. J., & van Steeg, H. (1997). DMBA-induced toxic and mutagenic responses vary dramatically between NER-deficient Xpa, Xpc and Csb mice. Carcinogenesis, 18(9), 1735-1740. [Link]
-
Al-Abd, A. M., Al-Shorbagy, M. A., El-Gendy, M. A., Abdel-Ghaffar, A., & El-Abhar, H. S. (2022). Oral Intragastric DMBA Administration Induces Acute Lymphocytic Leukemia and Other Tumors in Male Wistar Rats. Toxicology Research, 38(4), 423-432. [Link]
-
Wang, Z., Li, Y., Li, H., Liu, C., & Li, N. (2022). Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. Molecules, 27(19), 6667. [Link]
-
Rayman, M. P., & Dipple, A. (1973). Structure and Activity in Chemical Carcinogenesis. Comparison of the Reactions of 7-bromomethylbenz( )Anthracene and 7-bromomethyl-12-methylbenz( )Anthracene With Deoxyribonucleic Acid in Vitro. Biochemistry, 12(6), 1202-1207. [Link]
-
Collins, J. F., Brown, J. P., Dawson, S. V., & Marty, M. A. (1991). Comparative carcinogenicity of the PAHs as a basis for acceptable exposure levels (AELs) in drinking water. Regulatory Toxicology and Pharmacology, 14(3), 273-284. [Link]
-
Lin, C. H., & Fu, P. P. (2007). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. Journal of Environmental Science and Health, Part C, 25(3), 129-174. [Link]
-
Flesher, J. W., & Sydnor, K. L. (1971). Carcinogenicity of Derivatives of 7, 12-Dimethylbenz(a)anthracene. Cancer Research, 31(12), 1951-1954. [Link]
-
Smolarek, T. A., Baird, W. M., Fischer, S. M., & Slaga, T. J. (1985). Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA Adducts From 7,12-dimethylbenz(a)anthracene in Mouse Epidermis. Carcinogenesis, 6(11), 1637-1640. [Link]
-
Office of Environmental Health Hazard Assessment. (2003). NO SIGNIFICANT RISK LEVELS (NSRLS) FOR THE PROPOSITION 65 CARCINOGENS BENZ[a]ANTHRACENE (ORAL) AND 7H-DIBENZO[c,g]CARBAZOLE (ORAL). OEHHA. [Link]
-
Phillips, D. H., Hewer, A., & Grover, P. L. (1988). Metabolic Activation of 7-ethyl- And 7-methylbenz[a]anthracene in Mouse Skin. Carcinogenesis, 9(1), 141-145. [Link]
-
Daniel, F. B., Joyce, N. J., & Schut, H. A. (1987). DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. Cancer Letters, 34(3), 299-307. [Link]
-
Knecht, A. L., Truong, L., Marvel, S. W., Reif, D. M., & Tanguay, R. L. (2013). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Toxicological Sciences, 136(1), 154-167. [Link]
-
Musser, S. M., & Cerniglia, C. E. (1984). Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA). Drug Metabolism Reviews, 15(5-6), 835-862. [Link]
-
Moschel, R. C., Baird, W. M., & Dipple, A. (1979). Comparative metabolism and DNA binding of 7,12-dimethylbenz[a]anthracene and its weakly carcinogenic 5-fluoro analog. Cancer Letters, 6(4-5), 263-272. [Link]
-
National Research Council (US) Committee on Health Effects of Automotive Emissions. (1988). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In Air Pollution, the Automobile, and Public Health. National Academies Press (US). [Link]
-
Karthikeyan, S., Kanimozhi, G., Prasad, N. R., & Mahalakshmi, R. (1998). Inhibition by an extract of Ocimum sanctum of DNA-binding activity of 7,12-dimethylbenz[a]anthracene in rat hepatocytes in vitro. Cancer Letters, 128(2), 171-176. [Link]
-
Ewan, K. B., Shyamala, G., Ravani, S. A., Tang, Y., & Akhurst, R. J. (2005). Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice. Breast Cancer Research, 7(4), R498-R508. [Link]
-
ScienceForecast. (2018). 7, 12-Dimethylbenz[a]anthracene Toxicity and Cancer. ScienceForecast. [Link]
-
Tierney, B., Hewer, A., MacNicoll, A. D., Gervasi, P. G., & Sims, P. (1977). The Metabolic Activation of 7-methylbenz(a)anthracene in Mouse Skin. Chemico-Biological Interactions, 18(2), 179-193. [Link]
-
Dehshahri, A., Afshari, A. R., & Mohajeri, S. A. (2016). Potential Chemoprevention of 7,12-Dimethylbenz[a]anthracene Induced Renal Carcinogenesis by Moringa oleifera Pods and Its Isolated Saponin. Journal of Cancer Prevention, 21(3), 183-190. [Link]
-
Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis. [Link]
-
Cerniglia, C. E., Fu, P. P., & Yang, S. K. (1982). Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans. Applied and Environmental Microbiology, 44(3), 682-689. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation and bioactivation of 7, 12-dimethylbenz[a]anthracene (7, 12-DMBA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent tumorigenicity of 7-chlorobenz[a]anthracene and this compound in the neonatal B6C3F (1) male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA adduct formation and molecular analysis of in vivo lacI mutations in the mammary tissue of Big Blue rats treated with 7, 12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition by an extract of Ocimum sanctum of DNA-binding activity of 7,12-dimethylbenz[a]anthracene in rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 7-Bromobenz[a]anthracene
For the diligent researcher pushing the boundaries of science, the novel compounds synthesized and utilized are tools of discovery. Among these is 7-Bromobenz[a]anthracene, a brominated polycyclic aromatic hydrocarbon (PAH). Its utility in various research applications is matched by its hazardous nature, necessitating a disposal protocol that is not only compliant with regulations but also grounded in a deep understanding of its chemical properties and associated risks. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard: Why Special Disposal is Critical
This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), a class of compounds known for their carcinogenic and mutagenic properties. The addition of a bromine atom to the benz[a]anthracene structure can alter its reactivity and metabolic pathways, potentially enhancing its toxicity.
Key Hazards Associated with this compound:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | |
| Causes serious eye irritation | Eye irritation (Category 2) | |
| May cause long lasting harmful effects to aquatic life | Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 | |
| Suspected of causing cancer | Carcinogenicity (Category 2) | [1][2] |
The parent compound, benz[a]anthracene, is classified as a probable human carcinogen[1]. Given this, this compound should be handled with the utmost caution, assuming a similar or potentially greater carcinogenic risk. The primary concern during disposal is to prevent its release into the environment, where its persistence and toxicity can pose a long-term threat to ecosystems and human health.
The Disposal Workflow: A Multi-faceted Approach
The proper disposal of this compound is not a singular action but a comprehensive workflow that begins with responsible handling and culminates in verified destruction or secure containment. This process can be visualized as a decision tree, guiding the researcher to the appropriate disposal pathway.
Caption: A flowchart illustrating the key stages in the safe disposal of this compound.
Part 1: Operational Plan for Waste Handling and Segregation
The foundation of safe disposal is meticulous handling and segregation of waste at the source. This minimizes the volume of hazardous waste and prevents accidental exposure.
Step-by-Step Protocol for Waste Handling:
-
Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), don appropriate PPE. This includes:
-
A properly fitted lab coat.
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact). For prolonged handling, consult the glove manufacturer's compatibility chart.
-
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of any dust or aerosols. The work surface should be covered with an absorbent, disposable liner.
-
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and disposable liners should be placed in a dedicated, clearly labeled, and sealable hazardous waste container. This container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. The container should be stored in secondary containment to prevent spills.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing this hazardous chemical.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for carcinogenicity, and environment).
Part 2: Disposal Procedures
The ultimate disposal of this compound requires methods that can effectively destroy the molecule, rendering it non-hazardous. The two primary recommended methods are high-temperature incineration and chemical degradation. The choice of method will depend on the facilities available and local regulations. In all cases, disposal must be managed through a licensed hazardous waste disposal company.
High-Temperature Incineration
Incineration is the most common and effective method for the destruction of halogenated organic compounds. However, the presence of bromine necessitates specific conditions to prevent the formation of toxic byproducts.
Causality Behind Incineration Choices:
The goal of incineration is the complete oxidation of the organic molecule to carbon dioxide, water, and, in this case, hydrogen bromide (HBr). Incomplete combustion can lead to the formation of other, potentially more toxic, brominated compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[3]. To ensure complete destruction, high temperatures and sufficient residence times are crucial.
Recommended Incineration Parameters:
| Parameter | Recommended Value | Rationale |
| Temperature | >850°C, with a secondary combustion chamber at >1100°C | Ensures complete destruction of the PAH structure and any potential brominated byproducts. The higher temperature in the secondary chamber is critical for the breakdown of thermally stable halogenated compounds[4]. |
| Residence Time | >2 seconds | Provides sufficient time for the complete oxidation of the waste material. |
| Oxygen | Excess air | Ensures complete combustion and minimizes the formation of products of incomplete combustion. |
| Scrubbing | Wet scrubbing with an alkaline solution | Neutralizes the acidic hydrogen bromide (HBr) gas produced during combustion, preventing its release into the atmosphere. |
All incineration must be carried out in a facility that is fully compliant with the U.S. Environmental Protection Agency's (EPA) regulations for hazardous waste incinerators, as outlined in 40 CFR Part 264, Subpart O[5].
Chemical Degradation: Advanced Oxidation Processes (AOPs)
For liquid waste streams, advanced oxidation processes (AOPs) can be an effective alternative to incineration. AOPs utilize highly reactive species, such as hydroxyl radicals (•OH), to break down organic pollutants.
Mechanism of Action:
Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the aromatic rings of this compound, initiating a series of reactions that ultimately lead to the mineralization of the compound into carbon dioxide, water, and bromide ions[6][7].
Common AOPs for Halogenated Aromatic Compounds:
-
UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals.
-
Fenton's Reagent: The reaction of ferrous iron (Fe²⁺) with hydrogen peroxide produces hydroxyl radicals.
-
Ozonation: Ozone (O₃) can directly oxidize PAHs or be combined with UV light or hydrogen peroxide to generate hydroxyl radicals.
The choice of AOP will depend on the specific composition of the waste stream and the available equipment. It is crucial to ensure that the degradation process is complete, as partial oxidation can sometimes lead to the formation of intermediate byproducts that may also be toxic. The final treated effluent must be analyzed to confirm that the concentration of this compound and any hazardous byproducts are below the regulatory limits for disposal.
Part 3: Decontamination and Spill Management
Strict protocols for the decontamination of laboratory equipment and the management of spills are essential to prevent unintentional exposure and environmental contamination.
Decontamination Protocol
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Step-by-Step Decontamination Procedure:
-
Initial Wipe-Down: Using a disposable cloth or paper towel dampened with a suitable solvent (such as acetone or ethanol), carefully wipe down all contaminated surfaces. This initial step helps to remove the bulk of the chemical. All used wipes must be disposed of as solid hazardous waste.
-
Washing: Wash the surfaces and equipment with a laboratory detergent and water.
-
Solvent Rinse: Rinse the cleaned surfaces with a solvent in which this compound is soluble, such as acetone or ethanol, to remove any remaining traces of the compound. Collect all solvent rinsate as liquid hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water.
-
Verification (Optional but Recommended): For critical applications or large-scale contamination, surface wipe sampling followed by analytical testing (e.g., by GC-MS) can be performed to verify the effectiveness of the decontamination process.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Emergency Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Restrict Access: Prevent entry into the contaminated area.
-
Consult SDS: Refer to the Safety Data Sheet for this compound for specific spill cleanup instructions.
-
PPE: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills or if there is a risk of airborne dust, a respirator may be necessary.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. For solid spills, carefully cover the material with a damp cloth or absorbent material to prevent the generation of dust.
-
Cleanup:
-
Solid Spills: Carefully scoop the contaminated material into a labeled hazardous waste container.
-
Liquid Spills: Use absorbent pads to soak up the spilled liquid and place them in a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area using the procedure outlined in Section 3.1.
-
Reporting: Report the spill to your institution's EHS department in accordance with their policies.
Caption: A simplified workflow for responding to a spill of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical responsibility for all researchers working with this compound. By adhering to the procedures outlined in this guide, from meticulous handling and segregation to the selection of appropriate disposal technologies and diligent decontamination, we can ensure that our pursuit of scientific advancement does not come at the cost of our safety or the health of our planet. Fostering a culture of safety and environmental stewardship within the laboratory is paramount to building a sustainable future for scientific discovery.
References
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: BENZ(a)ANTHRACENE. Retrieved from [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: BENZ(a)ANTHRACENE, 7,12-DIMETHYL-. Retrieved from [Link]
-
Boczkaj, G., & Fernandes, A. (2022). Advanced oxidation processes for the removal of mono and polycyclic aromatic hydrocarbons - A review. Science of The Total Environment, 858(Pt 2), 159043. [Link]
-
Al-Salem, S. M. (2017). Combustion of brominated flame retardants and behavior of its byproducts. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 264 Subpart O -- Incinerators. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
BOVAR. (1999). Hazardous waste incineration – A viable and environmentally sound option. Retrieved from [Link]
Sources
- 1. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. Preliminary results of lab-scale investigations of products of incomplete combustion during incineration of primary and mixed digested sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eCFR :: 40 CFR Part 264 Subpart O -- Incinerators [ecfr.gov]
- 6. Advanced oxidation processes for the removal of mono and polycyclic aromatic hydrocarbons - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
